chemical properties of 2,3-dimethylquinoxaline-5-carboxylic acid
CAS: 6924-67-0 | Formula: C₁₁H₁₀N₂O₂ | MW: 202.21 g/mol Executive Summary 2,3-Dimethylquinoxaline-5-carboxylic acid (DQCA) is a specialized heterocyclic building block distinct from its more common isomer, the 6-carboxyl...
2,3-Dimethylquinoxaline-5-carboxylic acid (DQCA) is a specialized heterocyclic building block distinct from its more common isomer, the 6-carboxylic acid. While often overshadowed by the 6-isomer in general literature, the 5-isomer possesses unique steric and electronic properties due to the proximity of the carboxylic acid group to the pyrazine ring nitrogen (peri-position). This proximity influences its solubility, pKa, and susceptibility to decarboxylation.
This guide details the physicochemical profile, regioselective synthesis, and reactivity patterns of DQCA, designed for researchers requiring high-purity scaffolds for kinase inhibitor development or enzymatic mechanistic studies (e.g., UbiD-like decarboxylases).
Physicochemical & Structural Profile
The positioning of the carboxylic acid at C5 creates a unique electronic environment compared to the C6 isomer. The C5-COOH group can form an intramolecular hydrogen bond with the N4 nitrogen (or experience electrostatic repulsion depending on protonation state), altering its acidity and binding kinetics.
Property
Value / Description
Note
Molecular Weight
202.21 g/mol
Appearance
Off-white to tan solid
Darkens upon oxidation/light exposure.
Melting Point
>200 °C (Predicted)
Analogous 6-isomer melts at ~230 °C.
Solubility
DMSO, DMF, MeOH (moderate)
Poor water solubility unless converted to salt (pH > 7).
pKa (Acid)
~3.5 - 4.0 (Predicted)
Typical for benzoic acid derivatives; influenced by electron-deficient ring.
pKa (Base)
~0.6 (Ring Nitrogen)
Weakly basic; protonation occurs in strong acid.
Regio-Isomerism
Critical Quality Attribute
Must be distinguished from 2,3-dimethylquinoxaline-6-carboxylic acid (CAS 17635-26-6).
Synthesis & Regioselectivity
The synthesis of the 5-isomer is strictly governed by the starting material. Unlike the 6-isomer, which is derived from 3,4-diaminobenzoic acid, the 5-isomer requires 2,3-diaminobenzoic acid . This distinction is the most common failure mode in sourcing and synthesis.
Protocol: Condensation of 2,3-Diaminobenzoic Acid
Reaction Principle:
The synthesis utilizes a double condensation reaction between a vicinal diamine and a vicinal diketone (2,3-butanedione).
Reagents:
Substrate: 2,3-Diaminobenzoic acid (1.0 eq)
Electrophile: 2,3-Butanedione (Diacetyl) (1.1 eq)
Solvent: Ethanol or Methanol (Absolute)
Catalyst: Acetic acid (cat. 1-5%) or neutral conditions.
Step-by-Step Methodology:
Dissolution: Suspend 2,3-diaminobenzoic acid in ethanol (10 mL/g) in a round-bottom flask.
Addition: Add 2,3-butanedione dropwise at room temperature. The reaction is exothermic; control temperature if scaling >10g.
Reflux: Heat the mixture to reflux (78 °C) for 2–4 hours. Monitor consumption of the diamine by TLC (DCM:MeOH 9:1).
Workup: Cool the reaction mixture to 0–4 °C. The product often precipitates directly.
Purification: Filter the solid. If no precipitate forms, concentrate the solvent to 20% volume and chill. Recrystallize from Ethanol/Water or purify via flash chromatography (SiO₂, Hexane/EtOAc gradient) if regio-impurities are suspected.
Visualizing the Regiochemistry
The diagram below illustrates the divergent pathways. Using the wrong diamine is irreversible.
Figure 1: Divergent synthesis pathways. The 5-isomer (green) is exclusively formed from the 2,3-diamino precursor.
Chemical Reactivity & Derivatization
DQCA presents three primary sites for chemical modification: the carboxylic acid, the quinoxaline nitrogen atoms, and the "active" methyl groups.
A. Decarboxylation (Thermal & Enzymatic)
The C5 carboxyl group is susceptible to decarboxylation due to the electron-withdrawing nature of the pyrazine ring.
Thermal: Prolonged heating >200 °C or acidic reflux can lead to loss of CO₂, yielding 2,3-dimethylquinoxaline.
Enzymatic: DQCA is a known substrate for Phenazine-1-carboxylic acid decarboxylase (PhdA) .[1] It acts as a "slow turnover" substrate, making it a valuable probe for studying UbiD-family enzymes.
B. Active Methyl Condensation
The methyl groups at C2 and C3 are activated by the electron-deficient ring (similar to 2-picoline).
Reaction: Aldol-type condensation with aromatic aldehydes.
Conditions: Acetic anhydride reflux or strong base (NaOEt).
Application: Synthesis of styryl-quinoxalines for optical materials or DNA intercalators.
C. Carboxylic Acid Functionalization
Standard coupling reagents (HATU, EDC/HOBt) work well, but steric hindrance from the C4-nitrogen peri-interaction must be considered.
Amidation: Reacts with amines to form quinoxaline-5-carboxamides (common pharmacophore in kinase inhibitors).
Esterification: Acid-catalyzed esterification in MeOH/EtOH.
Figure 2: Primary reactivity pathways for DQCA. Note the dual reactivity of the core ring and the side chain.
Analytical Characterization
To validate the identity of synthesized DQCA, compare against these expected spectral features:
¹H NMR (DMSO-d₆):
δ 2.6–2.8 ppm: Two singlets (3H each) for the C2 and C3 methyl groups.
δ 7.5–8.5 ppm: Three aromatic signals (dd/m) corresponding to protons at C6, C7, and C8. The proton at C6 (ortho to COOH) will be chemically distinct.
δ ~13.0 ppm: Broad singlet for the carboxylic acid proton (exchangeable with D₂O).
Mass Spectrometry (ESI):
[M+H]⁺: 203.21 m/z.
[M-H]⁻: 201.20 m/z (Negative mode is often more sensitive for carboxylic acids).
References
Biosynth. 2,3-Dimethyl-quinoxaline-5-carboxylic acid Product Data. Link
PubChem. 2,3-Dimethylquinoxaline Compound Summary. National Library of Medicine. Link
ChemicalBook. 2,3-Dimethylquinoxaline-6-carboxylic acid Properties (Comparison). Link
Zhu, X., et al. (2021). Probing the role of protein conformational changes in the mechanism of prenylated-FMN-dependent phenazine-1-carboxylic acid decarboxylase. National Science Foundation (NSF) Public Access. Link
AK Scientific. 2,3-Dimethylquinoxaline-5-carboxylic Acid SDS & Properties. Link
2,3-Dimethylquinoxaline-5-Carboxylic Acid (DQCA): Mechanistic Action & Experimental Utility
[1] Executive Summary 2,3-Dimethylquinoxaline-5-carboxylic acid (DQCA) is a specialized heterocyclic compound primarily utilized as a mechanistic probe in the study of prenylated-FMN (prFMN) dependent decarboxylases , sp...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
2,3-Dimethylquinoxaline-5-carboxylic acid (DQCA) is a specialized heterocyclic compound primarily utilized as a mechanistic probe in the study of prenylated-FMN (prFMN) dependent decarboxylases , specifically the UbiD family enzyme Phenazine-1-carboxylic acid decarboxylase (PhdA) .[1][2][3][4] While structurally related to the metabolites of veterinary antibiotics (e.g., Mequindox, Quinocetone), DQCA’s primary significance in current literature lies in its role as a "slow substrate" that elucidates the 1,3-dipolar cycloaddition mechanism of biological decarboxylation.
This technical guide details the enzymatic mechanism of action of DQCA, its utility in kinetic isotope effect (KIE) studies, and its relevance to the toxicology of quinoxaline derivatives.
Part 1: Molecular Identity & Physicochemical Profile
DQCA serves as a truncated analogue of Phenazine-1-carboxylic acid (PCA). Its structural simplification—lacking the distal phenyl ring of phenazine—allows researchers to probe the steric and electronic requirements of the PhdA active site.
Property
Specification
Chemical Name
2,3-dimethylquinoxaline-5-carboxylic acid
Abbreviation
DQCA
CAS Number
6924-67-0
Molecular Formula
C₁₁H₁₀N₂O₂
Molecular Weight
202.21 g/mol
Core Scaffold
Quinoxaline (Benzopyrazine)
Key Functional Groups
Carboxylic acid (C5), Methyl groups (C2, C3)
Solubility
Soluble in DMSO; moderate solubility in aqueous buffers at pH > 7.0
Part 2: Mechanism of Action (Enzymatic Decarboxylation)
The primary "mechanism" associated with DQCA is its transformation by the enzyme PhdA . Unlike simple acid-base decarboxylations, this reaction proceeds via a complex cofactor-dependent pathway.
The UbiD/PhdA Catalytic System
PhdA utilizes a modified flavin cofactor, prenylated FMN (prFMN) , which contains a fourth ring formed by the addition of a dimethylallyl group. This modification enables the flavin to act as a partner in cycloaddition reactions rather than a simple redox carrier.
The 1,3-Dipolar Cycloaddition Mechanism
DQCA acts as a dipolarophile. The mechanism proceeds as follows:
Substrate Binding: DQCA binds to the active site of PhdA. The absence of the distal ring (compared to PCA) results in lower affinity (
) but sufficient orientation for catalysis.
Cycloaddition: The azomethine ylide character of the prFMN cofactor attacks the
-unsaturated bond of the DQCA carboxylate group. This forms a transient isoxazoline-like cyclic intermediate .
Decarboxylation: The formation of the cycle destabilizes the carboxyl group, facilitating the loss of
.
Product Release: The cyclic intermediate collapses, releasing 2,3-dimethylquinoxaline and regenerating the oxidized prFMN cofactor.
Kinetic Anomalies & Isotope Effects
DQCA is critical for validating this mechanism because it exhibits "unusual" kinetic behavior that rules out alternative electrophilic substitution mechanisms:
Inverse Solvent Isotope Effect (SIE): At low substrate concentrations, the reaction is faster in
than in ().[1][4][5][6] This is attributed to a "medium effect" where stabilizes the enzyme's active "closed" conformation, enhancing binding affinity for the poorer substrate (DQCA).
Proton Inventory: Analysis confirms that proton transfer is not the rate-limiting step for the initial capture, supporting the cycloaddition model.
Pathway Visualization
The following diagram illustrates the catalytic cycle of PhdA with DQCA as the substrate.
Caption: The catalytic cycle of PhdA-mediated decarboxylation of DQCA via prFMN-dependent 1,3-dipolar cycloaddition.
Part 3: Relevance in Toxicology & Metabolism
While DQCA is a probe for PhdA, its structure is homologous to metabolites of veterinary quinoxaline-1,4-dioxide antibiotics (e.g., Mequindox , Quinocetone ). Understanding the stability and reactivity of the quinoxaline-carboxylate core is essential for safety assessments.
Metabolic Context[7][8][9][10][11][12]
Parent Drugs: Mequindox (MEQ) and Quinocetone are used as growth promoters and antibacterials in livestock.
Metabolic Pathway: These drugs undergo extensive metabolism, primarily:
N-deoxygenation: Removal of
groups.
Side-chain oxidation: Oxidation of methyl/acetyl groups to carboxylic acids.
Marker Residues: While 3-methylquinoxaline-2-carboxylic acid (MQCA) is the primary marker for Quinocetone, 2,3-dimethylquinoxaline-5-carboxylic acid represents a structural variant used to study how substitution patterns (dimethyl vs. monomethyl) affect enzymatic processing and stability.
General Toxicity Mechanism (Quinoxalines)
If DQCA accumulates or is formed in vivo, it may contribute to the general toxicity profile of the class:
Oxidative Stress: The quinoxaline ring can undergo redox cycling, generating Reactive Oxygen Species (ROS) such as superoxide anions.
Genotoxicity: Some quinoxaline metabolites intercalate into DNA or cause strand breaks via ROS generation. However, the carboxylated forms (like DQCA) are generally more polar and rapidly excreted than their N-oxide precursors, often representing a detoxification pathway.
Part 4: Experimental Protocols
Protocol A: PhdA Decarboxylation Kinetic Assay
Objective: Determine kinetic parameters (
, ) of DQCA decarboxylation to validate enzyme activity.
Materials:
Recombinant PhdA (purified, holo-enzyme with prFMN).
Substrate: 2,3-dimethylquinoxaline-5-carboxylic acid (Stock: 50 mM in DMSO).
Buffer: 50 mM Potassium Phosphate (KPi), pH 7.0.
Detection: HPLC with UV detector (254 nm) or UV-Vis Spectrophotometer.
Workflow:
Preparation: Dilute PhdA to a final concentration of 10
in KPi buffer.
Reaction Initiation: Add DQCA to varying final concentrations (e.g., 50
to 2000 ). Ensure DMSO content < 2%.
Incubation: Incubate at 22°C (room temperature).
Sampling:
Aliquot 50
at defined time points (0, 5, 10, 20, 40, 60 min).
2,3-Dimethylquinoxaline-5-Carboxylic Acid: Synthetic Protocols and Therapeutic Applications
Technical Whitepaper | Version 2.0 Executive Summary The quinoxaline scaffold, particularly the 2,3-dimethylquinoxaline-5-carboxylic acid (2,3-DMQ-5-CA) motif, represents a critical pharmacophore in modern medicinal chem...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper | Version 2.0
Executive Summary
The quinoxaline scaffold, particularly the 2,3-dimethylquinoxaline-5-carboxylic acid (2,3-DMQ-5-CA) motif, represents a critical pharmacophore in modern medicinal chemistry. Unlike the more common 6- or 7-substituted isomers, the 5-position provides a unique steric and electronic vector for target engagement, particularly in kinase inhibition and DNA intercalation. This guide provides a rigorous, field-validated workflow for the synthesis, derivatization, and application of this scaffold, emphasizing reproducibility and mechanistic clarity.
Part 1: Strategic Synthesis & Mechanistic Insights
The Core Synthetic Route
The most robust route to 2,3-DMQ-5-CA involves the condensation of 2,3-diaminobenzoic acid with 2,3-butanedione (diacetyl) . While seemingly simple, the regiospecificity and purification of the 5-isomer (vs. the 8-isomer if starting from asymmetric precursors without carboxyl directing groups) are critical.
Reaction Mechanism: Double Schiff Base Condensation
The reaction proceeds via a double nucleophilic attack of the primary amines on the vicinal diketone. The presence of the electron-withdrawing carboxyl group at the ortho position to one amine (C2 of the benzene ring) and meta to the other creates a differential nucleophilicity, but the symmetry of 2,3-butanedione mitigates regioselectivity concerns in the final cyclization.
Validated Experimental Protocol
Objective: Synthesis of 2,3-dimethylquinoxaline-5-carboxylic acid.
Solubilization: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.52 g (10 mmol) of 2,3-diaminobenzoic acid in 30 mL of absolute ethanol.
Activation: Add 0.5 mL of glacial acetic acid. The slight acidity catalyzes the initial nucleophilic attack by protonating the carbonyl oxygens of the diketone.
Addition: Add 0.96 mL (11 mmol) of 2,3-butanedione dropwise over 5 minutes. Note: Diacetyl is volatile; keep the vessel closed when not adding.
Reflux: Attach a reflux condenser and heat the mixture to 78°C (ethanol reflux) for 4–6 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1). The starting diamine is highly polar; the product will move significantly higher.
Precipitation: Cool the reaction mixture to room temperature, then to 4°C in an ice bath. The product often precipitates as yellow needles.
Workup: Filter the solid. If no precipitate forms, evaporate the solvent to 20% volume and add cold water. Recrystallize from Ethanol/Water (8:2).
Yield Expectation: 75–85%
Characterization: ^1H NMR (DMSO-d6) typically shows a singlet for the two methyl groups (approx. 2.7 ppm) and the characteristic aromatic splitting pattern of the 5-substituted ring.
Part 2: Derivatization & Structure-Activity Relationship (SAR)
The carboxylic acid at position 5 is a "chemical handle." It is rarely the endpoint; rather, it is the gateway to bioactive amides, esters, and hydrazides.
Functionalization Pathways
The 5-COOH group is sterically crowded by the peri-interaction with the C4-nitrogen and the C6-proton. Activation requires forcing conditions (e.g., Thionyl Chloride reflux) or high-activity coupling agents (HATU/T3P).
Key Derivatives:
Carboxamides: High affinity for kinase pockets (e.g., ASK1, kinase inserts).
Hydrazides: Precursors for triazole-fused rings (antifungal/antiviral).
Esters: Prodrug forms to improve lipophilicity and membrane permeability.
Visualization of Synthetic Logic
The following diagram illustrates the core synthesis and divergent pathways for library generation.
Figure 1: Synthetic workflow from precursor condensation to divergent library generation.
Part 3: Applications & Therapeutic Potential
Therapeutic Areas
Data aggregated from recent medicinal chemistry campaigns highlights three primary domains for 5-substituted quinoxalines:
Application Domain
Target Mechanism
Key Structural Feature
Antimicrobial
DNA Gyrase Inhibition
The planar quinoxaline ring intercalates DNA; the 5-amide side chain interacts with the gyrase B subunit.
Antiviral
Reverse Transcriptase
5-Carboxamide derivatives show non-nucleoside inhibition profiles, particularly against resistant strains.
Neuroprotection
Glutamate Receptors
2,3-quinoxalinediones are classic AMPA antagonists. The 5-COOH variants modulate solubility and blood-brain barrier (BBB) penetration.
Strategic Design Cycle (SAR)
When optimizing this scaffold, the "5-position vector" is critical. Unlike the 6-position (which extends along the long axis), the 5-position substituents project perpendicular to the binding cleft in many enzymes.
Figure 2: Decision tree for optimizing the 2,3-DMQ-5-CA scaffold based on common ADME/Potency issues.
Part 4: References
Synthesis and Antibacterial Activity of Novel Quinoxaline-5-Carboxamide Derivatives.
Source: ResearchGate
Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors.
Source: NIH / PubMed Central
Biological Activity of Quinoxaline Derivatives (Review).
Source: Semantic Scholar
Method for preparing heterocyclic-carboxylic acids (Patent US6562972B1).
Source: Google Patents
[1] Executive Summary Identity & Significance CAS 6924-67-0 corresponds to 2,3-dimethylquinoxaline-5-carboxylic acid . It is a heteroaromatic carboxylic acid featuring a quinoxaline core substituted with two methyl group...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
Identity & Significance
CAS 6924-67-0 corresponds to 2,3-dimethylquinoxaline-5-carboxylic acid . It is a heteroaromatic carboxylic acid featuring a quinoxaline core substituted with two methyl groups at the 2 and 3 positions and a carboxylic acid moiety at the 5 position.
Relevance in Drug Development
This compound serves as a critical scaffold in medicinal chemistry, particularly in the design of kinase inhibitors (e.g., CK2 inhibitors), antiviral agents, and DNA-intercalating drugs. Its rigid planar structure and nitrogen-rich core make it an excellent bioisostere for quinolines and naphthalenes, offering distinct hydrogen-bonding capabilities and solubility profiles.
Key Technical Parameters
Parameter
Specification
CAS Number
6924-67-0
IUPAC Name
2,3-dimethylquinoxaline-5-carboxylic acid
Molecular Formula
C₁₁H₁₀N₂O₂
Molecular Weight
202.21 g/mol
Appearance
Off-white to pale yellow crystalline solid
| Solubility | Soluble in DMSO, DMF, dilute base; sparingly soluble in water |
Chemical Structure & Properties[2][3][4][5][6]
Structural Analysis
The molecule consists of a benzene ring fused to a pyrazine ring (quinoxaline). The positioning of the carboxylic acid at C5 is sterically significant, creating a unique electronic environment compared to its 6-isomer (CAS 17635-26-6).
Electronic Effects: The pyrazine nitrogens are electron-withdrawing, reducing the electron density of the benzene ring. The C5-carboxyl group is in a peri-like position relative to the N4 nitrogen, potentially allowing for intramolecular hydrogen bonding or specific metal chelation modes not possible in the 6-isomer.
Isomerism Warning: Commercial samples are often mixtures of the 5- and 6-isomers if the starting material (diaminobenzoic acid) was not regiopure. Analytical verification (NMR) is mandatory.
Physicochemical Profile[1][3][4][6][7][8][9][10]
Acidity (pKa): Predicted pKa ~3.5–4.0 (carboxylic acid). The electron-deficient quinoxaline ring increases acidity compared to benzoic acid.
Lipophilicity (LogP): Estimated ~1.5. The methyl groups increase lipophilicity relative to the parent quinoxaline carboxylic acid, improving membrane permeability in biological assays.
Stability: Stable under standard laboratory conditions. Sensitive to strong oxidizing agents.
Synthesis & Manufacturing
Retrosynthetic Analysis
The most robust route to 2,3-disubstituted quinoxalines is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. For the 5-carboxylic acid isomer, the required precursors are 2,3-diaminobenzoic acid and 2,3-butanedione (diacetyl).
Caption: Condensation pathway for the synthesis of CAS 6924-67-0.
Detailed Synthetic Protocol
Objective: Synthesis of 2,3-dimethylquinoxaline-5-carboxylic acid on a 10 mmol scale.
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 2,3-diaminobenzoic acid in ethanol (30 mL).
Addition: Add 2,3-butanedione dropwise at room temperature. The solution may warm slightly (exothermic condensation).
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor reaction progress by TLC (Mobile phase: 5% Methanol in DCM).
Work-up: Cool the reaction mixture to room temperature and then to 0°C in an ice bath. The product should precipitate as a solid.
Filtration: Filter the precipitate under vacuum. Wash the filter cake with cold ethanol (2 x 5 mL) to remove unreacted diacetyl.
Purification: Recrystallize from hot ethanol or an ethanol/water mixture if necessary to remove trace regioisomers.
Drying: Dry the solid in a vacuum oven at 50°C for 6 hours.
Yield Expectation: 70–85%.
Experimental Protocols & Characterization
Analytical Validation (Self-Validating System)
To ensure the identity and purity of CAS 6924-67-0, use the following multi-modal analysis.
Method
Expected Result / Diagnostic Signal
¹H NMR (DMSO-d₆)
δ ~2.7-2.8 ppm: Two singlets (3H each) for methyl groups at C2/C3. Due to the asymmetric C5-COOH, these may appear distinct.δ ~7.5-8.5 ppm: Aromatic region showing 3 protons (H6, H7, H8). Look for an AMX or ABC pattern (dd, t, dd).
LC-MS (ESI+)
[M+H]⁺ = 203.2 m/z . No significant peaks at [M+H]⁺ = 188 (decarboxylated byproduct) or dimer masses.
Melting Point
165–175°C (Range varies by crystal form/purity). Note: Verify against a known standard if available, as literature values vary.
Storage & Handling[11]
Storage: Store in a tightly sealed container at room temperature (15–25°C), protected from light.
Stability: Hygroscopic; keep desiccated.
Safety: Irritant.[1] Wear gloves and safety glasses. Avoid inhalation of dust.
Biological & Pharmaceutical Context
Mechanism of Action Potential
Quinoxaline carboxylic acids are privileged structures in drug discovery.
Kinase Inhibition: The planar quinoxaline core mimics the adenine ring of ATP, allowing it to dock into the ATP-binding pocket of kinases (e.g., CK2, VEGFR). The C5-COOH group can form critical salt bridges with lysine or arginine residues in the active site.
Intercalation: The flat aromatic surface allows for DNA intercalation, a mechanism exploited in some antibiotic and antitumor quinoxaline antibiotics (e.g., echinomycin analogs).
Experimental Workflow: Derivatization
For researchers using this compound as an intermediate (e.g., amide coupling):
Caption: Standard derivatization workflow for medicinal chemistry optimization.
References
PubChem. (n.d.). Compound Summary for CID 80036, 2,3-Dimethylquinoxaline-5-carboxylic acid. National Library of Medicine. Retrieved from [Link]
Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry. (Contextual reference for quinoxaline/quinoline carboxylic acid bioactivity). Retrieved from [Link]
Fisher Scientific. (2023). Safety Data Sheet: Quinoxaline-5-carboxylic acid. (Reference for handling and safety of structural analogs). Retrieved from [Link]
The following technical monograph details the physicochemical properties, synthesis, and application of 2,3-dimethylquinoxaline-5-carboxylic acid , a critical heterocyclic building block in medicinal chemistry. Scaffold...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical monograph details the physicochemical properties, synthesis, and application of 2,3-dimethylquinoxaline-5-carboxylic acid , a critical heterocyclic building block in medicinal chemistry.
Scaffold Architecture for Kinase Inhibition and DNA Intercalation[1]
Executive Summary
2,3-Dimethylquinoxaline-5-carboxylic acid (CAS 6924-67-0) is a fused bicyclic heteroaromatic compound serving as a high-value pharmacophore in drug discovery. Distinguished by its planar quinoxaline core and a reactive carboxylic acid handle at the peri-position (C5), this molecule offers a unique steric and electronic profile compared to its 6-isomer counterparts. It is primarily utilized as a precursor for intercalating agents , kinase inhibitors (specifically targeting ATP binding pockets), and antiviral therapies .[1]
This guide provides a validated synthetic workflow, structural characterization data, and a mechanistic breakdown of its biological utility, designed for immediate application in R&D environments.
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10][11]
Parameter
Technical Specification
IUPAC Name
2,3-dimethylquinoxaline-5-carboxylic acid
CAS Number
6924-67-0
Molecular Formula
Molecular Weight
202.21 g/mol
Physical State
Solid (Pale yellow to ochre crystalline powder)
Solubility
Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in water.
pKa (Calc)
~3.8 (Carboxylic acid), ~0.6 (Quinoxaline N)
Melting Point
>200 °C (Decomposition often observed prior to melt)
SMILES
CC1=NC2=C(C(=CC=C2)C(=O)O)N=C1C
Synthetic Pathways & Methodology
The most robust route to 2,3-dimethylquinoxaline-5-carboxylic acid is the double condensation (cyclodehydration) of 2,3-diaminobenzoic acid with 2,3-butanedione (biacetyl). This method is preferred over oxidative degradation of methyl-quinoxalines due to higher regioselectivity and yield.
Reaction Logic
The reaction proceeds via a double Schiff base formation. The nucleophilic amine groups of the diaminobenzoic acid attack the carbonyl carbons of the diketone. The presence of the carboxylic acid at the ortho position to one amine (position 3 of the benzene ring) creates a steric environment that directs the fusion, though the symmetry of 2,3-butanedione simplifies the regiochemical outcome.
Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stir bar, suspend 2,3-diaminobenzoic acid in 200 mL of ethanol.
Activation: Add glacial acetic acid. Stir at room temperature for 10 minutes.
Addition: Add 2,3-butanedione dropwise over 15 minutes. The solution may darken as the imine formation begins.
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: DCM/MeOH 9:1).
Precipitation: Cool the reaction mixture to room temperature, then chill in an ice bath (0–4 °C) for 1 hour. The product should precipitate as a crystalline solid.
Filtration: Filter the solid under vacuum. Wash the filter cake with cold ethanol (2 x 20 mL) followed by diethyl ether (to remove residual diketone).
Purification: Recrystallize from hot ethanol or an ethanol/water mixture if high purity (>98%) is required for biological assays.
Drying: Dry in a vacuum oven at 50 °C for 12 hours.
Visualization: Synthesis Mechanism
Caption: Cyclodehydration pathway converting diaminobenzoic acid and diketone into the quinoxaline scaffold.
Structural Analysis & Characterization
Validation of the synthesized compound is critical to ensure the correct isomer (5-COOH vs 6-COOH) was used/formed.
Technique
Expected Signal / Characteristic
Interpretation
1H-NMR (DMSO-d6)
δ 2.68 (s, 3H) , δ 2.72 (s, 3H)
Two distinct methyl singlets indicate the 2,3-dimethyl substitution. They are chemically non-equivalent due to the asymmetric 5-COOH.
δ 7.6 – 8.2 (m, 3H)
Aromatic protons (H6, H7, H8).[1] The ABC pattern confirms the tri-substituted benzene ring.
The 2,3-dimethylquinoxaline-5-carboxylic acid scaffold is not merely an end-product but a privileged structure for further derivatization.
Kinase Inhibition (ATP Mimicry)
The nitrogen atoms in the quinoxaline ring (N1 and N4) can accept hydrogen bonds, mimicking the adenine ring of ATP.
Mechanism: Derivatives formed by amidating the C5-COOH group can extend into the hydrophobic pocket of kinases (e.g., Tyrosine Kinases, ASK1).
Strategy: Coupling the acid with aromatic amines creates a "tail" that interacts with the gatekeeper residues of the enzyme.
DNA Intercalation & Antibacterial Activity
Quinoxaline-di-N-oxides (derived from this parent via oxidation) are potent antibacterial agents (e.g., Olaquindox analogs).
Mechanism: The planar tricyclic structure (if further fused or oxidized) intercalates between DNA base pairs, inhibiting DNA gyrase and Topoisomerase II.
Synthesis Note: To access these, the 2,3-dimethylquinoxaline-5-carboxylic acid is treated with m-CPBA or
Caption: Strategic derivatization pathways for the quinoxaline-5-COOH scaffold.
Safety & Handling (SDS Highlights)
While specific toxicological data for this exact derivative may be sparse, it should be handled based on the properties of the quinoxaline class and its precursors.
2,3-Butanedione (Diacetyl): High respiratory toxicity ("Popcorn Lung" / Bronchiolitis obliterans). Must be handled in a fume hood.
2,3-Diaminobenzoic acid: Potential mutagen; handle with gloves and dust mask.[1]
Storage: Store in a cool, dry place. Light sensitive (quinoxaline rings can undergo photodegradation over long periods).
References
PubChem. (n.d.).[2][3] 2,3-Dimethyl-quinoxaline-5-carboxylic acid (CID 12300254). National Center for Biotechnology Information. Retrieved from [Link]
Refaat, H. M., et al. (2004).[1][4] Synthesis and antimicrobial activity of certain novel quinoxalines. Archives of Pharmacal Research. (Provides foundational protocols for quinoxaline condensation).
Google Patents. (2003). Method for preparing heterocyclic-carboxylic acids. US6562972B1.
This technical guide provides a comprehensive analysis of 2,3-dimethylquinoxaline-5-carboxylic acid , a critical heterocyclic scaffold in medicinal chemistry.[1][2] Unlike its more symmetric 6-carboxylic acid isomer (CAS 17635-26-6), the 5-carboxylic acid derivative presents unique steric and electronic properties due to the proximity of the carboxyl group to the N4-nitrogen (the peri-like position).[2] This molecule serves as a vital intermediate in the synthesis of DNA-intercalating depsipeptides (e.g., Echinomycin analogues) and kinase inhibitors.[2]
This guide details the structural physicochemical properties, a self-validating synthetic protocol, and the spectroscopic signatures required for rigorous characterization.[1]
Part 1: Molecular Architecture & Electronic Properties[2]
Structural Scaffold Analysis
The quinoxaline core (benzopyrazine) is a planar, electron-deficient heteroaromatic system.[2] The addition of methyl groups at the C2 and C3 positions significantly alters the lipophilicity (LogP) and solubility profile compared to the parent quinoxaline-5-carboxylic acid.[2]
Planarity: The bicyclic system is strictly planar, facilitating
- stacking interactions essential for DNA intercalation.[2]
The "Ortho Effect" (5-Position): The carboxylic acid at position 5 is sterically crowded by the adjacent N4 nitrogen and the C6 proton.[2] This creates a unique electrostatic pocket.[2] Unlike the 6-isomer, the 5-COOH can form an intramolecular hydrogen bond with the N4 nitrogen (if protonated) or experience electrostatic repulsion from the nitrogen lone pair, influencing the pKa of the acid (typically lower than benzoic acid due to the electron-withdrawing pyrazine ring).
Predicted pKa (COOH): ~3.5 – 4.0 (Acidic due to electron-deficient ring)[2]
H-Bond Donors/Acceptors: 1 Donor (COOH), 3 Acceptors (2 Ring N, 1 Carbonyl O)[1]
LogP (Predicted): ~1.8 (Methyl groups increase lipophilicity relative to unsubstituted quinoxaline)[2]
Part 2: Synthetic Pathway & Mechanism[1][2]
The synthesis relies on the double condensation of 2,3-diaminobenzoic acid with 2,3-butanedione (biacetyl) .[1] This reaction is thermodynamically driven by the formation of the stable aromatic quinoxaline system and the release of two water molecules.[2]
The following diagram illustrates the condensation mechanism, highlighting the critical regioselectivity dictated by the diamine precursor.
Figure 1: Synthetic pathway via double condensation.[2] The use of 2,3-diaminobenzoic acid ensures the carboxyl group is at the 5-position relative to the ring nitrogens.[1]
Part 3: Experimental Protocol (Self-Validating)
Objective: Synthesize 2,3-dimethylquinoxaline-5-carboxylic acid with >95% purity.
Reagents & Materials
Precursor A: 2,3-Diaminobenzoic acid (CAS 603-81-6) - Note: Purity is critical; recrystallize if dark.[1][2]
Precursor B: 2,3-Butanedione (Biacetyl) - Warning: Volatile and pungent.[1][2]
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-diaminobenzoic acid (10.0 mmol, 1.52 g) in Ethanol (50 mL).
Checkpoint: The solution may be slightly colored.[2] If insoluble particles remain, filter before proceeding.[1][2]
Addition: Add 2,3-butanedione (11.0 mmol, 0.96 mL) dropwise over 5 minutes. A slight exotherm may be observed.[2]
Causality: A slight excess (1.1 eq) of the diketone ensures complete consumption of the more expensive/complex diamine.[2]
Reaction: Heat the mixture to reflux (78°C) for 2–4 hours.
Monitoring: Monitor by TLC (System: DCM/MeOH 9:1). The starting diamine (polar, low Rf) should disappear, replaced by a higher Rf UV-active spot.[1]
Work-up (Crystallization):
Cool the reaction mixture to room temperature, then to 0°C in an ice bath.
Methyl group (Distinct from C2 due to asymmetry).[2]
Note: The two methyl singlets may overlap depending on the solvent resolution, but the 5-COOH induces a slight magnetic anisotropy difference between position 2 and 3.[1]
): Expect peak at 201.07 m/z (Carboxylate anion).[2]
Part 5: Structure-Activity Relationship (SAR) Logic[2]
This molecule is rarely the final drug; it is a "warhead" or scaffold.[2] The following diagram explains its utility in drug design.
Figure 2: Pharmacophore analysis showing the functional utility of each structural component.[2]
References
Cheung, K. et al. "Synthesis and DNA-binding properties of Echinomycin analogues."[2] Journal of Medicinal Chemistry. (General reference for quinoxaline-5-carboxylic acid usage in peptide synthesis). [2]
Sarges, R. et al. "Quinoxaline-2,3-diones and related compounds."[1][2] Journal of Heterocyclic Chemistry. (Foundational synthesis of quinoxalines from diamines). [2]
PubChem Compound Summary. "2,3-Dimethylquinoxaline."[2][4] (For physicochemical baseline of the parent scaffold).[2] [2]
Application Notes & Protocols: 2,3-Dimethylquinoxaline-5-carboxylic Acid as a Versatile Molecular Probe
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist These application notes provide a comprehensive guide to utilizing 2,3-dimethylquinoxaline-5-carboxylic acid as a...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide to utilizing 2,3-dimethylquinoxaline-5-carboxylic acid as a robust molecular probe. This document outlines the synthesis, photophysical characterization, and detailed protocols for its application in sensing and cellular imaging. The quinoxaline scaffold, a nitrogen-containing heterocyclic compound, is a valuable fluorophore due to its inherent photostability and sensitivity to the local microenvironment. The strategic placement of methyl groups at the 2 and 3 positions and a carboxylic acid group at the 5 position fine-tunes the molecule's electronic and photophysical properties, making it a versatile tool for a range of applications.
Introduction to Quinoxaline-Based Molecular Probes
Fluorescent molecular probes are indispensable tools in modern biological and chemical sciences, enabling the visualization and quantification of specific analytes and cellular processes with high sensitivity and spatiotemporal resolution.[1][2] Quinoxaline derivatives have emerged as a promising class of fluorophores due to their rigid, planar structure and tunable photophysical properties.[3][4] The electron-withdrawing nature of the quinoxaline ring system makes it a suitable core for developing probes that operate through mechanisms such as photoinduced electron transfer (PET) and intramolecular charge transfer (ICT).[4]
2,3-Dimethylquinoxaline-5-carboxylic acid offers several advantages as a molecular probe:
Environmental Sensitivity: Its fluorescence properties are often influenced by solvent polarity and pH, allowing it to probe the microenvironment of its location.
Metal Ion Chelation: The carboxylic acid moiety and the nitrogen atoms in the quinoxaline ring can act as a chelating site for metal ions, leading to changes in its fluorescence profile.
Bioconjugation Potential: The carboxylic acid group provides a convenient handle for conjugation to biomolecules such as proteins and peptides, enabling targeted imaging.
Synthesis and Characterization
The synthesis of 2,3-dimethylquinoxaline-5-carboxylic acid is readily achieved through a condensation reaction between 2,3-diaminobenzoic acid and diacetyl (2,3-butanedione). This one-pot reaction is a straightforward and efficient method for preparing the quinoxaline scaffold.[5]
Figure 1: Synthesis of 2,3-dimethylquinoxaline-5-carboxylic acid.
Protocol 1: Synthesis of 2,3-Dimethylquinoxaline-5-carboxylic Acid
Materials:
2,3-Diaminobenzoic acid
Diacetyl (2,3-butanedione)
Ethanol
Hydrochloric acid (HCl)
Sodium hydroxide (NaOH)
Standard laboratory glassware and reflux apparatus
Procedure:
Dissolve 2,3-diaminobenzoic acid in ethanol in a round-bottom flask.
Add an equimolar amount of diacetyl to the solution.
Reflux the mixture for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
After completion, allow the reaction mixture to cool to room temperature.
Acidify the solution with HCl to precipitate the product.
Filter the precipitate and wash with cold ethanol.
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 2,3-dimethylquinoxaline-5-carboxylic acid.
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Physicochemical and Photophysical Properties
The following table summarizes the key properties of 2,3-dimethylquinoxaline-5-carboxylic acid.
Property
Value
Molecular Formula
C₁₁H₁₀N₂O₂
Molecular Weight
202.21 g/mol
Appearance
Off-white to pale yellow solid
Solubility
Soluble in DMSO, DMF, and methanol
Absorption Max (λabs)
~320-340 nm (solvent dependent)
Emission Max (λem)
~400-450 nm (solvent dependent)
Application as a pH-Sensitive Fluorescent Probe
The fluorescence of 2,3-dimethylquinoxaline-5-carboxylic acid is sensitive to changes in pH. The protonation state of the carboxylic acid group and the nitrogen atoms in the quinoxaline ring can influence the electronic distribution within the molecule, thereby affecting its fluorescence emission. This property makes it a useful probe for monitoring pH in various chemical and biological systems.[6]
Figure 2: Principle of pH sensing.
Protocol 2: pH Titration using 2,3-Dimethylquinoxaline-5-carboxylic Acid
Materials:
2,3-Dimethylquinoxaline-5-carboxylic acid stock solution (e.g., 1 mM in DMSO)
Buffers of varying pH (e.g., citrate, phosphate, borate buffers)
Fluorometer
Procedure:
Prepare a series of buffer solutions with a range of pH values (e.g., pH 2 to 10).
In a cuvette, add a small aliquot of the 2,3-dimethylquinoxaline-5-carboxylic acid stock solution to a known volume of each buffer to achieve a final concentration in the low micromolar range (e.g., 1-10 µM).
Record the fluorescence emission spectrum for each sample, using an excitation wavelength determined from the absorption spectrum (e.g., 330 nm).
Plot the fluorescence intensity at the emission maximum as a function of pH to generate a pH titration curve.
The pKa of the probe can be determined from the midpoint of the sigmoidal curve.
Application in Metal Ion Sensing
The quinoxaline-5-carboxylic acid moiety can act as a chelator for various metal ions. The binding of a metal ion can lead to either fluorescence quenching or enhancement, depending on the nature of the metal ion and the resulting complex. This "turn-off" or "turn-on" fluorescence response allows for the selective detection of specific metal ions. For instance, paramagnetic metal ions like Cu²⁺ and Fe³⁺ often cause fluorescence quenching.[1]
Figure 3: "Turn-off" sensing of metal ions.
Protocol 3: Metal Ion Titration and Selectivity Assay
Materials:
2,3-Dimethylquinoxaline-5-carboxylic acid stock solution (e.g., 1 mM in a suitable buffer, pH ~7.4)
Stock solutions of various metal salts (e.g., chlorides or nitrates)
Fluorometer
Procedure:
Titration:
To a solution of the probe in a buffer, incrementally add small aliquots of the metal ion stock solution.
After each addition, record the fluorescence emission spectrum.
Plot the change in fluorescence intensity against the metal ion concentration to determine the binding affinity and detection limit.
Selectivity Assay:
Prepare a series of solutions containing the probe and different metal ions at the same concentration.
Measure the fluorescence intensity of each solution.
To assess interference, measure the fluorescence of the probe in the presence of the target metal ion and a potential interfering ion.
A bar graph can be used to visually represent the selectivity of the probe.
Application in Cellular Imaging
The inherent fluorescence and potential for bioconjugation make 2,3-dimethylquinoxaline-5-carboxylic acid a candidate for cellular imaging applications. Its ability to respond to the local microenvironment can be exploited to visualize specific cellular compartments or changes in intracellular ion concentrations.
Protocol 4: General Protocol for Live Cell Imaging
Materials:
2,3-Dimethylquinoxaline-5-carboxylic acid stock solution (e.g., 1-10 mM in DMSO)
Cell culture medium (e.g., DMEM, RPMI-1640)
Cells of interest cultured on glass-bottom dishes or coverslips
Fluorescence microscope equipped with appropriate filters (e.g., DAPI or custom filter set for UV excitation)
Procedure:
Cell Loading:
Dilute the stock solution of the probe in pre-warmed cell culture medium to the desired final concentration (typically in the range of 1-20 µM).
Remove the existing medium from the cells and replace it with the probe-containing medium.
Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator. The optimal loading time and concentration should be determined empirically for each cell type.
Washing:
After incubation, gently wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS) or fresh culture medium to remove any unbound probe.
Imaging:
Mount the coverslip or dish on the fluorescence microscope.
Excite the cells with a suitable light source (e.g., ~340 nm) and capture the emission using the appropriate filter set (e.g., ~420 nm long-pass).
Acquire images and perform any subsequent analysis, such as ratiometric imaging if the probe exhibits a spectral shift in response to an analyte.
Causality Behind Experimental Choices:
Solvent for Stock Solution: DMSO is a common choice for dissolving organic probes due to its high solubilizing power and miscibility with aqueous media.
Probe Concentration and Incubation Time: These parameters are critical for achieving sufficient intracellular signal while minimizing cytotoxicity. A concentration and time course experiment is recommended to optimize these conditions.
Washing Steps: Thorough washing is essential to reduce background fluorescence from unbound probe in the extracellular medium, thereby improving the signal-to-noise ratio.
References
Alfadil, A., et al. (2021). In-vivo and in-vitro toxicity evaluation of 2,3-dimethylquinoxaline: An antimicrobial found in a traditional herbal medicine. PLoS ONE, 16(8), e0255937. [Link]
Gotor, R., et al. (2020). Aminoquinoxaline-Based Dual Colorimetric and Fluorescent Sensors for pH Measurement in Aqueous Media. Molecules, 25(18), 4233. [Link]
Gryglewski, J., et al. (2023). Polynuclear Silver(I)–Quinoxaline Complex: Comprehensive Structural Characterization, Antimycobacterial Properties and DNA/BSA Binding Study. International Journal of Molecular Sciences, 24(22), 16401. [Link]
Kim, J. H., et al. (2011). The synthesis and optical properties of fluorescent quinoxalines and of electrospun fibers containing fluorescent quinoxaline. Journal of Nanoscience and Nanotechnology, 11(3), 2468-2473. [Link]
Valverde Paredes, M. S., & Lee, D.-C. (2024). The effect of dangling o-diphenyl rings on the solid-state emission of quinoxaline-based D–A–D molecules. New Journal of Chemistry. [Link]
Vieira, M., et al. (2014). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry, 85, 631-648. [Link]
Ye, D., & Li, X. (2007). Fluorescence Quenching of Norfloxacin by Divalent Transition Metal Cations. Bulletin of the Korean Chemical Society, 28(9), 1575-1579. [Link]
Zaytsev, A. V., et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. International Journal of Molecular Sciences, 24(22), 16182. [Link]
Zhang, X., et al. (2021). Synthesis and Photophysical Properties of Quinoxaline-Based Blue Aggregation-Induced Emission Molecules. Canadian Journal of Chemistry, 99(12), 963-970. [Link]
Singh, J., & Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. [Link]
Slanina, T., & Klán, P. (2022). Photouncaging of Carboxylic Acids from Cyanine Dyes with Near-Infrared Light. Angewandte Chemie International Edition, 61(10), e202114758. [Link]
Lukinavičius, G., et al. (2014). New Fluorescence Probes for Live-Cell Imaging. Wiley Analytical Science. [Link]
Haseloff, J., Dormand, E.-L., & Brand, A. H. (n.d.). Live imaging of green fluorescent protein. In Methods in Molecular Biology: Protocols in Confocal microscopy (Vol. 122, pp. 241-259). [Link]
Kudo, K., et al. (2011). Development of a quinoxaline-based fluorescent probe for quantitative estimation of protein binding site polarity. Chemical Communications, 47(31), 8832-8834. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Introduction & Scientific Context
Quinoxaline derivatives represent a "privileged scaffold" in medicinal chemistry, exhibiting broad-spectrum biological activities ranging from antibacterial to anticancer properties.[1] Their mechanism typically involves DNA intercalation and the inhibition of bacterial DNA gyrase (Topoisomerase II), sharing a pharmacophore similarity with fluoroquinolones.
The Challenge: While chemically promising, quinoxalines present distinct challenges in biological assays:
Lipophilicity: Many derivatives have poor aqueous solubility, requiring organic co-solvents (DMSO) that can be toxic to bacteria if not strictly controlled.
Chromophoric Interference: The conjugated
-system of the quinoxaline ring often imparts a yellow-orange color. This interferes with standard optical density () readings used in broth microdilution, necessitating color-independent readouts like Resazurin.
This guide provides a self-validating workflow designed to bypass these artifacts and generate reproducible pharmacological data.
Experimental Workflow Overview
The following cascade ensures that resources are not wasted on insoluble or non-specific compounds.
Figure 1: Screening cascade prioritizing solubility and color-correction early in the pipeline.
Pre-Assay Optimization: Solubility & Solvent Control
Objective: To determine the Maximum Tolerable Concentration (MTC) of DMSO for your specific bacterial strains.
Rationale: Quinoxalines are often dissolved in 100% DMSO. However, DMSO concentrations >2% can inhibit bacterial growth or permeabilize membranes, creating "false positives."
Standard: Adapted from CLSI M07-A11 guidelines [1].
Modification: Use of Resazurin (Alamar Blue) to bypass color interference from quinoxaline derivatives.
Rationale: Quinoxalines often target membrane potentials, which can disrupt biofilm formation. This assay quantifies the inhibition of biofilm biomass.
Protocol
Seeding: Inoculate 96-well flat-bottom plates with
of bacteria ( CFU/mL) in Tryptic Soy Broth (TSB) + 1% Glucose (promotes biofilm).
Treatment: Add
of quinoxaline derivative at MIC and MIC.
Biofilm Formation: Incubate statically at 37°C for 24–48 hours.
Washing (Critical):
Gently aspirate media.
Wash 3x with sterile PBS to remove planktonic (free-floating) bacteria. Do not disrupt the bottom layer.
Staining: Add 125 µL of 0.1% Crystal Violet (CV) solution.[6][7][8] Incubate 15 min at room temperature.
Solubilization: Wash 3x with water.[6] Air dry. Add 200 µL of 30% Acetic Acid to solubilize the dye.[6][8]
Quantification: Transfer supernatant to a new plate and read absorbance at 595 nm.
Mechanism of Action: DNA Gyrase Supercoiling Inhibition[11][12][13]
Rationale: To confirm if the quinoxaline derivative acts similarly to fluoroquinolones (e.g., Ciprofloxacin) by inhibiting DNA Gyrase [2].
Assay Principle: Relaxed plasmid DNA (pBR322) is converted to supercoiled DNA by DNA Gyrase and ATP. Inhibitors prevent this conversion.[9]
Workflow
Reaction Mix: Mix Assay Buffer, relaxed pBR322 DNA (0.5 µg), ATP, and E. coli DNA Gyrase enzyme.
(Mammalian Cells) / MIC (Bacteria). An SI > 10 indicates a promising safety profile.
Troubleshooting Guide
Precipitation in Wells: If the media turns cloudy immediately upon adding the compound, the compound has crashed out. Action: Repeat Solubility Check; consider using cyclodextrin carriers.
Pink Negative Control: Contamination. Action: Check sterility of the broth and DMSO.
High Background Color: If the compound is dark red/orange, the Resazurin shift may be masked. Action: Use a "Media + Compound" blank for every concentration and subtract this OD/Fluorescence value from the test wells.
References
Clinical and Laboratory Standards Institute (CLSI). (2018). M07-A11: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinoline Action and Resistance. Biochemistry, 53(10), 1565–1574.
Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals.[10] Methods, 42(4), 321-324.
O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments, (47), 2437.
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2025). Breakpoint tables for interpretation of MICs and zone diameters.
Application Notes & Protocols: A Guide to Developing Cell-Based Assays for 2,3-dimethylquinoxaline-5-carboxylic acid
Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust cell-based assay cascade to characterize the biological activity of 2,3-dimet...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust cell-based assay cascade to characterize the biological activity of 2,3-dimethylquinoxaline-5-carboxylic acid. Quinoxaline derivatives are a well-established class of heterocyclic compounds known for a wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial effects.[1][2] Given this therapeutic potential, a systematic approach to evaluating a novel derivative is paramount. This guide moves beyond rote protocol recitation, focusing on the scientific rationale behind assay selection, experimental design, and data interpretation. We present a multi-phased strategy, beginning with broad cytotoxicity screening and progressing to targeted mechanistic studies, to build a comprehensive biological profile of the compound. All protocols are designed as self-validating systems, incorporating essential controls and referencing industry standards to ensure data integrity and reproducibility.
Introduction: The Scientific Rationale for Quinoxaline Moiety Investigation
The quinoxaline scaffold is a privileged structure in medicinal chemistry, recognized for its role in numerous pharmacologically active agents.[3][4] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and interference with microbial growth pathways.[5][6] When approaching a novel compound such as 2,3-dimethylquinoxaline-5-carboxylic acid, the initial challenge is to determine if it possesses any biological activity and, if so, to elucidate its mechanism of action (MOA).
A tiered or cascaded assay approach is the most logical and resource-efficient strategy. This begins with broad, high-throughput compatible assays to identify a biological "hit" (e.g., does the compound impact cell survival?). Positive results from this primary screen then warrant progression to more complex, lower-throughput secondary and tertiary assays designed to answer specific questions about the MOA (e.g., is the compound cytostatic or cytotoxic? Does it induce a specific cell death pathway?).
This guide will detail a potential assay cascade for characterizing 2,3-dimethylquinoxaline-5-carboxylic acid, providing both the "how" (protocols) and the "why" (scientific principles and causality).
Figure 1: A logical workflow for characterizing a novel compound, starting with broad screening and progressing to specific mechanistic assays.
Phase 1: Primary Screening for Cytotoxicity and Viability
The foundational question for any new compound is whether it affects cell viability. Employing at least two assays based on different biological principles is critical for robust primary screening. This orthogonal approach minimizes the risk of false positives or negatives that can arise from compound interference with a single assay technology.
Assay I: MTT for Metabolic Activity
The MTT assay is a cornerstone for assessing cell viability by measuring mitochondrial reductase activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazolyl-2)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[7][8] The amount of formazan produced is directly proportional to the number of metabolically active cells.
Principle of Causality: A decrease in the MTT signal indicates a reduction in metabolic activity, which can be due to either cell death (cytotoxicity) or an inhibition of cell proliferation (cytostatic effect). This assay provides a rapid and sensitive measure of the compound's overall impact on a cell population.
Parameter
Description
Assay Principle
Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases.
Readout
Colorimetric (Absorbance at ~570 nm).
Measures
Metabolic activity, an indicator of cell viability.
Primary Use
High-throughput screening for cytotoxic/cytostatic effects.
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment and recovery.
Compound Treatment: Prepare serial dilutions of 2,3-dimethylquinoxaline-5-carboxylic acid in culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and typically ≤0.5%. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only controls and untreated controls.
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[7]
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]
Data Acquisition: After incubating for at least 2 hours in the dark at room temperature, measure the absorbance at 570 nm using a microplate reader.
Assay II: LDH Release for Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a classic method for quantifying cytotoxicity based on the loss of plasma membrane integrity. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage, a hallmark of necrosis or late-stage apoptosis.[10]
Principle of Causality: The amount of LDH in the supernatant is directly proportional to the number of cells with compromised membranes. This assay is an excellent orthogonal partner to the MTT assay because it measures a distinct event (cell death via membrane lysis) rather than metabolic activity.
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. It is often efficient to run both assays in parallel on replicate plates.
Supernatant Collection: After the treatment incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.
Sample Transfer: Carefully transfer 50 µL of the cell-free supernatant from each well to a new flat-bottom 96-well plate.
Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves a catalyst and dye solution. Add 50-100 µL of the reaction mixture to each well containing the supernatant.[11]
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[12]
Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.
Data Analysis and Establishing a Self-Validating System
Controls: A robust experiment includes:
Untreated Control: Cells in medium only (represents 100% viability).
Vehicle Control: Cells treated with the highest concentration of the vehicle (e.g., DMSO) used to dissolve the compound.
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin, Staurosporine) to confirm assay performance.
Maximum LDH Release Control (for LDH assay): Cells treated with a lysis buffer to determine 100% LDH release.
Dose-Response Curve: Plot the percentage of cell viability against the log concentration of the compound. This allows for the calculation of the IC50 (half-maximal inhibitory concentration), a key measure of compound potency.
Phase 2: Differentiating Cytotoxic vs. Cytostatic Effects
If the primary screens indicate a loss of viability, the next step is to determine whether the compound is killing the cells (cytotoxicity) or merely halting their division (cytostatic effect).
Assay III: BrdU Incorporation for DNA Synthesis
The Bromodeoxyuridine (BrdU) assay directly measures DNA synthesis, a definitive event of the S-phase of the cell cycle.[13] BrdU is a synthetic analog of thymidine that gets incorporated into newly synthesized DNA. This incorporated BrdU can then be detected with a specific antibody.[14]
Principle of Causality: A reduction in BrdU incorporation is a direct and unambiguous indicator of an antiproliferative effect. Unlike MTT, which can be influenced by general metabolic changes, the BrdU assay specifically interrogates the cell's ability to replicate its DNA.
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. The treatment duration should be at least one full cell cycle length.
BrdU Labeling: Add BrdU labeling solution to each well at the final concentration recommended by the kit manufacturer and incubate for an additional 2-24 hours.[15]
Fixation and Denaturation: Remove the culture medium and fix the cells. The DNA must then be denatured (e.g., with an acid treatment) to allow the anti-BrdU antibody to access the incorporated BrdU.[16]
Antibody Incubation: Add the conjugated anti-BrdU antibody and incubate for the specified time (e.g., 90 minutes).
Washing and Substrate Addition: Wash the wells to remove unbound antibody, then add the substrate solution.
Data Acquisition: After a short incubation, a colorimetric or fluorescent signal will develop. Measure the signal using a microplate reader.
Phase 3: Elucidating the Mechanism of Action (MOA)
If the compound is confirmed to be cytotoxic or antiproliferative, the subsequent assays aim to uncover the underlying molecular mechanism. Many quinoxaline derivatives are known to induce apoptosis (programmed cell death).[5][6]
Assay IV: Annexin V / Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay is a gold standard for detecting apoptosis. It relies on two key cellular changes:
Annexin V: Binds to phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.[17]
Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells. It only enters late apoptotic or necrotic cells where membrane integrity is lost.[18]
Principle of Causality: By staining with both reagents, we can distinguish between four cell populations:
Live Cells: Annexin V-negative and PI-negative.
Early Apoptotic Cells: Annexin V-positive and PI-negative.
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.
Dead/Necrotic Cells: Annexin V-negative and PI-positive (less common).
Figure 2: Principle of Annexin V and PI staining to differentiate between live, early apoptotic, and late apoptotic/necrotic cells.
Cell Culture and Treatment: Culture cells in 6-well plates and treat with 2,3-dimethylquinoxaline-5-carboxylic acid at its IC50 concentration and one concentration above for the determined time. Include positive (e.g., Staurosporine) and vehicle controls.
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle enzyme like TrypLE™ to avoid membrane damage.
Washing: Wash the cells with cold PBS.
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution.[19]
Incubation: Incubate for 15 minutes at room temperature in the dark.
Analysis: Analyze the cells immediately by flow cytometry.
Assay V: Caspase-3/7 Activity Assay
Caspases are a family of proteases that are critical executioners of apoptosis. Caspase-3 and Caspase-7 are key effector caspases. This assay uses a proluminescent substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by activated Caspase-3 and -7.[20] Cleavage of the substrate releases a substrate for luciferase, generating a luminescent signal proportional to caspase activity.
Principle of Causality: An increase in luminescence directly correlates with the activation of effector caspases, providing strong biochemical evidence that the observed cell death is occurring through the apoptotic pathway.
Cell Seeding and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate and treat as described in the MTT protocol.
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent directly to each well containing 100 µL of cell culture medium.
Incubation: Mix gently on a plate shaker and incubate at room temperature for 1-2 hours.
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
Further Mechanistic Studies: NF-κB Reporter Assay
Quinoxaline derivatives can modulate inflammatory signaling pathways. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation, immunity, and cell survival.[21] An NF-κB reporter assay can determine if the compound interferes with this pathway.
Principle of Causality: This assay uses a cell line engineered to contain a reporter gene (e.g., luciferase) under the control of NF-κB response elements.[22] If the compound activates or inhibits the NF-κB pathway, it will lead to a corresponding increase or decrease in reporter gene expression, which is measured as a change in luminescence.
Figure 3: The NF-κB signaling pathway and potential points of inhibition by a test compound, as measured by a luciferase reporter assay.
Cell Culture: Culture an NF-κB luciferase reporter cell line (e.g., HEK293-NF-κB-luc) according to standard procedures.
Seeding and Treatment: Seed cells in a 96-well plate. Pre-treat cells with various concentrations of 2,3-dimethylquinoxaline-5-carboxylic acid for 1-2 hours.
Stimulation: Add a known NF-κB activator (e.g., TNF-α) to the wells to stimulate the pathway.
Lysis and Measurement: Lyse the cells and measure luciferase activity using a luminometer and the appropriate luciferase assay substrate. A decrease in the light signal in stimulated cells pre-treated with the compound indicates inhibition of the NF-κB pathway.
Assay Validation and Regulatory Considerations
For any compound intended for further development, assay validation is not optional. A phase-appropriate approach should be taken, but key parameters must be established to ensure data is reliable.[24] According to regulatory bodies like the FDA, potency assays must be quantitative and validated.[25][26]
Key Validation Parameters:
Specificity: The assay's ability to assess the analyte of interest in the presence of other components.
Linearity & Range: The concentration range over which the assay provides results that are directly proportional to the concentration of the analyte.
Accuracy & Precision: The closeness of the measured value to the true value (accuracy) and the reproducibility of the measurement (precision).
Robustness: The capacity of the assay to remain unaffected by small, deliberate variations in method parameters.
By implementing the structured, multi-phase approach detailed in this guide, researchers can efficiently and robustly characterize the biological activity of 2,3-dimethylquinoxaline-5-carboxylic acid, generating the high-quality, reproducible data necessary for informed decision-making in drug discovery and development.
References
ResearchGate. (2015, August 7). Biological activity of quinoxaline derivatives. Available at: [Link]
MDPI. (2022, November 29). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Available at: [Link]
Taylor & Francis Online. (2023, March 1). A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. Available at: [Link]
Royal Society of Chemistry. (2022). Quinoxaline derivatives as a promising scaffold for breast cancer treatment. Available at: [Link]
National Center for Biotechnology Information (PMC). (2017, December 29). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Available at: [Link]
National Center for Biotechnology Information (PMC). (2020, May 11). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Available at: [Link]
U.S. Food and Drug Administration (FDA). (2011, January). Guidance for Industry: Potency Tests for Cellular and Gene Therapy Products. Available at: [Link]
INDIGO Biosciences. Human NF-κB Reporter Assay System. Available at: [Link]
National Institutes of Health (NIH). (2021, October 24). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Available at: [Link]
OPS Diagnostics. Lactate Dehydrogenase (LDH) Assay Protocol. Available at: [Link]
ResearchGate. A schematic diagram showing the mechanism of action of quinoxaline-based compounds into different biological targets. Available at: [Link]
BEBPA. (2024, January 10). Tech Briefing: FDA Guidances for Assessing and Assuring the Potency of Cell and Gene Therapy Products. Available at: [Link]
National Center for Biotechnology Information (PMC). (2018, August 1). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Available at: [Link]
Royal Society of Chemistry Publishing. (2024, November 7). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. Available at: [Link]
Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available at: [Link]
National Institutes of Health (NIH). (2020, January 12). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Available at: [Link]
BioProcess International. (2019, October 24). A Phase-Appropriate Approach For Assay Validation In Cell Gene Therapies. Available at: [Link]
National Center for Biotechnology Information (NCBI) Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]
Temple University ScholarShare. (2022, August 2). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. Available at: [Link]
Bio-protocol. (2012, April 5). Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Available at: [Link]
INDIGO Biosciences. Human NF-κB Reporter Assay System. Available at: [Link]
ECA Academy. (2024, March 5). FDA Draft Guidance on Potency Assays for Cellular and Gene Therapy Products. Available at: [Link]
University of Bergen (UiB). Protocol IncuCyte® Apoptosis Assay. Available at: [Link]
ResearchGate. (2018, June 15). MTT Proliferation Assay Protocol. Available at: [Link]
Luminex Corporation. Muse® Caspase-3/7 Kit. Available at: [Link]
protocols.io. (2023, October 20). Cell Viability Assay (MTT Assay) Protocol. Available at: [Link]
ResearchGate. (2017, October 16). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Available at: [Link]
System Biosciences. NF-κB/293/GFP-Luc™ Transcriptional Reporter Cell Line. Available at: [Link]
Pharmaron. Potency Assay Guide. Available at: [Link]
Boster Biological Technology. (2023, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Available at: [Link]
Creative Diagnostics. BrdU Staining Protocol. Available at: [Link]
Cell Biologics, Inc. LDH Assay. Available at: [Link]
MDPI. (2023, November 6). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. Available at: [Link]
Molecular Devices. EarlyTox Caspase-3/7 R110 Assay Kit. Available at: [Link]
ResearchGate. (2021, October 15). Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. Available at: [Link]
Application Notes & Protocols: A Guide to Antimicrobial Activity Testing of Quinoxaline Compounds
Abstract: The quinoxaline scaffold is a privileged heterocyclic motif renowned for its broad spectrum of biological activities, including significant potential as antimicrobial agents.[1][2] As the threat of antimicrobia...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: The quinoxaline scaffold is a privileged heterocyclic motif renowned for its broad spectrum of biological activities, including significant potential as antimicrobial agents.[1][2] As the threat of antimicrobial resistance necessitates the discovery of novel therapeutics, robust and standardized evaluation of new chemical entities like quinoxaline derivatives is paramount. This guide provides a comprehensive, field-proven framework for researchers engaged in the antimicrobial characterization of these compounds. We will move beyond simple step-by-step instructions to explain the causality behind methodological choices, ensuring that the protocols are not just followed, but understood. This document is grounded in the authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility.[3][4]
Foundational Principles: Understanding Quinoxalines and Antimicrobial Susceptibility
Quinoxalines are bicyclic aromatic compounds composed of a benzene ring fused to a pyrazine ring. Their planar structure and electron-deficient nature allow them to interact with various biological targets. Several studies suggest that their antimicrobial efficacy may stem from mechanisms such as the inhibition of bacterial DNA synthesis through intercalation and interaction with enzymes like DNA gyrase.[5]
Before commencing any experimental work, it is crucial to grasp the core metrics of antimicrobial activity:
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6] This is the primary quantitative measure of a compound's potency.
Bacteriostatic vs. Bactericidal: A bacteriostatic agent inhibits bacterial growth, while a bactericidal agent actively kills the bacteria. The MIC value itself does not distinguish between these two, requiring further assays like Minimum Bactericidal Concentration (MBC) testing if this information is needed.
All testing must be performed with meticulous aseptic technique to prevent contamination and ensure the observed results are solely due to the interaction between the test compound and the target microorganism.
Essential Preparatory Steps: Compound and Inoculum
The reliability of any susceptibility test hinges on the precise preparation of the quinoxaline compounds and the bacterial inoculum.
2.1. Compound Solubilization and Stock Preparation
A significant challenge with novel synthetic compounds like quinoxalines is their often-limited aqueous solubility.
Rationale: Dimethyl sulfoxide (DMSO) is the most common solvent choice due to its broad solubilizing power and low toxicity at concentrations typically used in these assays.[6][7] It is critical, however, to establish that the final concentration of DMSO in the assay does not exert any antimicrobial activity on its own.
Protocol:
Prepare a high-concentration primary stock solution of each quinoxaline compound (e.g., 10 mg/mL) in 100% DMSO.[8]
Create an intermediate stock or working solution by diluting the primary stock in the appropriate sterile broth (e.g., Cation-Adjusted Mueller-Hinton Broth). For instance, to test a maximum concentration of 256 µg/mL, one might prepare a 2560 µg/mL working stock. This ensures the final DMSO concentration in the assay remains low (typically ≤1%).
2.2. Standardized Inoculum Preparation
Consistency in the number of bacteria tested is non-negotiable for reproducible results. The established standard is the 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[9][10]
Rationale: A bacterial inoculum that is too dense can overwhelm the antimicrobial agent, leading to falsely high MIC values. Conversely, an overly dilute inoculum may suggest false susceptibility. Adherence to the 0.5 McFarland standard is a core tenet of CLSI guidelines.[9]
Protocol:
Using a sterile loop or swab, pick 3-5 well-isolated colonies of the test microorganism from a fresh (18-24 hour) agar plate.
Suspend the colonies in a tube of sterile saline or broth.
Vortex thoroughly to create a smooth suspension.
Adjust the turbidity of the suspension by adding more bacteria or sterile saline until it visually matches the 0.5 McFarland standard. This can be done by eye against a white background with contrasting black lines or, for greater accuracy, using a spectrophotometer (absorbance at 625 nm should be 0.08-0.13).[6]
This standardized suspension must be further diluted for the specific assay being performed.
Experimental Workflow: From Screening to Quantification
A logical progression from a qualitative primary screen to a quantitative determination of potency is the most efficient approach.
Caption: High-level experimental workflow for antimicrobial testing.
Protocol I: Agar Well Diffusion Assay (Preliminary Screening)
This method provides a rapid, visual, and cost-effective qualitative assessment of antimicrobial activity.[11] It relies on the diffusion of the test compound from a well through an agar matrix seeded with the test organism.
Causality: The principle is that as the compound diffuses outwards, its concentration decreases, creating a gradient. If the compound is active, a clear circular zone where microbial growth is inhibited will form around the well.[9] The diameter of this "zone of inhibition" gives a semi-quantitative indication of activity. However, this size is also influenced by the compound's solubility, molecular weight, and diffusion rate in agar, which is why it is considered a screening tool.[12]
Step-by-Step Methodology:
Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions, sterilize by autoclaving, and pour approximately 20-25 mL into sterile 100 mm Petri dishes on a level surface. Allow the agar to solidify completely.
Inoculation: Dip a sterile cotton swab into the standardized 0.5 McFarland bacterial suspension. Press the swab firmly against the inside wall of the tube to remove excess fluid. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.
Well Creation: Using a sterile cork borer (6-8 mm diameter) or a sterile pipette tip, punch uniform wells into the agar.[13]
Sample Application: Carefully pipette a fixed volume (e.g., 50-100 µL) of each quinoxaline compound solution (at a set concentration, e.g., 1 mg/mL) into a corresponding well.[7][10]
Controls:
Positive Control: Add a known antibiotic solution (e.g., Ciprofloxacin, 5 µg/mL) to one well.
Negative Control: Add the solvent (e.g., DMSO at the same concentration as in the test wells) to another well. This is crucial to confirm the solvent has no activity.[8]
Incubation: Allow the plates to sit at room temperature for 1-2 hours to permit pre-diffusion of the compounds. Then, incubate the plates in an inverted position at 35-37°C for 18-24 hours.
Data Collection: Measure the diameter of the zone of complete inhibition (including the well diameter) in millimeters (mm) using a ruler or calipers.[9]
Data Presentation:
Summarize the results in a clear tabular format.
Table 1: Representative Data from Agar Well Diffusion Assay
This is the gold-standard quantitative method for determining the Minimum Inhibitory Concentration (MIC), performed in a 96-well microtiter plate format.[14][15] This protocol is adapted from the CLSI M07 guidelines.[4]
Causality: This method directly exposes a standardized number of bacteria to a range of precisely known concentrations of the test compound in a liquid growth medium. By observing the lowest concentration at which no visible growth (turbidity) occurs, we can directly quantify the compound's potency. The use of a 96-well plate allows for high-throughput testing of multiple compounds and concentrations simultaneously.
Caption: Example 96-well plate layout for a single compound MIC test.
Step-by-Step Methodology:
Plate Preparation: Add 100 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of a sterile 96-well U-bottom plate.[6]
Compound Addition: Add 200 µL of the highest concentration of the quinoxaline compound to be tested (e.g., 256 µg/mL) into well 1.
Serial Dilution: Using a multichannel pipette, transfer 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Change tips and repeat this two-fold serial dilution across the plate from well 2 to well 10. Discard the final 100 µL from well 10. This creates a concentration gradient from 256 µg/mL to 0.5 µg/mL.
Control Wells:
Well 11 (Growth Control - GC): This well contains only broth and the bacterial inoculum. It should show turbidity.
Well 12 (Sterility Control - SC): This well contains only sterile broth. It should remain clear and confirms the sterility of the medium.
Inoculum Preparation & Addition: Dilute the 0.5 McFarland suspension in CAMHB as per CLSI guidelines (typically a 1:100 or 1:150 dilution) to achieve a final target inoculum concentration of ~5 x 10⁵ CFU/mL in the wells.[6] Add 100 µL of this final diluted inoculum to wells 1 through 11. Do not add inoculum to well 12.
Final Concentrations: The addition of the inoculum in step 5 dilutes the compound concentrations by a factor of two. The final concentrations in wells 1-10 will now range from 128 µg/mL to 0.25 µg/mL.
Incubation: Cover the plate with a sterile lid or sealer and incubate at 35-37°C for 18-24 hours in ambient air.
Reading the MIC: After incubation, examine the plate visually from the bottom using a reading mirror or by placing it on a dark, non-reflective surface. The MIC is the lowest concentration of the quinoxaline compound that shows no visible turbidity (i.e., the first clear well).[6]
Data Presentation:
MIC values should be presented clearly for comparison across multiple compounds and organisms.
Table 2: Minimum Inhibitory Concentration (MIC) Data from Broth Microdilution Assay
Compound ID
S. aureus(µg/mL)
E. coli(µg/mL)
P. aeruginosa(µg/mL)
Quinoxaline-A
8
16
64
Quinoxaline-B
>128
>128
>128
Ciprofloxacin
0.5
0.25
1
Conclusion and Further Steps
This guide provides a standardized, robust framework for the initial antimicrobial evaluation of novel quinoxaline compounds. By following these protocols, researchers can generate reliable and reproducible data on the activity spectrum and potency of their synthesized molecules. Compounds demonstrating significant potency (i.e., low MIC values) against clinically relevant pathogens can then be advanced to more complex studies, including time-kill kinetics to determine bactericidal or bacteriostatic properties, mechanism of action studies, and in vivo efficacy models. The disciplined application of these foundational techniques, grounded in authoritative standards, is the critical first step in the long journey of antimicrobial drug development.
References
CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. 9
Farag, A. A., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4192.
Chate, A. V., et al. (2010). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Pharmaceuticals, 3(8), 2417-2428.
Chate, A. V., et al. (2010). Synthesis and antimicrobial activity of some new quinoxaline derivatives. Der Pharma Chemica, 2(3), 249-257.
Gomez-Caro, L., et al. (2024). Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents. Pharmaceuticals, 17(10), 1264.
Farag, A. A., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules.
Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion.
Alzahrani, A. M., et al. (2023). Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. Infection and Drug Resistance, 16, 2373–2379.
Alzahrani, A. M., et al. (2023). Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. Infection and Drug Resistance, Volume 16, 2373-2379.
Chate, A., et al. (2010). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Pharmaceuticals.
Kumar, R., et al. (2022). Evaluation of anti-bacterial activity of novel 2, 3-diaminoquinoxaline derivatives: design, synthesis, biological screening, and molecular modeling studies. Journal of Biomolecular Structure and Dynamics, 41(11), 4930-4946.
El-Hawash, S., et al. (2006). Synthesis and antimicrobial activity of certain novel quinoxalines. Archives of Pharmacal Research, 29(10), 824-833.
Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
Ghorab, M. M., et al. (2016). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 21(9), 1209.
CLSI. (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing.
Singh, R., et al. (2012). Synthesis of physiologically important quinoxaline derivatives using conventional method and microwave irradiation. Rasayan Journal of Chemistry, 5(2), 231-236.
O'Brien, A. M., et al. (2022). A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products. Antibiotics, 11(11), 1618.
Arena, A., et al. (2017). Agar well-diffusion antimicrobial assay.
Ojeda-Porras, A., et al. (2016). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. DADUN.
Acar, Ç., et al. (2023). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega, 8(1), 1478–1492.
Yunus, R., et al. (2013). WELL DIFFUSION METHOD FOR EVALUATION OF ANTIBACTERIAL ACTIVITY OF COPPER PHENYL FATTY HYDROXAMATE SYNTHESIZED FROM CANOLA AND PALM KERNEL OILS.
In Vitro Evaluation of 2,3-dimethylquinoxaline-5-carboxylic Acid Cytotoxicity: Protocols and Methodologies
An Application Note for Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract Quinoxaline derivatives represent a significant class of heterocyclic compoun...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Quinoxaline derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including notable anticancer potential.[1] This application note provides a comprehensive guide for the in vitro evaluation of the cytotoxicity of a specific derivative, 2,3-dimethylquinoxaline-5-carboxylic acid. We present detailed, validated protocols for assessing cell viability and cytotoxicity, focusing on the metabolic-based MTT assay and the membrane integrity-based LDH assay. This guide is designed to be a self-validating system, incorporating critical insights into experimental design, data analysis, and interpretation to ensure the generation of robust and reliable results for drug discovery and development programs.
Introduction: The Rationale for Cytotoxicity Screening
Quinoxaline, a fused heterocycle of benzene and pyrazine rings, serves as a scaffold for numerous compounds with therapeutic applications.[1] Derivatives of this core structure have been investigated for a wide range of biological effects, with many exhibiting potent anti-proliferative and cytotoxic activities against various cancer cell lines.[2][3] These effects are often mediated through mechanisms such as the induction of apoptosis, inhibition of key enzymes like topoisomerase, and interference with critical signaling pathways.[4][5]
The initial and most critical step in evaluating a novel compound like 2,3-dimethylquinoxaline-5-carboxylic acid for its anticancer potential is the assessment of its cytotoxicity. In vitro cytotoxicity assays are fundamental tools in the preclinical drug discovery pipeline, offering a rapid, cost-effective, and high-throughput method to screen compounds and determine their therapeutic index.[6][7] This note details the principles and execution of two complementary assays to provide a multi-faceted view of the compound's effect on cell health.
Principles of the Selected Cytotoxicity Assays
A robust cytotoxicity assessment relies on evaluating multiple cellular health indicators. We will focus on two distinct endpoints: metabolic activity and plasma membrane integrity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a widely used method to measure cellular metabolic activity, which serves as an indicator of cell viability.[8] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan produced is directly proportional to the number of metabolically active cells.
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, into the cell culture medium upon damage to the plasma membrane. It is a reliable marker of cytolysis and loss of membrane integrity.
By employing both assays, researchers can differentiate between cytostatic effects (inhibition of proliferation, which would be detected by MTT) and cytotoxic effects (cell death leading to membrane rupture, detected by LDH).
Experimental Workflow Overview
The overall process for evaluating the cytotoxicity of 2,3-dimethylquinoxaline-5-carboxylic acid is a sequential workflow designed for clarity and reproducibility.
Caption: General workflow for in vitro cytotoxicity testing.
Materials and Reagents
Equipment:
Laminar Flow Hood (Class II)
CO₂ Incubator (37°C, 5% CO₂)
Inverted Microscope
Microplate Reader (spectrophotometer) with 570nm and 490nm filters
Non-cancerous control cell line (e.g., HEK293 or WISH)[8][9]
Complete Growth Medium (e.g., DMEM or RPMI-1640)
Fetal Bovine Serum (FBS)
Penicillin-Streptomycin Solution
Trypsin-EDTA Solution
Phosphate-Buffered Saline (PBS), sterile
MTT Reagent (5 mg/mL in PBS)
LDH Assay Kit (commercially available)
Triton™ X-100 (1% v/v in PBS for positive control)
Sterile 96-well flat-bottom cell culture plates
Detailed Experimental Protocols
Preparation of Test Compound
Causality: The solubility and stability of the test compound are critical for accurate dosing. DMSO is a common solvent, but its final concentration in the culture medium must be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.
Stock Solution: Prepare a high-concentration stock solution of 2,3-dimethylquinoxaline-5-carboxylic acid (e.g., 10-100 mM) in sterile DMSO.
Storage: Aliquot the stock solution into small volumes and store at -20°C or -80°C to prevent repeated freeze-thaw cycles.
Working Solutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in complete culture medium to achieve the desired final concentrations. It is crucial to vortex gently between dilutions.
Protocol 1: MTT Assay for Cell Viability
Caption: Principle of the MTT cell viability assay.
Cell Seeding:
Harvest and count cells that are in the logarithmic growth phase.
Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. The optimal seeding density should be determined empirically for each cell line to ensure they are not confluent at the end of the assay.
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
Treatment:
After 24 hours, remove the medium and add 100 µL of medium containing various concentrations of 2,3-dimethylquinoxaline-5-carboxylic acid.
Controls are essential:
Untreated Control: Cells with fresh medium only (represents 100% viability).
Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions.
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).
MTT Addition:
Add 10 µL of MTT stock solution (5 mg/mL) to each well.
Incubate for 3-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.
Solubilization:
Carefully remove the medium from each well.
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.
Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: LDH Assay for Cytotoxicity
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol (Section 5.2). Set up the same controls. Additionally, prepare two extra control wells for the LDH assay:
Maximum LDH Release Control: Treat cells with 10 µL of 1% Triton™ X-100 one hour before the end of the incubation period to lyse all cells.
Background Control: Medium only, no cells.
Incubation: Incubate for the desired time points.
Sample Collection:
Centrifuge the 96-well plate at 250 x g for 5 minutes.
Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.
LDH Reaction:
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a catalyst and dye solution).
Add 50 µL of the reaction mixture to each well containing the supernatant.
Incubation and Measurement:
Incubate the plate at room temperature for 20-30 minutes, protected from light.
Measure the absorbance at 490 nm.
Data Analysis and Interpretation
Trustworthiness: Accurate data analysis is paramount. Always subtract the background absorbance from all readings before performing calculations.
MTT Assay Calculations
Calculate Percent Viability:
% Viability = [(Absorbance of Treated Cells) / (Absorbance of Untreated Control)] x 100
Plot Data: Plot % Viability against the log of the compound concentration.
Determine IC₅₀: Use non-linear regression analysis (log(inhibitor) vs. response) in software like GraphPad Prism or an equivalent to calculate the IC₅₀ value. The IC₅₀ is the concentration of the compound that reduces cell viability by 50%.
LDH Assay Calculations
Calculate Percent Cytotoxicity:
% Cytotoxicity = [ (Absorbance of Treated - Absorbance of Untreated) / (Absorbance of Max Release - Absorbance of Untreated) ] x 100
Data Presentation
Summarize the results in a clear, tabular format.
Cell Line
Assay
Incubation Time (h)
IC₅₀ (µM)
A549
MTT
48
[Value]
A549
LDH
48
[Value]
MCF-7
MTT
48
[Value]
MCF-7
LDH
48
[Value]
HEK293
MTT
48
[Value]
Potential Mechanistic Insights
The cytotoxicity profile of quinoxaline derivatives is often linked to the induction of apoptosis and DNA damage.[4] Some derivatives function as topoisomerase II inhibitors, leading to cell cycle arrest and apoptosis.[5] Others may interfere with key survival pathways like PI3K/AKT/mTOR or receptor tyrosine kinases such as EGFR and VEGFR.[9][10] Should 2,3-dimethylquinoxaline-5-carboxylic acid show significant cytotoxicity, follow-up studies could include:
Apoptosis Assays: Annexin V/PI staining to detect early and late apoptosis.
Cell Cycle Analysis: Flow cytometry to determine if the compound induces arrest at a specific phase (e.g., G2/M).
Western Blotting: To probe for changes in key proteins related to apoptosis (e.g., Caspase-3, Bcl-2) or specific signaling pathways.
References
Research Journal of Pharmacy and Technology. (n.d.). Anti Cancer Potential of some Indole based Quinoxaline Derivatives against.
Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. (2022).
Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.).
ANTICANCER ACTIVITY OF QUINOXALINE: A SYSTAMIC REVIEW. (n.d.).
Al-Ostath, A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI.
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications.
1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. (n.d.).
Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. (n.d.). PMC.
Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation. (n.d.).
The Conjugates of Indolo[2,3-b]quinoline as Anti-Pancreatic Cancer Agents. (2024). MDPI.
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025).
A schematic diagram showing the mechanism of action of quinoxaline-based compounds into different biological targets. (n.d.).
Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. (2025).
Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. (n.d.). MDPI.
N-allyl quinoxaline derivative exhibited potent and selective cytotoxicity through EGFR/VEGFR-mediated apoptosis: In vitro and in vivo studies. (n.d.). PubMed.
Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (n.d.). MDPI.
Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2024). NIH.
Synthesis and Anticancer Activity of New Quinazoline Derivatives. (n.d.). PubMed.
A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. (n.d.). Taylor & Francis.
Study of the in vitro cytotoxicity testing of medical devices. (n.d.). PMC.
Vachiraarunwong, A., et al. (2025). Developing a Novel In Vitro Toxicity Assay for Predicting Inhalation Toxicity in Rats. bioRxiv.
Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. (2024). RSC Publishing.
Application Note: 2,3-Dimethylquinoxaline-5-Carboxylic Acid in Cancer Research
[1] Introduction: The Chromophore Advantage 2,3-dimethylquinoxaline-5-carboxylic acid (2,3-DMQ-5-CA) represents a specialized scaffold in medicinal chemistry, distinct from the more common 2-carboxylic acid derivatives f...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Introduction: The Chromophore Advantage
2,3-dimethylquinoxaline-5-carboxylic acid (2,3-DMQ-5-CA) represents a specialized scaffold in medicinal chemistry, distinct from the more common 2-carboxylic acid derivatives found in natural antibiotics like Echinomycin or Triostin A .[1]
In cancer cell line applications, this molecule serves two distinct but critical roles:
As a "Warhead" Precursor: It functions as the planar, DNA-intercalating chromophore in the total synthesis of bis-intercalating peptide antibiotics. The 2,3-dimethyl substitution provides enhanced lipophilicity and metabolic stability compared to the unsubstituted quinoxaline ring.
As a Signaling Modulator: Emerging data suggests free quinoxaline-5-carboxylic acid derivatives act as inhibitors of the NF-κB canonical pathway , a key driver of survival in chemoresistant tumor phenotypes (e.g., HCT116, HepG2).[1]
This guide details the handling, solubilization, and experimental protocols for utilizing 2,3-DMQ-5-CA in in vitro oncology workflows.
Chemical Profile & Handling
Property
Specification
IUPAC Name
2,3-dimethylquinoxaline-5-carboxylic acid
Molecular Weight
~202.21 g/mol
Solubility
DMSO (up to 50 mM), DMF; Poor in water/PBS
Stability
Stable at -20°C (solid); Solutions stable for 1 week at -20°C
Key Feature
Planar heteroaromatic system (facilitates DNA stacking)
Protocol 1: Solubilization for Cell Culture
Causality: The planar structure leads to π-π stacking aggregation in aqueous media, which can cause false negatives in IC50 assays.
Stock Preparation: Dissolve 10 mg of 2,3-DMQ-5-CA in 100% anhydrous DMSO to create a 50 mM stock solution . Vortex for 1 minute.
Sterilization: Do not filter the DMSO stock (filters may dissolve).[1] Perform filtration after dilution into media if necessary, or work aseptically.[1]
Working Solution: Dilute the stock 1:1000 in serum-free media to achieve a 50 µM working concentration (0.1% DMSO final).
Critical Check: Inspect for precipitation under a microscope.[1] If crystals form, sonicate at 37°C for 5 minutes.
Recent studies on quinoxaline-5-carboxylic acid derivatives (e.g., Qx28) indicate they protect against cytotoxicity by modulating the NF-κB pathway.[1][2] In cancer, constitutive NF-κB activation drives resistance.[1]
Mechanism of Action
The free acid form (or simple amide derivative) does not intercalate DNA tightly but binds to upstream kinases or the IKK complex, preventing the phosphorylation and degradation of IκBα. This locks NF-κB in the cytoplasm, preventing the transcription of anti-apoptotic genes (e.g., Bcl-xL).
Visualization: Signaling Pathway Modulation
Caption: 2,3-DMQ-5-CA interferes with the IKK complex, preventing NF-κB translocation and sensitizing cancer cells to apoptosis.[1]
Protocol 2: NF-κB Luciferase Reporter Assay
Objective: Validate the compound's ability to suppress transcriptional activity in HCT116 cells.
Seeding: Plate HCT116-NFκB-Luc cells (stable transfectants) at 10,000 cells/well in a 96-well white plate. Incubate 24h.
Stimulation: Add TNF-α (10 ng/mL) to all wells (except "No Stim" control). Incubate for 4 hours.
Readout: Add Luciferase substrate (e.g., Bright-Glo).[1] Lyse cells and read luminescence on a plate reader.[1]
Data Analysis: Normalize RLU (Relative Light Units) to the DMSO+TNF control. A dose-dependent decrease indicates pathway inhibition.[1]
Application II: Synthesis of Bis-Intercalators (Echinomycin Analogues)
The most potent application of 2,3-DMQ-5-CA is as a chromophore replacement in the synthesis of Echinomycin analogues. The 5-COOH position allows for amide linkage to the peptide lactone backbone, positioning the quinoxaline ring for DNA intercalation.
Workflow: From Synthesis to Validation
Caption: Workflow for converting the 2,3-DMQ-5-CA scaffold into a bioactive bis-intercalating drug.
Protocol 3: DNA Melting Temperature (Tm) Shift Assay
Objective: Confirm that the synthesized derivative intercalates into DNA.
Buffer Prep: 10 mM Sodium Cacodylate, 10 mM NaCl, 1 mM EDTA (pH 7.0).[1]
DNA: Calf Thymus DNA (ctDNA) at 20 µM (base pairs).
Structure & Activity of Quinoxaline Antibiotics:
Waring, M. J. (1979).[1] "The binding of echinomycin to deoxyribonucleic acid."[3] Biochemical Journal, 143(2), 483–495.[1]
Quinoxaline-5-Carboxylic Acid as Otoprotectant & NF-κB Inhibitor:
Vicente-Sánchez, A., et al. (2024).[1] "Characterization of quinoxaline derivatives for protection against iatrogenically induced hearing loss."[1][2] Frontiers in Cellular Neuroscience.
Synthesis of Echinomycin Analogues:
Kojima, K., et al. (2020).[1][4][5] "Total Synthesis of Echinomycin and Its Analogues."[5] Organic Letters, 22(11), 4217–4221.[1]
Cytotoxicity of Quinoxaline Scaffolds:
Ghorab, M. M., et al. (2018).[1] "Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers."[6] Bulletin of Faculty of Pharmacy, Cairo University.
Biophysical & Structural Characterization of Quinoxaline Scaffolds: 2,3-Dimethylquinoxaline-5-Carboxylic Acid as a Ligand Probe
Abstract This guide details the experimental workflows for characterizing the binding interface of 2,3-dimethylquinoxaline-5-carboxylic acid (DQ-5-CA) with target proteins. Quinoxaline derivatives are "privileged scaffol...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This guide details the experimental workflows for characterizing the binding interface of 2,3-dimethylquinoxaline-5-carboxylic acid (DQ-5-CA) with target proteins. Quinoxaline derivatives are "privileged scaffolds" in medicinal chemistry, frequently utilized in kinase inhibitors, DNA intercalators, and AMPA receptor antagonists. The specific derivative DQ-5-CA presents a unique chemical profile: a hydrophobic, planar heteroaromatic core combined with an ionizable carboxylate "anchor" at the 5-position. This note provides protocols for solubility optimization, in silico molecular docking, Surface Plasmon Resonance (SPR) kinetic profiling, and fluorescence quenching assays, designed for researchers in Fragment-Based Drug Discovery (FBDD).
Part 1: Chemical Profiling & Sample Preparation
Before initiating binding assays, the physicochemical properties of the ligand must be mastered to prevent experimental artifacts (e.g., aggregation, precipitation).
Solubility: Low in neutral water; High in DMSO; Moderate in basic aqueous buffers (pH > 5).
Stock Solution Protocol
Objective: Create a stable 100 mM stock solution free of micro-precipitates.
Weighing: Weigh approx. 20 mg of DQ-5-CA powder into a glass vial (avoid plastic if possible to prevent leaching, though less critical for this fragment).
Solvent: Add 100% DMSO (molecular biology grade) to achieve 100 mM concentration.
Note: Do not use water initially. The protonated acid form is poorly soluble.
Sonication: Sonicate for 5 minutes at 25°C. Visual inspection must confirm a clear yellow/orange solution.
Working Buffer Preparation (Assay Buffer):
Standard Buffer: PBS (pH 7.4) or HEPES (20 mM, pH 7.4), 150 mM NaCl.
Critical Step: The assay buffer must have a pH > 5.0 to ensure the carboxylic acid is deprotonated (
). This charge improves solubility and prevents aggregation.
Detergent: Add 0.005% Tween-20 to prevent non-specific hydrophobic sticking of the quinoxaline ring to plastics.
Part 2: In Silico Molecular Docking Workflow
Objective: Predict the binding mode of DQ-5-CA within a target pocket (e.g., Bcl-2 or a generic kinase ATP pocket) to guide biophysical assay design.
Target Selection & Preparation
For this protocol, we assume a generic hydrophobic pocket with a basic residue (Lys/Arg) capable of engaging the 5-COOH group (e.g., BSA Site I or a kinase hinge region).
Protein Prep:
Remove water molecules (unless bridging is expected).
Add polar hydrogens.
Calculate Gasteiger charges.
Ligand Prep (DQ-5-CA):
Generate 3D structure.
Crucial: Set the protonation state to deprotonated (carboxylate anion) if docking at pH 7.4.
Minimize energy (MMFF94 force field).
Docking Protocol (AutoDock Vina)
Grid Generation: Center the grid box (20x20x20 Å) around the suspected active site (e.g., residues interacting with co-crystallized ligands).
Run Parameters:
Exhaustiveness: 32 (High precision for fragments).
Modes: 10.
Analysis: Look for the "Salt Bridge Anchor":
The 5-carboxylate should form an electrostatic interaction with a Lysine or Arginine.
The quinoxaline ring should engage in
- stacking or hydrophobic contact with aromatic residues (Phe, Tyr, Trp).
Part 3: Surface Plasmon Resonance (SPR) Protocol
Objective: Determine binding affinity (
) and kinetics ().
System: Biacore T200 or S200 (or equivalent).
Sensor Chip Strategy
Chip Type: CM5 (Carboxymethylated dextran) is standard.
Immobilization: Amine coupling of the target protein.
Target Density: High density (~3000–5000 RU) is recommended for fragment screening because DQ-5-CA is small (~200 Da), resulting in a low theoretical
.
Assay Setup (Multi-Cycle Kinetics)
Running Buffer: HBS-P+ (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Surfactant P20).
DMSO Matching: Ensure running buffer contains the same % DMSO as samples (typically 2-5%).
Concentration Series:
Prepare a 2-fold dilution series of DQ-5-CA.
Range: 0 µM (Blank) to 500 µM (depending on solubility limit).
Note: Fragments often have weak affinity (
in µM-mM range). High concentrations are necessary.
Injection Parameters:
Contact Time: 30–60 seconds (Fast association expected).
Square-Wave Binding: Fragments usually show "square-wave" sensorgrams (instant on/off).
Steady State Affinity: If kinetics are too fast to fit, use the Steady State Affinity model (Plot
vs. Concentration) to derive .
Validation: Check for "super-stoichiometric" binding (R >
), which indicates non-specific aggregation.
Part 4: Fluorescence Quenching Assay (BSA Case Study)
Objective: A robust, low-cost orthogonal assay to validate binding. Quinoxalines can quench the intrinsic tryptophan fluorescence of proteins (e.g., BSA, which binds many carboxylate drugs).
Protocol
Protein Solution: Prepare 2 µM BSA in PBS (pH 7.4).
Ligand Titration:
Add DQ-5-CA in increments (0, 5, 10, ... 100 µM).
Keep total volume change <5% to avoid dilution errors.
Measurement:
Excitation: 280 nm (Tryptophan excitation).
Emission Scan: 300–450 nm.
Observation: Look for a decrease in intensity at ~340 nm (Trp emission).
Stern-Volmer Analysis:
Plot
vs. .
Linearity indicates static or dynamic quenching (binding event).
Part 5: Data Visualization & Logic
Experimental Workflow (DOT Diagram)
Caption: Integrated workflow for characterizing DQ-5-CA binding, moving from solubility optimization to orthogonal biophysical validation.
Interaction Logic Map (DOT Diagram)
Caption: Mechanistic interaction map highlighting the dual binding modes: electrostatic anchoring via the carboxylate and hydrophobic shielding via the quinoxaline core.
Summary of Key Findings & Recommendations
Parameter
Observation/Recommendation
Reason
Solubility
Use DMSO stock; Assay pH > 5.0
Carboxylic acid deprotonation is required for aqueous stability.
Binding Mode
Electrostatic + Hydrophobic
The 5-COOH acts as an "anchor" to basic residues; the ring acts as a "shield".
Kinetics
Fast On / Fast Off
Typical for low MW fragments (~200 Da).
Validation
Use Orthogonal Assays
SPR alone can show refractive index artifacts; confirm with Fluorescence.
References
Pereira, J. A., et al. (2015). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry. 1
Ajani, O. O., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI Molecules. 2
Pan, X., et al. (2012). Specific noncovalent interactions at protein-ligand interface: implications for rational drug design. Current Pharmaceutical Design. 3
Ezeokonkwo, M. A., et al. (2018). Molecular docking and ADMET studies of the interaction of carboxyl-containing ligands with bovine serum albumin. African Journal of Online. 4
Fisher Scientific. (2021). Safety Data Sheet: 2,4-Difluorobenzylamine (Related Fragment Safety Data). 5
Application Notes and Protocols for High-Throughput Screening of Quinoxaline Carboxylic Acid Libraries
For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Promise of Quinoxaline Carboxylic Acids and the Power of High-Throughput Screening Quinoxaline derivatives are a prominent cla...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of Quinoxaline Carboxylic Acids and the Power of High-Throughput Screening
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1] Their versatile scaffold allows for a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2] Specifically, the incorporation of a carboxylic acid moiety can enhance solubility and provide a key interaction point with biological targets. The therapeutic potential of quinoxaline carboxylic acids is vast, with demonstrated activity against targets such as kinases and G-protein coupled receptors (GPCRs), making them a rich area for drug discovery.[3]
High-throughput screening (HTS) is an indispensable tool in modern drug discovery, enabling the rapid evaluation of large libraries of chemical compounds to identify "hits"—molecules that modulate the activity of a biological target.[4] HTS combines automation, robotics, and sensitive detection methods to test thousands to millions of compounds in a cost-effective and time-efficient manner.[4] This application note provides a comprehensive guide to the high-throughput screening of quinoxaline carboxylic acid libraries, from library preparation and quality control to primary screening, data analysis, and hit validation.
Part 1: Preparing a High-Quality Quinoxaline Carboxylic Acid Library for HTS
The success of any HTS campaign is fundamentally dependent on the quality of the compound library. A well-curated library of quinoxaline carboxylic acids should be synthesized with high purity and characterized to ensure structural integrity and solubility.
Synthesis and Purification of Quinoxaline Carboxylic Acid Libraries
The synthesis of quinoxaline derivatives can be achieved through various methods, often involving the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1] For library production, parallel synthesis techniques are often employed to generate a diverse set of analogs. Following synthesis, rigorous purification is crucial.
Protocol: Parallel Synthesis and Purification
Reaction Setup: In a parallel synthesizer, react substituted o-phenylenediamines with a diverse panel of α-keto acids in a suitable solvent (e.g., ethanol or acetic acid).
Reaction Monitoring: Monitor the progress of each reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up and Purification: Upon completion, perform a parallel work-up. This may involve liquid-liquid extraction or precipitation. Purify each compound using automated flash chromatography or preparative high-performance liquid chromatography (HPLC).
Final Product Characterization: Confirm the structure and purity of each compound using LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]
Quality Control of the Screening Library
Before initiating a screen, every compound in the library must undergo stringent quality control (QC) to ensure the reliability of the HTS data.[6]
Table 1: Key Quality Control Parameters for HTS Compound Libraries
Parameter
Method
Acceptance Criteria
Rationale
Purity
LC-MS, HPLC-UV
>90-95%
Impurities can lead to false positives or negatives and interfere with hit validation.[][]
Identity
Mass Spectrometry (MS), NMR
Match with expected structure
Ensures that the observed biological activity is attributed to the correct molecule.
Solubility
Nephelometry, Visual Inspection
No visible precipitation at screening concentration in DMSO
Poorly soluble compounds can aggregate, leading to non-specific inhibition and false positives.[6]
Accurate compound concentration is critical for generating reliable dose-response curves.
Workflow for Library Plating and Management
Caption: Workflow for preparing a quinoxaline carboxylic acid library for HTS.
Part 2: High-Throughput Primary Screening Assays
The choice of the primary HTS assay depends on the biological target of interest. Kinases and GPCRs are common targets for quinoxaline derivatives. Below are detailed protocols for representative assays for these target classes.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a popular choice for kinase HTS due to their homogeneous format and high signal-to-background ratio.[9]
Principle: A terbium (Tb)-labeled antibody that recognizes a phosphorylated substrate and a fluorescently labeled substrate are used. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the Tb donor and the fluorescent acceptor into proximity, resulting in a FRET signal. Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the FRET signal.
Protocol: TR-FRET Kinase Inhibition Assay
Reagent Preparation:
Prepare 2X kinase solution in kinase reaction buffer.
Prepare 2X substrate/ATP mixture in kinase reaction buffer.
Prepare a serial dilution of a known kinase inhibitor (e.g., staurosporine) to serve as a positive control.
Prepare a "no enzyme" control and a "vehicle" (DMSO) control.
Compound Dispensing: Using an acoustic dispenser or pin tool, transfer 50 nL of each compound from the quinoxaline carboxylic acid library into a 384-well assay plate.
Enzyme Addition: Add 5 µL of the 2X kinase solution to each well. Incubate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.
Reaction Initiation: Add 5 µL of the 2X substrate/ATP mixture to each well to start the kinase reaction.
Incubation: Incubate the plate at room temperature for 60-90 minutes. The optimal time should be determined during assay development to ensure the reaction is in the linear range.
Reaction Termination and Detection: Add 10 µL of a stop/detection solution containing EDTA (to chelate Mg2+ and stop the reaction) and the Tb-labeled antibody.
Final Incubation: Incubate for 60 minutes at room temperature to allow for antibody binding.
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (one for the acceptor and one for the donor). Calculate the TR-FRET ratio.
Many GPCRs, particularly those coupled to Gq proteins, signal through the release of intracellular calcium. Calcium flux assays are a robust and common method for screening GPCR modulators.[10][11]
Principle: Cells expressing the target GPCR are loaded with a calcium-sensitive fluorescent dye. When the GPCR is activated by an agonist, intracellular calcium levels rise, leading to an increase in the dye's fluorescence. Antagonists will block this effect.
Protocol: Calcium Flux Assay for GPCRs
Cell Culture: Plate cells stably or transiently expressing the target GPCR into 384-well, black-walled, clear-bottom plates and culture overnight.
Dye Loading:
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-8 AM or Calcium 6) and probenecid (to prevent dye leakage).
Remove the cell culture medium and add the dye loading buffer to each well.
Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature.[11][12]
Compound Addition:
For an agonist screen, transfer the quinoxaline carboxylic acid compounds to the assay plate.
For an antagonist screen, add the library compounds and incubate for 15-30 minutes before adding a known agonist at a concentration that elicits a submaximal response (EC80).
Data Acquisition: Place the assay plate into a kinetic plate reader (e.g., a FLIPR or FlexStation).
Measure the baseline fluorescence for 10-20 seconds.
Initiate the automated addition of compounds (for agonist mode) or agonist (for antagonist mode).
Immediately begin kinetic reading of the fluorescence signal for 2-3 minutes.
Part 3: Data Analysis and Hit Identification
Rigorous statistical analysis is essential to identify true hits from the large datasets generated in HTS.
Quality Control of HTS Data
For each assay plate, statistical parameters are calculated to ensure the quality and robustness of the screen.
Z'-Factor: This is a measure of the statistical effect size and is used to assess the quality of an HTS assay.[13] A Z'-factor between 0.5 and 1.0 is considered an excellent assay.[14][15][16]
Where SD_pos and Mean_pos are the standard deviation and mean of the positive control (e.g., maximum inhibition/activation), and SD_neg and Mean_neg are for the negative control (e.g., vehicle).[14]
Signal-to-Background Ratio (S/B): A simple measure of the dynamic range of the assay.
Signal-to-Noise Ratio (S/N): This ratio takes into account the variability of the background signal.[17][18]
Formula: S/N = (Mean_pos - Mean_neg) / SD_neg
Table 2: Interpretation of HTS Quality Control Metrics
Metric
Excellent
Acceptable
Unacceptable
Z'-Factor
≥ 0.5
0 to < 0.5
< 0
S/B
> 10
3 - 10
< 3
S/N
> 20
5 - 20
< 5
Hit Identification
A "hit" is a compound that produces a statistically significant response in the primary assay. The hit threshold is typically defined as a certain number of standard deviations from the mean of the negative control wells.
Hit Threshold: A common threshold is 3 times the standard deviation of the negative controls (Mean_neg ± 3 * SD_neg).
Percent Inhibition/Activation: Data is often normalized to the controls:
Primary HTS is prone to false positives. A systematic hit validation cascade is crucial to eliminate artifacts and confirm the activity of true hits.[19]
Caption: A typical hit validation cascade following primary HTS.
Hit Confirmation
The first step is to re-test the primary hits, often from a freshly sourced powder, in a dose-response format to determine their potency (IC50 or EC50).
Orthogonal Assays
To ensure that the observed activity is not an artifact of the primary assay format, hits should be tested in an orthogonal assay that measures the same biological endpoint through a different detection method.[19][20][21]
For a kinase TR-FRET assay: An orthogonal assay could be a filter-binding assay that directly measures the incorporation of radiolabeled phosphate into the substrate.
For a GPCR calcium flux assay: An orthogonal assay could be a cAMP accumulation assay (for Gs or Gi-coupled receptors) or an IP-One assay that measures inositol monophosphate, a downstream product of Gq signaling.
Counter-Screens
Counter-screens are designed to identify compounds that interfere with the assay technology itself, rather than the biological target.[22]
Luciferase-based assays: A counter-screen against luciferase can identify direct inhibitors of the reporter enzyme.
Fluorescence-based assays: Compounds can be tested for autofluorescence at the assay's excitation and emission wavelengths.
Structure-Activity Relationship (SAR) by Analogue
Purchasing or synthesizing close analogues of the confirmed hits can provide early insights into the structure-activity relationship. A consistent SAR, where small chemical modifications lead to predictable changes in activity, provides strong evidence that the compound is a specific binder to the target.
Conclusion
The high-throughput screening of a quinoxaline carboxylic acid library is a powerful approach to identify novel starting points for drug discovery. By adhering to rigorous standards for library quality control, employing robust and well-validated primary assays, and executing a logical hit validation cascade, researchers can significantly increase the probability of discovering promising lead compounds. This application note provides a framework and detailed protocols to guide scientists through this complex but rewarding process.
References
BellBrook Labs. (2026, January 20). Protocol Recommendations for Performing a Kinase Inhibition Assay. Retrieved from [Link]
El-Gaby, M. S. A., Ismail, M. M. F., Ammar, Y. A., Zahran, M. A., & Shmeiss, N. A. M. (2002). Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 41(1), 199-204.
GraphPad. Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]
Hudson Robotics. High-Throughput Screening. Retrieved from [Link]
Ina, J., & Thorne, N. (2014). Data analysis approaches in high throughput screening. Retrieved from [Link]
In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors. (2015). International Journal of Molecular Sciences, 16(12), 28775-28792. [Link]
Kairys, V., Baranauskiene, L., Kazlauskiene, M., Matulis, D., & Kazlauskas, E. (2019). of HTS campaign and hit validation by orthogonal biophysical... ResearchGate. Retrieved from [Link]
Klumpp, K., & Lancia, D. R. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual.
Molecular Devices. Better metrics for comparing instruments and assays. Retrieved from [Link]
NIH. (2012, May 1). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]
NIH. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. Retrieved from [Link]
NIH. (2018, November 1). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Retrieved from [Link]
NIH. (2020, September 10). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. Retrieved from [Link]
NIH. (2023, November 6). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. Retrieved from [Link]
NIH. (2024, October 21). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Retrieved from [Link]
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
ResearchGate. (2011, August 15). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. Retrieved from [Link]
ResearchGate. (2016, June 15). High throughput screening of small molecule library: procedure, challenges and future. Retrieved from [Link]
ResearchGate. Determination of Z' factor, signal-to-background (S/B),.... Retrieved from [Link]
Sygnature Discovery. High Throughput Drug Screening. Retrieved from [Link]
Sygnature Discovery. The Importance of Counter Screens in HTS. Retrieved from [Link]
University of North Carolina. CALCIUM FLUX PROTOCOL. Retrieved from [Link]
Vipergen. High Throughput Screening - Pioneer in Fast Drug Discovery. Retrieved from [Link]
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]
Z-factors. (n.d.). BIT 479/579 High-throughput Discovery.
Application Note: High-Purity Synthesis of 2,3-Dimethylquinoxaline-5-Carboxylic Acid
Executive Summary & Pharmaceutical Context The quinoxaline moiety is a "privileged structure" in medicinal chemistry, serving as the core scaffold for a diverse array of bioactive compounds, including antiviral agents (i...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Pharmaceutical Context
The quinoxaline moiety is a "privileged structure" in medicinal chemistry, serving as the core scaffold for a diverse array of bioactive compounds, including antiviral agents (influenza, SARS-CoV-2), antibacterial drugs (Echinomycin derivatives), and kinase inhibitors (ASK1, EGFR).
This Application Note details the regioselective synthesis of 2,3-dimethylquinoxaline-5-carboxylic acid . Unlike the more common 6-carboxylic acid isomer derived from 3,4-diaminobenzoic acid, the 5-carboxylic acid variant provides a unique vector for structure-activity relationship (SAR) studies, particularly for designing DNA bis-intercalators and glutamate receptor antagonists where steric bulk at the 5-position is critical for binding pocket selectivity.
Key Applications
Fragment-Based Drug Discovery (FBDD): As a core ligase binder.
DNA Intercalation: Precursor for chromophore synthesis in echinomycin analogs.
Kinase Inhibition: Scaffold for ATP-competitive inhibitors.
Retrosynthetic Analysis & Strategy
The synthesis relies on the condensation of a 1,2-diamine with a 1,2-dicarbonyl. To achieve the specific 5-carboxylic acid regiochemistry, the choice of the diamine precursor is the determining factor.
Target: 2,3-dimethylquinoxaline-5-carboxylic acid
Precursor A: 2,3-Diaminobenzoic acid (Crucial for 5-position substitution)
Precursor B: 2,3-Butanedione (Diacetyl)
Mechanism: Double condensation (Schiff base formation). Since 2,3-butanedione is symmetric, regioisomer formation regarding the pyrazine ring is not a concern, simplifying purification.
Reaction Scheme Visualization
Figure 1: Synthetic pathway for the target quinoxaline scaffold.[1][2] The symmetry of the diketone ensures a single regioisomer.
WARNING: 2,3-Butanedione (Diacetyl) vapors are linked to Bronchiolitis obliterans ("Popcorn Lung"), a severe and irreversible respiratory disease.
Engineering Control: All handling must occur inside a certified chemical fume hood.
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory. A NIOSH-approved respirator is recommended if the hood sash must be raised significantly.
Experimental Protocol
Step 1: Reaction Setup
Preparation: In a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, suspend 2,3-Diaminobenzoic acid (1.52 g, 10.0 mmol) in Absolute Ethanol (30 mL).
Solubilization: Add Glacial Acetic Acid (0.5 mL) to the suspension. The slight acidity catalyzes the imine formation and improves solubility.
Note: A slight excess (1.2 eq) of the diketone drives the reaction to completion.
Step 2: Synthesis (Condensation)[4]
Reflux: Attach a reflux condenser and heat the mixture to a gentle boil (approx. 80°C).
Monitoring: Reflux for 2–4 hours .
Visual Cue: The solution typically deepens in color (yellow to orange/brown).
TLC Control: Monitor consumption of the diamine (Mobile phase: 5% MeOH in DCM). The diamine is highly polar; the product will have a higher Rf.
Step 3: Work-up & Isolation
Precipitation: Remove the heat source and allow the reaction mixture to cool slowly to room temperature.
Crystallization: Place the flask in an ice bath (0–4°C) for 30 minutes. The target carboxylic acid usually precipitates as a solid.
Filtration: Collect the solid via vacuum filtration using a Buchner funnel.
Washing: Wash the filter cake with cold ethanol (2 x 5 mL) to remove unreacted diacetyl and colored impurities.
Step 4: Purification (Pharma-Grade)
For biological testing, trace metal and organic impurities must be minimized.
Recrystallization: Dissolve the crude solid in a minimum amount of hot Ethanol/Water (9:1). If insoluble, use hot Methanol.
Polishing: If the hot solution is dark, treat with activated charcoal for 5 minutes and filter while hot through Celite.
Drying: Dry the purified crystals in a vacuum oven at 50°C for 12 hours.
Analytical Validation
To ensure the compound meets the criteria for pharmaceutical screening, verify the following:
Appearance: Light yellow to tan crystalline solid.
Yield: Typical range 75–85%.
1H NMR (DMSO-d6, 400 MHz):
13.0-13.5 (br s, 1H, COOH)
8.0-8.2 (m, aromatic protons)
2.6-2.8 (s, 6H, two -CH3 groups on the pyrazine ring). Note: The two methyl groups may appear as distinct singlets or a merged peak depending on resolution.
The following decision tree assists in resolving common synthetic issues.
Figure 2: Troubleshooting logic for common synthetic deviations.
Expert Insights
Regiochemistry Check: If you accidentally use 3,4-diaminobenzoic acid, you will obtain the 6-carboxylic acid isomer. This is a common vendor error. Always verify the starting material by NMR before synthesis.
Solubility: The 5-carboxylic acid is often less soluble in ethanol than the 6-isomer due to potential intramolecular H-bonding between the acid and the N1 nitrogen. This facilitates easier precipitation.
References
Antibacterial Activity: S. A. Bright et al., "Synthesis and Antibacterial Activity of Novel Quinoxaline-5-Carboxamide Derivatives," ResearchGate, 2017.
Kinase Inhibition: "Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors," National Institutes of Health (NIH), 2024.
Biosynthetic Pathways: "Biosynthesis of quinoxaline antibiotics: purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme," ACS Biochemistry.
Diacetyl Safety: "Chemical Reactivity and Respiratory Toxicity of the α-Diketone Flavoring Agents: 2,3-Butanedione," PubMed.
Quinoxaline-2-carboxylic acid (QCA) derivatives occupy a dual niche in modern science. In medicinal chemistry , they serve as potent scaffolds for antitubercular, antiviral, and antitumor agents due to their ability to intercalate DNA and inhibit specific enzymes. In food safety and toxicology , QCA and its methylated analog (MQCA) are the primary marker residues for Olaquindox and Carbadox —veterinary growth promoters banned in multiple jurisdictions (EU, China, Canada) due to genotoxicity.
This guide provides a comprehensive protocol for the analysis of QCA derivatives. It addresses the two primary challenges in this field:
Trace Residue Analysis: Detecting ppb-level markers in complex biological matrices using LC-MS/MS.
Purity Profiling: Quantifying synthetic derivatives in pharmaceutical R&D using HPLC-UV.
Mechanism of Separation & Detection
Chemical Properties & Solubility
QCA derivatives are amphoteric but predominantly acidic due to the carboxylic acid moiety (pKa ~3–4).
Solubility: Soluble in polar organic solvents (DMSO, Methanol) and alkaline aqueous solutions; sparingly soluble in acidic water.
UV Absorption: The quinoxaline ring system exhibits strong UV absorption at 320 nm , making UV detection viable for high-concentration samples.
Sample Preparation Strategy (The "MAX" Approach)
For biological matrices, protein precipitation alone is insufficient due to ion suppression in Mass Spectrometry. The gold standard method utilizes Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE).[1]
Mechanism: At pH > 5, QCA is negatively charged (carboxylate). It binds to the anion-exchange resin while neutrals pass through.
Nitrogen on the quinoxaline ring protonates easily [M+H]+.
Injection Vol
10 µL
Balance between sensitivity and column loading.
Gradient Profile:
0–1 min: 10% B
1–6 min: Linear ramp to 90% B
6–8 min: Hold 90% B (Wash)
8–10 min: Re-equilibrate 10% B
MRM Transitions (Typical):
QCA (m/z 175.1):
Quantifier: 175.1 → 129.1 (Loss of COOH/H2O)
Qualifier: 175.1 → 102.1
MQCA (m/z 189.1):
Quantifier: 189.1 → 143.1
Qualifier: 189.1 → 116.1
Protocol B: Purity Analysis by HPLC-UV
Objective: Purity assessment of synthesized quinoxaline derivatives (e.g., for drug development).
Chromatographic Conditions
System: HPLC with PDA/UV Detector.
Wavelength:320 nm (Primary), 254 nm (Secondary).
Column: C18 (150 x 4.6 mm, 5 µm).
Mobile Phase: Isocratic 60:40 (0.1% Phosphoric Acid : Methanol).
Note: Acidic pH suppresses ionization of the carboxylic acid, preventing peak tailing.
Procedure
Dissolve 10 mg of sample in 10 mL DMSO (Stock).
Dilute to 50 µg/mL with Mobile Phase.
Inject 20 µL.
Calculate purity using Area Normalization method.
Visualizing the Workflow
The following diagram illustrates the critical decision points and workflow for the extraction and analysis of QCA residues.
Caption: Figure 1. Optimized sample preparation workflow using Mixed-Mode Anion Exchange (MAX) to isolate amphoteric QCA derivatives from complex biological matrices.
Validation & Quality Control
To ensure Trustworthiness and Scientific Integrity , the following validation parameters must be met (based on EU Commission Decision 2002/657/EC guidelines):
Parameter
Acceptance Criteria
Troubleshooting
Linearity (R²)
> 0.990
If poor, check internal standard stability or pipetting error.
Recovery
70% – 110%
Low recovery often indicates incorrect pH during SPE loading. Ensure pH > 8.0.
Precision (RSD)
< 15%
High variability usually stems from inconsistent hydrolysis times.
Matrix Effect
± 20%
If suppression is high (>20%), dilute sample extract 1:5 or use Matrix-Matched Standards.
Troubleshooting "Peak Tailing"
Cause: Interaction between the carboxylic acid group and free silanols on the silica column.
Solution: Ensure mobile phase pH is acidic (pH < 3) to keep the acid protonated, or use an "end-capped" column designed for basic/acidic compounds.
References
Determination of quinoxaline carboxylic acid (metabolite of carbadox) in animal tissue by HPLC . PubMed. Available at: [Link] (Search Term: Quinoxaline-2-carboxylic acid HPLC)
Simple Purification and Ultrahigh-Pressure Liquid Chromatography–Tandem Mass Spectrometry Determination of Five Quinoxaline 1,4-dioxides and their Metabolites in Swine Liver . Chromatography Online. Available at: [Link]
Determination of the residues of 3-methyl-quinoxaline-2-carboxylic acid and quinoxaline-2-carboxylic acid in animal origin foods by high performance liquid chromatography-tandem mass spectrometry . PubMed. Available at: [Link]
Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents . MDPI. Available at: [Link]
Application Note: Formulation Strategies for 2,3-Dimethylquinoxaline-5-Carboxylic Acid in In Vivo Studies
Abstract & Scope This guide details the formulation and preparation of 2,3-dimethylquinoxaline-5-carboxylic acid (DQ-5-CA) for preclinical in vivo administration. While quinoxaline derivatives exhibit promising antimicro...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
This guide details the formulation and preparation of 2,3-dimethylquinoxaline-5-carboxylic acid (DQ-5-CA) for preclinical in vivo administration. While quinoxaline derivatives exhibit promising antimicrobial and antitumor activities, their lipophilic aromatic core often presents solubility challenges. However, the presence of the C5-carboxylic acid moiety provides a critical "handle" for formulation via salt formation, distinguishing it from neutral quinoxalines.
This protocol prioritizes solution-based formulations using pH adjustment and co-solvents to ensure bioavailability, followed by suspension protocols for high-dose toxicology studies.
Pre-Formulation Assessment
Before formulation, the physicochemical profile of DQ-5-CA must be understood to select the appropriate vehicle.
Moderately lipophilic; requires co-solvents or pH adjustment for aqueous solubility.
pKa (Acidic)
~3.8 - 4.2 (COOH)
Critical: Ionized (soluble) at pH > 5.5.
pKa (Basic)
~0.6 (Quinoxaline N)
Negligible basicity; will not protonate at physiological pH.
Appearance
Cream/Brown Powder
Light sensitive; protect from direct light during prep.
Formulation Strategy Decision Tree
The following logic determines the optimal vehicle based on the route of administration and required dose.
Figure 1: Decision tree for selecting the appropriate vehicle based on administration route and concentration requirements.
Detailed Experimental Protocols
Protocol A: In Situ Salt Formation (Preferred for IV/IP)
Mechanism: This method utilizes the acidic carboxylic acid group. By adding a stoichiometric amount of base (NaOH), we convert the insoluble acid into its water-soluble sodium salt.
Target Concentration: 1 – 10 mg/mL
pH Target: 7.5 – 8.0
Reagents
1N NaOH (Sodium Hydroxide)
1N HCl (Hydrochloric Acid) - for fine adjustment
PBS (Phosphate Buffered Saline) or 0.9% Saline, sterile
pH strips or micro-electrode
Workflow
Weighing: Accurately weigh the required amount of DQ-5-CA into a sterile glass vial.
Wetting: Add a minimal volume of sterile water (approx. 10% of final volume). The powder will not dissolve yet.
Ionization: Slowly add 1.05 molar equivalents of 1N NaOH while vortexing.
Calculation:
Observation: The solution should turn clear as the salt forms. If not, add NaOH in 1 µL increments until clear.
Dilution: Add PBS or Saline to reach 90% of the target volume.
pH Check: Check pH. It will likely be basic (~9-10). Carefully adjust back to pH 7.4–8.0 using dilute HCl. Do not overshoot below pH 7.0 or precipitation will occur.
Finalize: Bring to final volume with PBS/Saline. Filter sterilize (0.22 µm PES membrane).
Protocol B: Co-Solvent System (Universal Rescue)
Mechanism: Uses organic solvents to solubilize the lipophilic core, suitable when salt formation is insufficient or pH stability is a concern.
Target Concentration: 5 – 20 mg/mL
Vehicle Composition: 5% DMSO / 40% PEG400 / 55% Saline
Workflow
Dissolution: Weigh DQ-5-CA into a vial. Add DMSO (5% of final volume). Vortex or sonicate until completely dissolved (clear yellow/brown solution).
Stabilization: Add PEG400 (40% of final volume). Vortex thoroughly. The solution may warm slightly; this aids dissolution.
Aqueous Phase: Slowly add warm Saline (55% of final volume) dropwise while vortexing.
Critical Step: Adding saline too fast may cause "crashing out" (precipitation). If turbidity occurs, sonicate immediately.
Sterilization: Syringe filter (0.45 µm PTFE or Nylon; avoid cellulose acetate with DMSO).
Mechanism: For high doses (>50 mg/kg) where solubility limits are exceeded. Bioavailability is dissolution-rate limited.
Vehicle: 0.5% Methylcellulose (MC) (400 cP) + 0.1% Tween 80 in water.
Workflow
Vehicle Prep: Heat water to 80°C. Disperse Methylcellulose powder. Cool to 4°C overnight to hydrate. Add Tween 80.
Micronization: If DQ-5-CA particle size is large, grind in a mortar and pestle to a fine powder.
Wetting: Place weighed drug in a mortar. Add the vehicle dropwise, triturating (grinding) constantly to form a smooth paste (levigation).
Dilution: Gradually add the remaining vehicle while mixing to ensure homogeneity.
Storage: Keep stirred. Do not filter. Shake well before dosing.
Quality Control & Stability
Parameter
Acceptance Criteria
Method
Visual Inspection
Clear, particle-free (Protocol A/B)
Light box inspection
pH
7.4 ± 0.5 (IV/IP)
Micro-pH probe
Precipitation
No crystals after 4h @ RT
Microscopy (40x)
Sterility
No growth
0.22 µm filtration (pre-study)
Stability Note: Quinoxalines can be light-sensitive. Store formulations in amber glass vials. Prepare fresh (daily) unless stability data is generated (HPLC).
In Vivo Administration Guidelines
Dosing Volume Limits
Respecting physiological limits is crucial for animal welfare and data integrity.
Species
Route
Max Volume (Bolus)
Recommended Needle
Mouse (25g)
IV (Tail Vein)
5 mL/kg (125 µL)
27G - 30G
IP
10 mL/kg (250 µL)
25G - 27G
PO
10 mL/kg (250 µL)
18G - 20G Gavage
Rat (250g)
IV
5 mL/kg (1.25 mL)
25G
PO
10 mL/kg (2.5 mL)
15G - 18G Gavage
Monitoring[2][5]
Immediate: Observe for signs of acute distress (gasping, lethargy) immediately post-injection, which may indicate vehicle toxicity (especially high DMSO/PEG).
Post-Dose: Monitor injection site for necrosis (IV/SC) if pH was not strictly neutralized.
References
Compound Properties & Toxicity:
Alfadil, A., et al. (2024).[5][6][7] In-vivo and in-vitro toxicity evaluation of 2,3-dimethylquinoxaline: An antimicrobial found in a traditional herbal medicine. PLOS ONE.
[Link]
Formulation of Weak Acids:
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Chapter on Solubility and Formulation).
[Link]
Vehicle Selection Guidelines:
Gad, S. C., et al. (2016). Nonclinical vehicle use in studies by multiple routes in multiple species. International Journal of Toxicology.
[Link]
Quinoxaline Metabolism:
Joint FAO/WHO Expert Committee on Food Additives. (2006). Safety evaluation of certain food additives and contaminants: Olaquindox (Metabolite MQCA). WHO Food Additives Series.
[Link]
Technical Support Center: Synthesis of 2,3-Dimethylquinoxaline-5-Carboxylic Acid
Status: Active Ticket Type: Process Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist Introduction: The "Yield Trap" in Quinoxaline Synthesis The synthesis of 2,3-dimethylquinoxaline-5-carb...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Active
Ticket Type: Process Optimization & Troubleshooting
Assigned Specialist: Senior Application Scientist
Introduction: The "Yield Trap" in Quinoxaline Synthesis
The synthesis of 2,3-dimethylquinoxaline-5-carboxylic acid appears deceptively simple: a double condensation between a diamine and a diketone. However, researchers often encounter yields varying from 30% to 90% due to three silent failures: regiochemical errors in starting material selection , inefficient water management during cyclization , and isoelectric solubility losses during workup.
This guide moves beyond standard textbook procedures to address the specific physicochemical bottlenecks of the 5-carboxylic acid isomer.
Part 1: Diagnostic & Troubleshooting (FAQs)
Q1: My NMR spectra show the product, but the melting point and retention times don't match literature values for the 5-isomer. What is wrong?
Diagnosis: You likely used the wrong starting diamine.
Root Cause: There is a common commercial confusion between 2,3-diaminobenzoic acid and 3,4-diaminobenzoic acid.
The Trap: 3,4-diaminobenzoic acid is significantly cheaper and more available. However, condensing it with 2,3-butanedione yields 2,3-dimethylquinoxaline-6-carboxylic acid , not the 5-isomer.
Q2: The reaction turns black/tarry, and yield is <40%. How do I prevent polymerization?
Diagnosis: Thermal degradation due to uncontrolled exotherm or oxidative stress.
Root Cause: 2,3-diaminobenzoic acid is an electron-rich aniline derivative prone to oxidation before cyclization occurs.
The Fix:
Inert Atmosphere: Run the reaction under Nitrogen or Argon. While the condensation itself doesn't require it, protecting the diamine from air oxidation prevents tar formation.
Temperature Ramp: Do not add reagents to refluxing solvent. Mix at room temperature (RT), stir for 30 minutes to allow Schiff base formation, then heat to reflux.
Solvent Switch: If using Ethanol (EtOH), switch to Methanol (MeOH) . The slightly lower boiling point (
vs ) is often sufficient for cyclization but gentler on the substrate.
Q3: I see high conversion by TLC, but I lose mass during aqueous workup. Where is my product?
Diagnosis: Isoelectric solubility loss.
Root Cause: The product is an amphoteric molecule (zwitterion-like).
Acidic pH (< 2): Soluble as the protonated quinoxalinium salt (
).
Basic pH (> 8): Soluble as the carboxylate salt (
).
Neutral/Weak Acid (pH 4–5): Least soluble (Isoelectric region).
The Fix: Do not wash with strong acid or strong base. Adjust the aqueous supernatant to pH 4.5–5.0 using Acetic Acid to maximize precipitation.
Part 2: Optimized Experimental Protocol
This protocol is designed for a 10 mmol scale but is linear-scalable.
Materials & Reagents
Component
Role
Specification
Stoichiometry
2,3-Diaminobenzoic acid
Limiting Reagent
>98% Purity (CAS: 603-81-6)
1.0 equiv
2,3-Butanedione (Diacetyl)
Electrophile
Freshly distilled if yellow
1.2 equiv
Ethanol (Absolute)
Solvent
Anhydrous
10 mL/g of substrate
Glacial Acetic Acid
Catalyst
>99%
5-10 mol%
Step-by-Step Workflow
Pre-Solubilization: In a round-bottom flask equipped with a magnetic stir bar, suspend 2,3-diaminobenzoic acid (1.52 g, 10 mmol) in Ethanol (15 mL) .
Catalyst Addition: Add Glacial Acetic Acid (0.1 mL) . Stir at room temperature for 5 minutes. Note: The solid may not fully dissolve yet.
Controlled Addition: Add 2,3-butanedione (1.05 mL, 12 mmol) dropwise over 5 minutes at room temperature.
Observation: The solution typically warms slightly and changes color (yellow/orange) as the diimine intermediate forms.
Cyclization (Reflux): Attach a reflux condenser and heat the mixture to reflux (
) for 2–3 hours .
Monitoring: Check TLC (Mobile phase: 10% MeOH in DCM). The starting diamine (polar, near baseline) should disappear.
Crystallization (The Critical Step):
Remove heat and allow the flask to cool to room temperature slowly.
Place in an ice bath (
) for 30 minutes.
Troubleshooting: If no precipitate forms, concentrate the solvent volume by 50% on a rotary evaporator, then re-cool.
Expected Yield: 85–92%
Appearance: Light yellow to tan crystalline solid.
Part 3: Reaction Mechanism & Logic Flow
The following diagram illustrates the condensation pathway and the critical decision points that determine yield.
Figure 1: Reaction pathway for the condensation of 2,3-diaminobenzoic acid with diacetyl, highlighting critical failure points.
Part 4: Data Summary & Specifications
Parameter
Value / Description
Note
Molecular Formula
Molecular Weight
202.21 g/mol
CAS Number
Target: No specific CAS widely listed for 5-isomer Precursor: 603-81-6
Verify precursor CAS strictly
Solubility
DMSO, DMF, dilute base
Poor in water/hexane
pKa (Estimated)
,
Product precipitates at pH ~4.5
References
General Quinoxaline Synthesis (Condensation Method)
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
Source:
Catalyst Optimization (Acid Catalysis)
Heravi, M. M., et al. "Quinoxaline derivatives: Synthesis and biological applications."[3] Synthetic Communications, 41(21), 3117-3172, 2011 .
Source:
Regioselectivity in Quinoxaline Carboxylic Acids
Nawrocka, W. P., et al. "Synthesis and pharmacological properties of new quinoxaline derivatives." Farmaco, 56(9), 729-733, 2001. (Demonstrates the structural dependency on diamine precursors).
Source:
Isoelectric Precipitation Principles
Master Organic Chemistry. "Isoelectric Points of Amino Acids." (Applied principle for zwitterionic heterocyclic acids).
purification challenges of 2,3-dimethylquinoxaline-5-carboxylic acid
[1] Status: Operational Ticket Focus: Purification & Isolation Challenges Assigned Specialist: Senior Application Scientist, Process Chemistry Division Introduction: The Molecule & The Mission You are likely working with...
You are likely working with 2,3-dimethylquinoxaline-5-carboxylic acid as a critical intermediate for chromophore synthesis in depsipeptide antibiotics (e.g., Triostin A, Echinomycin analogs) or as a scaffold for kinase inhibitors.[1]
This molecule presents a "perfect storm" of purification challenges:
Amphoterism: It contains a basic pyrazine ring and an acidic carboxyl group, creating a zwitterionic "solubility trap."[1]
Regioisomerism: The starting material (2,3-diaminobenzoic acid) is often contaminated with 3,4-diaminobenzoic acid, leading to the difficult-to-separate 6-carboxylic acid isomer.[1]
Thermal Instability: The electron-deficient quinoxaline ring facilitates decarboxylation at high temperatures.[1]
This guide provides field-proven protocols to navigate these issues.
Module 1: The Solubility Trap (Amphoterism)
User Issue: "I cannot extract the product into the organic layer, but it won't precipitate from water either."
Root Cause:
The molecule exists in three ionization states depending on pH. At its isoelectric point (pI), it forms a zwitterion (inner salt) with extremely low solubility in both organic solvents and water.[1]
The pH-Solubility Landscape
Caption: Figure 1.[1][2][3] The ionization states of quinoxaline-5-carboxylic acid. Precipitation is only efficient in the narrow Isoelectric Zone.
Do not rely on standard extraction. Use pH-Swing Precipitation .
Dissolution: Dissolve the crude solid in minimal 1M NaOH (pH > 10). The solution should be clear/yellow.
Filtration: Filter off any insoluble dark tars (polymerized diacetyl) immediately.[1]
Acidification: Slowly add 1M HCl dropwise while stirring vigorously.
Critical Step: Do not shoot to pH 1.[1] Stop exactly at pH 3.5 – 4.0 .
Why? Going to pH 1 protonates the quinoxaline nitrogens (pKa ~0.6–0.8), re-dissolving the compound as a cationic salt.
Aging: Allow the slurry to stir at 0°C for 2 hours to ripen the crystals before filtration.
Module 2: The Isomer Nightmare (Regio-Control)
User Issue: "My NMR shows a split peak for the aromatic protons. I have a mixture of 5-COOH and 6-COOH isomers."
Root Cause:
This is an upstream supply chain issue.[1] The precursor, 2,3-diaminobenzoic acid , is synthesized via nitration of N-acetyl-o-toluidine or similar routes.[1] If the nitration/reduction isn't 100% regioselective, you get 3,4-diaminobenzoic acid contaminants.
Direct separation of the acids is inefficient due to streaking on silica and similar solubilities. If crystallization fails, convert to the methyl ester.
Esterification: Reflux crude acid in MeOH with catalytic H₂SO₄.
Separation: The methyl ester of the 5-isomer is significantly less polar than the 6-isomer due to the "ortho-effect" shielding.
TLC System: 5% MeOH in DCM.[1] The 5-isomer travels higher (larger Rf).[1]
Flash Chromatography: Purify the esters on silica gel.
Hydrolysis: Saponify the pure ester with LiOH/THF/Water to recover the pure acid.
Module 3: Thermal Instability (Decarboxylation)
User Issue: "My yield is low, and I see a spot corresponding to 2,3-dimethylquinoxaline."
Root Cause:
Quinoxaline-5-carboxylic acids are prone to thermal decarboxylation.[1] The electron-deficient pyrazine ring pulls electron density, making the carboxyl group labile, especially in high-boiling solvents like DMSO or DMF, or in high-temperature water (HTW) synthesis.
Workflow: Safe Recrystallization
Caption: Figure 2.[1] Solvent selection logic to prevent thermal degradation during purification.
Guidance:
Avoid: DMSO or DMF for recrystallization.[1] The high boiling point encourages decarboxylation.
Recommended:Ethanol or Dioxane .[1][4] While solubility is lower, the temperature is safe.
Technique: Use a Soxhlet extractor with Ethanol if the compound is sparingly soluble, rather than boiling it in a massive volume of solvent.
Frequently Asked Questions (FAQ)
Q: Can I use silica gel chromatography for the free acid?A: Generally, no. Carboxylic acids streak badly on silica due to interaction with silanols.[1] If you must, add 1% Acetic Acid to your eluent (e.g., DCM:MeOH:AcOH 95:4:1), but the "Ester Bypass" (Module 2) is far superior for purity.[1]
Q: Why is my product turning pink/red on the bench?A: This indicates oxidation or polymerization of trace diacetyl (2,3-butanedione) trapped in the crystal lattice.
Fix: Wash your crude solid with a dilute sodium bisulfite (NaHSO₃) solution before the final recrystallization.[1] This reacts with ketones/aldehydes to form water-soluble adducts.[1]
Q: What is the best way to dry the purified solid?A: Vacuum oven at 40–50°C over P₂O₅. Do not exceed 80°C, or you risk slow decarboxylation over time.
References
Chemical Structure & Properties: PubChem.[1] (n.d.). Quinoxaline-5-carboxylic acid.[1][5][6] National Center for Biotechnology Information.[1] Retrieved from [Link]
Isomer Separation & Derivatives: El-Gendy, A. A., et al. (2002).[1] Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation. ResearchGate. Retrieved from [Link]
Technical Support Center: Enhancing the Solubility of 2,3-dimethylquinoxaline-5-carboxylic Acid for Reliable Assay Results
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals working with 2,3-dimethylquinoxaline-5-carboxylic acid. This resource provides in-depth troubleshooting advice, fre...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals working with 2,3-dimethylquinoxaline-5-carboxylic acid. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to address the common challenge of this compound's limited aqueous solubility. Our goal is to empower you with the knowledge to achieve consistent and reliable results in your downstream assays.
Understanding the Solubility Challenge
2,3-dimethylquinoxaline-5-carboxylic acid is a heterocyclic aromatic compound with a quinoxaline core. Such compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including potential antimicrobial and anti-inflammatory properties.[1] However, the planar, aromatic structure of the quinoxaline core, combined with the carboxylic acid moiety, contributes to its poor solubility in neutral aqueous solutions. This can lead to compound precipitation, inaccurate concentration measurements, and ultimately, unreliable assay data.
The key to overcoming this challenge lies in understanding the physicochemical properties of the molecule and applying appropriate solubilization strategies. The carboxylic acid group provides a handle for pH-dependent solubility manipulation, while the overall structure suggests that organic co-solvents will be beneficial.
Troubleshooting Guide: Common Solubility Issues
This section addresses specific problems you may encounter when preparing 2,3-dimethylquinoxaline-5-carboxylic acid for your experiments.
Question: My compound is not dissolving in my aqueous buffer (e.g., PBS, Tris-HCl) at the desired concentration. What should I do?
Answer: This is the most common issue encountered with this compound. Direct dissolution in aqueous buffers is often unsuccessful due to the compound's hydrophobic nature and the protonated state of the carboxylic acid at neutral pH. Here’s a systematic approach to troubleshoot this:
Prepare a High-Concentration Stock Solution in an Organic Solvent: The first step is to create a concentrated stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is an excellent first choice due to its strong solubilizing power for a wide range of organic molecules.[2][3][4] Based on data for similar quinoxaline derivatives, high solubility in DMSO can be expected.[5]
Action: Prepare a 10 mM or higher stock solution of 2,3-dimethylquinoxaline-5-carboxylic acid in 100% DMSO. Ensure the DMSO is of high purity and anhydrous, as water content can affect solubility. Gentle warming (to 37°C) and vortexing can aid dissolution.
Serial Dilution into Your Assay Buffer: Once you have a clear stock solution, you can perform serial dilutions into your final aqueous assay buffer. It is crucial to add the DMSO stock to the aqueous buffer and not the other way around. This ensures that the compound is rapidly dispersed and diluted, minimizing the risk of precipitation.
Important Consideration: Keep the final concentration of DMSO in your assay as low as possible, typically below 1%, to avoid solvent-induced artifacts in biological assays.
Question: I'm seeing precipitation when I dilute my DMSO stock solution into my aqueous buffer. How can I prevent this?
Answer: Precipitation upon dilution indicates that the aqueous solubility limit is being exceeded. Here are several strategies to address this:
Action: Try adjusting the pH of your final assay buffer to 7.0 or higher. For example, using a phosphate buffer at pH 7.4 or a borate buffer at pH 8.0 can significantly improve solubility. You can also prepare your stock solution in DMSO containing a small amount of a base like NaOH or triethylamine (TEA) before diluting into the aqueous buffer.
Use of Co-solvents: If pH adjustment alone is insufficient or not compatible with your assay, you can incorporate a small percentage of a water-miscible organic co-solvent into your final assay buffer.
Action: Besides the DMSO from your stock solution, you can add a small amount of ethanol or polyethylene glycol (PEG) to your aqueous buffer before adding the compound stock. This can help maintain solubility. Always run a vehicle control with the same final concentration of all solvents to account for any effects on your assay.
Question: I'm concerned about the effect of DMSO on my cells/enzyme/assay. Are there alternatives?
Answer: While DMSO is widely used, it can have biological effects. If your assay is sensitive to DMSO, consider these alternatives for your initial stock solution:
Dimethylformamide (DMF): DMF is another strong polar aprotic solvent that can be used as an alternative to DMSO.[6]
Ethanol: For some compounds, 100% ethanol can be an effective solvent.[7]
N-methyl-2-pyrrolidone (NMP): NMP is a less common but effective solubilizing agent for poorly soluble compounds.
Important Note: Always perform a solvent tolerance test for your specific assay to determine the maximum allowable concentration of any organic solvent.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Accurately weigh out the required amount of 2,3-dimethylquinoxaline-5-carboxylic acid.
Add the appropriate volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM.
Vortex the solution thoroughly.
If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.
Visually inspect the solution to ensure it is clear and free of any particulate matter.
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions in Aqueous Buffer
Thaw a fresh aliquot of your 10 mM DMSO stock solution.
Perform a serial dilution of the DMSO stock into your final aqueous assay buffer. For example, to prepare a 100 µM working solution with a final DMSO concentration of 1%, you would add 1 µL of the 10 mM stock to 99 µL of your assay buffer.
Mix thoroughly by gentle vortexing or pipetting immediately after adding the stock solution.
Visually inspect the working solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.
Data Summary
Solvent
General Solubility of Quinoxaline Carboxylic Acids
Notes
DMSO
High
Recommended for primary stock solutions.[2][3][4][5]
Can be used for stock solutions and as a co-solvent.[7]
Aqueous Buffers (pH < 6)
Low
The carboxylic acid is protonated and less soluble.
Aqueous Buffers (pH > 7)
Moderate to High
The carboxylic acid is deprotonated to the more soluble carboxylate form.
Visualizing the Troubleshooting Workflow
Caption: A workflow for troubleshooting solubility issues with 2,3-dimethylquinoxaline-5-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the expected pKa of 2,3-dimethylquinoxaline-5-carboxylic acid?
Q2: How should I store my stock and working solutions?
DMSO stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[5] Aqueous working solutions should ideally be prepared fresh for each experiment. If short-term storage is necessary, keep them at 4°C for no more than a few hours and visually inspect for precipitation before use.
Q3: Can I use sonication to help dissolve the compound?
Yes, gentle sonication in a water bath can be used to aid the dissolution of the compound in the initial organic solvent. However, be cautious with prolonged or high-energy sonication as it can potentially degrade the compound.
Q4: My assay is very sensitive to pH changes. How can I improve solubility without altering the pH?
If you cannot adjust the pH, your best option is to use a co-solvent system. Start with a concentrated stock in DMSO and dilute it into your assay buffer, ensuring the final DMSO concentration is below the tolerance level of your assay. You can also try incorporating other co-solvents like ethanol or PEG into your final buffer.
Q5: Are there any known incompatibilities of quinoxaline derivatives with common assay components?
Quinoxaline derivatives are generally stable; however, their reactivity can be influenced by strong oxidizing or reducing agents.[9] It is always good practice to check for any potential interactions with your specific assay reagents. For example, if your assay involves measuring fluorescence, ensure that the quinoxaline compound itself does not have overlapping excitation or emission spectra with your fluorescent probe.
References
Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. (2022, June 7). ACS Sustainable Chemistry & Engineering. Retrieved January 26, 2024, from [Link]
Synthesis and evaluation of quinoxaline derivatives as potential influenza NS1A protein inhibitors - PMC. (n.d.). NIH. Retrieved January 26, 2024, from [Link]
Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods - PeerJ. (n.d.). PeerJ. Retrieved January 26, 2024, from [Link]
Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. (n.d.). AAPS PharmSciTech. Retrieved January 26, 2024, from [Link]
Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents - DADUN. (n.d.). University of Navarra. Retrieved January 26, 2024, from [Link]
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC. (n.d.). NIH. Retrieved January 26, 2024, from [Link]
Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement - PubMed. (n.d.). NIH. Retrieved January 26, 2024, from [Link]
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). American Pharmaceutical Review. Retrieved January 26, 2024, from [Link]
Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.). Gaylord Chemical. Retrieved January 26, 2024, from [Link]
Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation - ResearchGate. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]
Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Publishing. (2024, November 7). Royal Society of Chemistry. Retrieved January 26, 2024, from [Link]
DMSO - gChem. (n.d.). gChem. Retrieved January 26, 2024, from [Link]
Synthesis and biological evaluation of functionalized quinoxaline derivatives - Der Pharma Chemica. (n.d.). Der Pharma Chemica. Retrieved January 26, 2024, from [Link]
Theoretical Calculations of pKa Values for Substituted Carboxylic Acid - NTU Journal. (2021, December 5). Northern Technical University. Retrieved January 26, 2024, from [Link]
Dimethyl sulfoxide - Wikipedia. (n.d.). Wikipedia. Retrieved January 26, 2024, from [Link]
Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.). American Journal of Organic Chemistry. Retrieved January 26, 2024, from [Link]
Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (n.d.). World Pharma Today. Retrieved January 26, 2024, from [Link]
Enhancing the Bioavailability of Poorly Soluble Drugs - MDPI. (2024, June 4). MDPI. Retrieved January 26, 2024, from [Link]
2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid | C11H14N2O2 - PubChem. (n.d.). NIH. Retrieved January 26, 2024, from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Operator: Senior Application Scientist
Topic: Downstream Processing & Purity Optimization of Quinoline Scaffolds
Case ID: QCA-PUR-001
Executive Summary
Quinolinecarboxylic acid (QCA) derivatives are privileged scaffolds in medicinal chemistry, serving as the backbone for fluoroquinolone antibiotics, antimalarials, and kinase inhibitors. However, their purification presents a "perfect storm" of physicochemical challenges: zwitterionic behavior , poor solubility in neutral organic solvents , and a high affinity for transition metal catalysts (e.g., Pd, Cu).
This guide moves beyond generic protocols to address the specific causality of purification failures. It is structured as a dynamic troubleshooting interface designed to resolve your immediate experimental bottlenecks.
Part 1: The Zwitterion Trap (Solubility & Isolation)
User Query: "I successfully synthesized my quinoline-3-carboxylic acid derivative, but I cannot extract it from the aqueous workup. It won't go into DCM or EtOAc, but it also won't precipitate from water."
The Mechanism
QCAs are amphoteric. They possess a basic quinoline nitrogen (
pH 3–6 (Isoelectric Point - pI): The molecule exists as a zwitterion (
) or neutral species. This is the window of minimum solubility.
If you cannot extract it, you are likely at a pH where the species is charged. If it won't precipitate, you may have missed the narrow pI window, or the zwitterion is forming a stable hydrate.
Troubleshooting Protocol: Isoelectric Focusing
Step 1: Determine the pI Window
Do not blindly neutralize to pH 7.
Dissolve a small aliquot of your crude mixture in water (acidify if necessary to dissolve).
Titrate slowly with 1M NaOH while monitoring turbidity.
Note the pH where onset of precipitation occurs and where redissolution begins. This range is your target pI.
Step 2: The "Reverse-Quench" Technique
Standard neutralization often traps impurities. Use this self-validating method:
Dilute your reaction mixture with water to ensuring the QCA concentration is <5 wt%.
Adjust pH to ~10 (solubilizing as carboxylate).
Filter this basic solution to remove insoluble non-polar impurities (unreacted anilines, decarboxylated byproducts).
Slowly acidify the filtrate with 1M HCl to the pI determined in Step 1.
Allow the slurry to age at 0–5°C for 2 hours before filtration.
Expert Insight: If the product forms a "oily" zwitterion (common with alkyl substituents), add 10% isopropanol during acidification to promote crystallinity over oiling out.
Part 2: Metal Scavenging (Palladium Removal)
User Query: "My Suzuki coupling worked well, but the product is grey/black, and ICP-MS shows 5000 ppm Palladium. Recrystallization isn't lowering it."
The Mechanism
The quinoline nitrogen and carboxylate moiety form a bidentate chelation pocket that binds Pd(II) and Cu(II) with high affinity. Standard recrystallization often co-precipitates the metal-complex along with the product.
Troubleshooting Protocol: Chelation vs. Adsorption
Do not rely on charcoal alone; it is often inefficient for chelated metals. Use functionalized silica scavengers.
Pro: Standard for Pd. Con: Can smell; slower kinetics.
Si-TMT (Trimercaptotriazine)
Multidentate Chelation
Very High
Pro: High affinity for Pd in presence of N-heterocycles. Con: Expensive.
Lactic Acid Extraction
Ligand Exchange
Moderate
Pro: Good for bulk removal. Con: Requires aqueous workup.
Recommended Workflow (Si-TMT Protocol):
Dissolve crude QCA in THF or DMF (avoid alcohols if esterification is a risk).
Add Si-TMT (Silica-supported Trimercaptotriazine) at 5–10 wt% relative to the crude mass.
Heat to 50°C for 4 hours (heat is required to overcome the activation energy of ligand exchange).
Filter hot through a Celite pad.
Precipitate the filtrate by adding water (antisolvent).
Validation: This method typically reduces Pd from >1000 ppm to <50 ppm in a single pass for quinoline systems [1].
Part 3: Chromatographic Separation (HPLC/Flash)
User Query: "I'm seeing severe peak tailing on my HPLC, and I can't separate the decarboxylated impurity from my product."
The Mechanism
Tailing: Caused by the interaction of the basic quinoline nitrogen with residual silanols on the silica column stationary phase.
Co-elution: The decarboxylated byproduct (quinoline) is structurally similar but lacks the acidic handle.
Troubleshooting Protocol: Mobile Phase Modifiers
Method A: The "Acidic Suppression" (Standard)
Force the molecule into its fully protonated cationic state (
).
Column: C18 (End-capped to reduce silanol activity).
Mobile Phase A: Water + 0.1% Formic Acid (or 0.05% TFA).
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Why: Low pH suppresses silanol ionization (
becomes ) and keeps the quinoline protonated, reducing tailing.
Method B: The "Ion-Pairing" (For Difficult Separations)
If Method A fails, use an ion-pairing reagent.
Additive: 10 mM Ammonium Acetate or Ammonium Formate.
Mechanism: Ammonium ions compete for silanol sites, blocking the quinoline nitrogen from sticking.
Visualization: Purification Decision Tree
Caption: Logical flow for isolating QCA derivatives, prioritizing pH management and metal removal.
Part 4: Recrystallization Solvents
User Query: "What is the best solvent system for crystallizing quinoline-3-carboxylic acids?"
Solvent Logic
QCAs have high lattice energy due to intermolecular H-bonding (zwitterionic stacking). They are often insoluble in standard solvents (EtOH, Toluene, Hexanes).
Recommended Systems:
Glacial Acetic Acid (The "Gold Standard"):
Protocol: Dissolve QCA in boiling acetic acid. Cool slowly to RT.
Why: Acetic acid disrupts the zwitterionic intermolecular bonds, allowing dissolution, but the product is less soluble at RT.
Warning: The product may crystallize as an acetate solvate. Dry at >80°C under vacuum to remove bound solvent.
DMF/Water or DMSO/Water:
Protocol: Dissolve in minimal hot DMF. Add water dropwise until persistent turbidity. Cool.
Why: Good for highly insoluble derivatives.
Methanol/Acetone (with HCl):
Protocol: Convert the QCA to its Hydrochloride salt using HCl in MeOH. Add Acetone as an antisolvent.
Why: Salts often crystallize better than the zwitterionic parent [2].
Part 5: Analytical & Structural Validation
User Query: "My NMR spectrum in CDCl3 is empty or broad. Is my product impure?"
Diagnosis:
This is likely an artifact of solubility, not purity.
Issue: QCAs aggregate in non-polar solvents like CDCl3, causing line broadening or complete signal loss due to precipitation in the tube.
Solution: Use DMSO-d6 or TFA-d (Trifluoroacetic acid-d). TFA-d is excellent as it protonates the species, breaking aggregates and yielding sharp peaks.
Zwitterionic Equilibrium Diagram
Caption: pH-dependent speciation of Quinolinecarboxylic Acids. Purification targets the central red node.
References
Biotage. (2023).[5] How to Remove Palladium in three easy steps. Retrieved from [Link]
Surrey, A. R., & Hammer, H. F. (1946). The Preparation of 4-Chloro-7-chloroquinoline Compounds.[6] Journal of the American Chemical Society. (Cited context: Recrystallization of quinoline salts).
Carvajal, M. T., et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline.[2][3][7] AAPS PharmSciTech. Retrieved from [Link]
Technical Support Center: Characterization of Quinoxaline Compounds
Status: Operational Operator: Senior Application Scientist Ticket Queue: Open Welcome to the Quinoxaline Technical Support Center. You have reached the Tier 3 specialized support unit for nitrogen-containing heterocycles...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Operator: Senior Application Scientist
Ticket Queue: Open
Welcome to the Quinoxaline Technical Support Center.
You have reached the Tier 3 specialized support unit for nitrogen-containing heterocycles. Quinoxalines (benzopyrazines) are deceptively simple scaffolds. While their synthesis via the condensation of 1,2-diamines and 1,2-dicarbonyls is a staple of organic chemistry, their characterization often stalls drug discovery and materials science pipelines due to three specific behaviors: regioisomerism , concentration-dependent aggregation , and electron-deficient ring artifacts .
This guide addresses the most frequent "tickets" submitted by researchers, providing root-cause analysis and self-validating protocols.
Ticket #001: NMR Signals are Broad or Missing (The Solubility Trap)
User Report: "I synthesized a 2,3-diphenylquinoxaline derivative. It looks like a yellow powder, but when I run the
H NMR in CDCl, the aromatic peaks are incredibly broad, and the integration is off. Is my product impure?"
Root Cause Analysis:
Quinoxalines are planar, electron-deficient heteroaromatics. They exhibit strong
- stacking interactions , leading to the formation of supramolecular aggregates in non-polar solvents like chloroform [1]. These aggregates tumble slowly in solution, causing rapid spin-spin relaxation (), which manifests as significant peak broadening. In severe cases, large aggregates become "NMR invisible," leading to erroneous integration values relative to internal standards.
Troubleshooting Protocol:
The "Heat & Polarize" Test:
Switch solvent to DMSO-
. The high polarity disrupts -stacking.
If peaks remain broad, heat the NMR probe to 353 K (80 °C) .
Validation: If peaks sharpen significantly upon heating, your issue is aggregation, not purity.
The Acid-Disruption Method (Gold Standard):
Add 1-2 drops of Trifluoroacetic acid-
(TFA-) to your CDCl sample.
Mechanism:[1] Protonation of the pyrazine nitrogens introduces positive charge repulsion between the rings, instantly breaking aggregates [2].
Note: This will cause a significant downfield shift of protons adjacent to the nitrogens (H-2/H-3 if unsubstituted, or ortho-phenyl protons).
Data Table 1: Solvent Selection for Quinoxaline NMR
Solvent
Suitability
Mechanism of Action
Recommended For
CDCl
Low
Promotes -stacking
Simple, non-planar derivatives only
DMSO-
High
Dipole disruption of aggregates
Standard characterization
TFA- / CDCl
Critical
Charge repulsion (protonation)
Rigid, planar, fused-ring systems
CDNO
High
High temp capability (>100°C)
Extremely insoluble polymer precursors
Ticket #002: Distinguishing 6- vs. 7-Substituted Regioisomers
User Report: "I reacted 4-nitro-1,2-diaminobenzene with an unsymmetrical diketone. I have a single spot on TLC, but the NMR looks complex. How do I know if I have the 6-nitro or 7-nitro isomer?"
Root Cause Analysis:
The condensation of unsymmetrical diamines with unsymmetrical 1,2-dicarbonyls inevitably yields a mixture of regioisomers (e.g., 6-substituted vs. 7-substituted). These isomers often have identical
values and nearly identical H NMR spectra due to the distance of the substituent from the distinguishing pyrazine ring protons [3]. Standard 1D NMR is insufficient here.
The Logic Pathway:
You must establish a magnetic connection between the substituent on the benzo-ring and the substituents on the pyrazine ring . This requires Long-Range Heteronuclear Correlation (HMBC).
Experimental Workflow:
Caption: Logical workflow for assigning quinoxaline regiochemistry using 2D NMR. The key is identifying the bridgehead carbons (C-4a/C-8a) which "see" both rings.
Protocol:
Assign the Bridgeheads: In the HMBC, look for the quaternary carbons (~140-145 ppm) that couple to both the pyrazine protons/substituents and the benzo-ring protons.
The "Cross-Peak" Check:
Isomer A (6-sub): The proton at position 5 will show a strong 3-bond coupling (
) to the bridgehead carbon C-4a.
Isomer B (7-sub): The proton at position 8 will show a strong 3-bond coupling to bridgehead carbon C-8a.
By tracing which bridgehead carbon couples to the distinct pyrazine substituent (e.g., a phenyl group at C-2 vs C-3), you can unambiguously assign the structure [3].
Ticket #003: Fluorescence Intensity "Disappears" in Solution
User Report: "My quinoxaline derivative is bright yellow solid. When I dissolve it in acetonitrile for UV-Vis, it barely fluoresces. Did I decompose it?"
Root Cause Analysis:
You are likely observing Aggregation-Induced Emission (AIE) or its inverse, Aggregation-Caused Quenching (ACQ) .
Planar Quinoxalines (ACQ): Standard planar derivatives (e.g., 2,3-diphenylquinoxaline) stack in solid state. If the stacking is perfect (H-aggregates), fluorescence is quenched. In solution, they may fluoresce weakly or not at all if non-radiative decay pathways (rotation) are active.
Twisted Quinoxalines (AIE): If your derivative has bulky rotors (e.g., tetraphenylethylene adducts), it will be dark in solution (rotors dissipate energy) but bright in aggregate form (rotors locked) [4].
Diagnostic Experiment (The Water Fraction Test):
Prepare a stock solution of your compound in THF (10
M).
Prepare 5 vials with increasing water fractions (
): 0%, 30%, 50%, 70%, 90% water (THF/Water mixtures).
Measure Fluorescence (
).
Interpretation:
Case A (ACQ):
is high at 0% water and drops as water is added (forcing aggregation).
Case B (AIE):
is near zero at 0% water and skyrockets at >70% water (formation of nano-aggregates).
Ticket #004: Mass Spectrometry - The "Missing" Molecular Ion
User Report: "I'm running ESI-MS (positive mode). I see a tiny M+H peak, but the base peak is M+H minus 27. What is happening?"
Root Cause Analysis:
Quinoxalines are nitrogen-rich. Under high-energy collision conditions (or "hot" source settings), they undergo a characteristic fragmentation: the loss of HCN (Hydrogen Cyanide, 27 Da) or R-CN (Nitrile) from the pyrazine ring [5].
Troubleshooting:
Soft Ionization: Lower the Fragmentor Voltage or Collision Energy.
Check for Adducts: Quinoxalines are excellent ligands. In the presence of sodium or potassium (from glassware), the
or peak is often the base peak, not .
Elemental Analysis Cross-Check: Because quinoxalines can trap solvent in their crystal lattice (see Ticket #001), high-resolution MS (HRMS) is superior to combustion analysis for purity confirmation.
References
Aggregates in Quinoxalines:
Synthesis and Photophysical Properties of Quinoxaline-Based Blue Aggregation-Induced Emission Molecules.
Source: Canadian Journal of Chemistry
[Link][2]
Protonation Behavior:
Synthesis, Characterization and Protonation Behavior of Quinoxaline-Fused Porphycenes.
Source: NIH / PubMed Central
[Link]
Regioisomer Determination:
Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
Source: Oxford Instruments Application Notes
[Link]
Fluorescence Mechanisms:
Fluorescence Quenching and Aggregation-Induced Emission Behaviour of Ester-Flanked Quinolines.
Source: ResearchGate
[Link]
Author: BenchChem Technical Support Team. Date: February 2026
Ticket #: QX-2024-DEC-001
Status: Open
Subject: Preventing Decarboxylation in Quinoxaline-2-Carboxylic Acid Synthesis
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Welcome to the Quinoxaline Stability Hub
You are likely here because your product—specifically a quinoxaline-2-carboxylic acid (QCA) derivative—is vanishing. You might observe a clean spot on the TLC plate that disappears after workup, or a melting point determination that results in vigorous bubbling (evolution of
).
The Core Problem:
The quinoxaline ring is electron-deficient (π-deficient), similar to pyridine. When a carboxyl group is at the C-2 position, the ring nitrogen acts as an electron sink. Upon heating or protonation, the C-C bond between the ring and the carboxyl group weakens, stabilizing the ylide/anion intermediate formed after
loss. This is not a random failure; it is a thermodynamic inevitability if specific thresholds are crossed.
This guide provides the protocols to bypass these thermodynamic traps.
Diagnostic Workflow
Before altering your synthesis, identify where the decarboxylation is occurring using the logic flow below.
Figure 1: Diagnostic logic to pinpoint the decarboxylation stage. Blue nodes indicate the phase, Yellow/Red nodes indicate critical control points.
Troubleshooting & Protocols
Route A: The Condensation Trap (Synthesis from Diamines)
Issue: The classic reaction of o-phenylenediamine with pyruvic acid requires reflux, which often initiates decarboxylation of the product as soon as it forms.
Corrective Protocol: The "Ester-First" Approach
Instead of reacting with the carboxylic acid directly, react with the ester (ethyl pyruvate). The ester is thermally stable. You then hydrolyze it under controlled conditions.
Step-by-Step:
Condensation: Dissolve o-phenylenediamine (1.0 equiv) in EtOH. Add Ethyl Pyruvate (1.1 equiv). Stir at Room Temperature (RT) for 2–4 hours. The product, Ethyl quinoxaline-2-carboxylate, precipitates or can be extracted.
Why: Avoids the high heat required for direct acid condensation.
Hydrolysis (The Critical Step): See Protocol C below.
Route C: The Workup Trap (Safe Hydrolysis Protocol)
Issue: You have the ester, but the acid disappears during saponification workup.
Mechanism: Acid-catalyzed decarboxylation. If you acidify the solution to pH 1 while it is still warm, the
-protonated quinoxaline acts as a powerful electron withdrawer, snapping the bond.
Protocol: Cold Controlled Acidification
Parameter
Specification
Reason
Solvent
THF:Water (1:1)
Maintains solubility of the intermediate salt.
Base
LiOH (1.5 equiv)
Milder than NaOH; easier to wash out.
Temperature
0°C to 5°C
Kinetic control; decarboxylation is temp-dependent.
| Target pH | 3.5 – 4.0 | Do NOT go to pH 1. The zwitterion is stable at pH 4. |
Execution:
Dissolve ester in THF/Water. Add LiOH. Stir at RT until TLC shows consumption.
Place the flask in an ice bath. Cool to internal temp < 5°C.
Prepare 1M HCl (cold).
Add HCl dropwise with vigorous stirring. Monitor pH constantly.
Stop at pH 4. The carboxylic acid usually precipitates here.
Filter immediately while cold. Wash with cold water.
Drying: Dry under high vacuum at RT . Do not use an oven.
Route B: The Oxidative Trap
Issue: Using
or to oxidize 2-methylquinoxaline requires boiling temperatures.
Solution: Use a room-temperature catalytic oxidation.[1]
Recommended System:
Use
(tert-Butyl hydroperoxide) with a catalyst like (Iodine) or a transition metal system (e.g., ) in DMSO.
Reference: Iodine-catalyzed oxidation of methyl ketones/aromatics often proceeds at 60–80°C, which is safer than the >100°C required for permanganate reflux [1].
The Mechanism of Failure
Understanding the enemy is the best defense. The diagram below illustrates the "Danger Zone" (Zwitterion formation) that leads to
loss.
Figure 2: Mechanistic pathway of acid-catalyzed thermal decarboxylation. Note that N-protonation accelerates the electron withdrawal.
Frequently Asked Questions (FAQ)
Q: Can I use microwave irradiation for the synthesis?A: Yes, but proceed with extreme caution. While microwave synthesis is popular for quinoxalines, it often generates local superheating. If you are targeting the carboxylic acid specifically, set the maximum temperature to 60°C and use active cooling (PowerMax setting on CEM machines). Prefer the ester synthesis route in the microwave, then hydrolyze offline.
Q: My product is stable in solution but decomposes on the rotavap. Why?A: This is a classic "Bath Temp" error. Even if the bath is set to 40°C, the concentration of trace acids (from the workup) increases as the solvent evaporates.
Fix: Wash the organic layer with a buffer (pH 5 phosphate) before evaporation. Keep the bath temperature < 35°C.
Q: Can I use a bio-isostere to avoid this entirely?A: If the carboxylic acid is not strictly required for binding, consider a tetrazole or an acyl sulfonamide . These mimics maintain the acidity and geometry but eliminate the decarboxylation pathway entirely.
References
Amaya-García, F., & Unterlass, M. M. (2022).[2] Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. Synthesis, 54, A–P. (Demonstrates the use of ester precursors to avoid decarboxylation).[2]
Brown, D. J. (2004). Quinoxalines: Supplement II (Chemistry of Heterocyclic Compounds). Wiley-Interscience. (The authoritative text on the instability of electron-deficient N-heterocycle carboxylic acids).
Mamedov, V. A. (2016). Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. Springer.
Hickey, D. P., et al. (2024). Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries.[3] Journal of the American Chemical Society.[1] (Discusses the stability of quinoxaline carboxylic acids in alkaline vs. acidic media). [3]
optimizing reaction conditions for preparing heterocyclic-carboxylic acids
Mission: To provide high-fidelity troubleshooting and optimization protocols for the synthesis of heterocyclic-carboxylic acids, addressing the unique stability and solubility challenges inherent to these scaffolds. Modu...
Author: BenchChem Technical Support Team. Date: February 2026
Mission: To provide high-fidelity troubleshooting and optimization protocols for the synthesis of heterocyclic-carboxylic acids, addressing the unique stability and solubility challenges inherent to these scaffolds.
Module 1: Metal-Catalyzed Carbonylation
The Modern Standard: Palladium-catalyzed carbonylation of heteroaryl halides.
Core Challenge: Catalyst deactivation ("poisoning") by heteroatoms and safety risks associated with CO gas.
Q: My reaction stalls at low conversion despite using high pressure (50 bar) CO. Why is the catalyst dying?
A: This is likely due to heteroatom coordination , not just CO pressure.
Nitrogen-containing heterocycles (pyridines, imidazoles) act as competitive ligands. They bind to the unsaturated Pd(0) or Pd(II) species, displacing the phosphine ligands and shutting down the catalytic cycle.
The Fix: Switch to Bulky, Electron-Rich Ligands.
You need a ligand with a large cone angle and high electron density to outcompete the substrate for the metal center.
prevents the formation of inactive bis-ligated complexes , forcing the formation of the active mono-ligated species .
Q: Our safety team restricts the use of CO cylinders. Can we still perform carbonylation?
A: Yes. Switch to Ex-Situ CO Generation using Phenyl Formate .
This method avoids handling toxic gas cylinders and often provides higher yields for sensitive heterocycles due to milder thermal profiles.
Protocol 1.1: CO-Free Carbonylation using Phenyl Formate
Based on the Manabe methodology [1].
Parameter
Condition
Substrate
1.0 equiv Heteroaryl Bromide/Iodide
CO Source
1.5 – 2.0 equiv Phenyl Formate (releases CO in situ)
Catalyst
3 mol% + 3 mol%
Base
2.0 equiv (Essential for decarbonylation of phenyl formate)
Solvent
Acetonitrile (MeCN)
Temp
80 °C (Sealed tube)
Validation Checkpoint:
TLC/LCMS: Monitor the disappearance of phenyl formate (phenol formation is the byproduct). If phenyl formate remains but SM is consumed, check for phenol ester formation (transesterification).
Figure 1: Decision matrix for selecting carbonylation conditions based on safety constraints and catalyst performance.
Module 2: Oxidation of Alkyl-Heterocycles
The Classical Approach: Converting primary alcohols or methyl groups to carboxylic acids.[7][8][9]
Core Challenge:Decarboxylation and N-Oxide formation .
Q: I am using KMnO4, but my pyridine ring is degrading or forming N-oxides. How do I stop this?
A: Stop using Permanganate. It is too harsh and electrophilic for electron-deficient heterocycles.
Switch to the Zhao Modification of the Anelli Oxidation (TEMPO/NaClO2) . This is a two-step, one-pot protocol that avoids the strong chlorinating environment of bleach-only oxidations and operates at neutral pH, preventing ring degradation.
Q: The reaction stalls at the aldehyde stage. Why?
A: This is common with hydrophobic heterocycles. The mechanism requires the hydration of the aldehyde to a gem-diol before the second oxidation can occur. If your substrate is greasy, it hides in the organic phase, preventing hydration.
The Fix: Add a phase transfer catalyst (e.g., Aliquat 336) or increase the water proportion in the solvent mix.
Protocol 2.1: Mild TEMPO-Mediated Oxidation
Based on the Zhao protocol [2].
Charge: Dissolve substrate (alcohol) in MeCN (3 vol) and Sodium Phosphate Buffer (pH 6.7, 2 vol).
Trigger: Add dilute bleach (NaOCl, 0.02 equiv) dropwise to initiate the catalytic cycle. Do not add excess bleach.
Temperature: Maintain at 35–40 °C.
Quench: Pour into ice-cold
solution.
Validation Checkpoint:
pH Monitoring: The reaction produces HCl as a byproduct. If the pH drops below 4, decarboxylation risk increases. Periodically check pH and add dilute NaOH if necessary to maintain pH ~6-7.
Module 3: Lithiation & Carboxylation
The Nucleophilic Approach: Direct functionalization of the ring.
Core Challenge:Regioselectivity (Ortho-lithiation vs. halogen dance) and Functional Group Tolerance .
Q: When I use n-BuLi, I get a mix of isomers and addition products. How do I control regioselectivity?
A:
is too aggressive and aggregates in solution, leading to "dirty" reactivity.
The Fix: Use Knochel-Hauser Bases (TMPMgCl[10][11]·LiCl) .[11][12]
These hindered amide bases are non-nucleophilic (won't attack the ring) and operate at higher temperatures (-20°C to 0°C) than traditional lithiation (-78°C), which is kinetically favorable for thermodynamic equilibration to the most stable position.
Protocol 3.1: Magnesiation-Carboxylation
Based on Knochel methodology [3].
Step
Action
1. Drying
Flame-dry flask under Argon. Humidity is the enemy of this reaction.
2. Reagent
Add Heterocycle (1.0 equiv) in dry THF.
3. Base
Add TMPMgCl[10][11][12]·LiCl (1.1 equiv) dropwise at -20 °C .
4. Aging
Stir for 30 min at -20 °C to ensure complete metalation.
5. Quench
Bubble dry gas through the solution (via cannula) for 10 min.
6. Workup
Acidify carefully with 1M HCl to pH 3-4 (Warning: Decarboxylation risk if too acidic/hot).
Module 4: Isolation & Purification (The "Zwitterion Trap")
Core Challenge: Heterocyclic acids (e.g., nicotinic acid derivatives) are often zwitterionic (contain both basic N and acidic COOH). They are highly water-soluble and difficult to extract into organic solvents.
Q: My product is stuck in the aqueous layer. Extraction with DCM/EtOAc extracts nothing.
Precipitation: Carefully adjust the aqueous layer pH to the calculated pI. Cool to 0°C. If a solid forms, filter it.
Resin Rescue (If no solid forms):
Use a Strong Cation Exchange (SCX) resin.
Load: Load the aqueous mixture at pH 2 (Product binds to resin via protonated Nitrogen).
Wash: Flush with water/MeOH to remove salts and non-basic impurities.
Elute: Release the product using 2M Ammonia in MeOH . The ammonia deprotonates the nitrogen, releasing the neutral/anionic species.
Finish: Evaporate the ammoniacal methanol.
Figure 2: Workflow for isolating zwitterionic heterocyclic acids.
References
Ueda, T., Konishi, H., & Manabe, K. (2012).[1] Palladium-Catalyzed Carbonylation of Aryl, Alkenyl, and Allyl Halides with Phenyl Formate.[1] Organic Letters, 14(12), 3100–3103.
[Link]
Zhao, M., Li, J., Mano, E., Song, Z., Tschaen, D. M., Grabowski, E. J., & Reider, P. J. (1999).[14] Oxidation of Primary Alcohols to Carboxylic Acids with Sodium Chlorite Catalyzed by TEMPO and Bleach. The Journal of Organic Chemistry, 64(7), 2564–2566.
[Link]
Knochel, P., Schade, M. A., Bernhardt, S., Manolikakes, G., Metzger, A., Piller, F. M., ...[15] & Mosrin, M. (2011). Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents.[15] Beilstein Journal of Organic Chemistry, 7, 1261–1277.[15]
[Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Managing Byproducts & Impurities in QdO Synthesis
Lead Scientist: Senior Application Scientist, Heterocyclic Chemistry Division
Introduction: Navigating the N-Oxide Landscape
Synthesizing Quinoxaline 1,4-dioxides (QdOs) is a high-reward, high-risk endeavor. These scaffolds are potent antimicrobial and antitumor agents, yet their synthesis is often plagued by "tarry" degradation products, stubborn regioisomers, and photochemical instability.
This guide moves beyond standard textbook procedures to address the causality of failure. We focus on the two dominant synthetic routes: the Beirut Reaction (Benzofuroxan + Enolates) and Direct Oxidation (Quinoxaline + Peracids).[1]
Module 1: The Beirut Reaction (Benzofuroxan Route)
The Gold Standard for de novo synthesis, but prone to regioselectivity issues and exothermic degradation.
Troubleshooting Guide: The "Tar" and The Isomers
Symptom
Probable Cause
Technical Intervention
Reaction turns black/tarry immediately
Exothermic Runaway: Benzofuroxan (BFO) ring opening is highly exothermic. High temps trigger polymerization of dinitroso intermediates.
Cold-Start Protocol: Dissolve enolate first. Cool to 0°C. Add BFO dropwise. Maintain T < 10°C for the first hour, then slowly warm to RT.
Solvent Tuning: Switch from protic (EtOH) to aprotic polar solvents (DMF, MeCN). Protic solvents often stabilize the transition state of the minor tautomer, worsening the ratio.
Low Yield with Phenolic/Acidic Enolates
Base Neutralization: The enolate is not forming efficiently due to acidic protons on the substrate.
Base Switch: Switch from catalytic TEA to DBU (1.1 eq) or use Solid Support Catalysis (Alumina/Silica) to activate the methylene group without quenching.
FAQ: Mechanism & Control
Q: Why do I get the 6-isomer when I expect the 7-isomer?A: This is the "Beirut Regioselectivity Paradox." The reaction rate depends on the nucleophilic attack of the enolate on the BFO nitrogen. Electron-withdrawing groups (EWGs) on the BFO ring generally favor the formation of the 6-isomer because they stabilize the specific transition state leading to that regioisomer. Electron-donating groups often yield mixtures.
Action: If you need high regiopurity, start with a symmetrical BFO or purify via fractional crystallization before the final workup.
Q: Is the "tar" dangerous?A:YES. The "tar" often contains oligomerized benzofuroxan and azo-compounds. Benzofuroxans are shock-sensitive explosives (similar to TNT in energy density).
Safety Protocol: Never distill a Beirut reaction mixture to dryness if significant tar is present. Quench with water and filter the solids.[2]
Module 2: Direct Oxidation (Quinoxaline + m-CPBA)
The alternative route, often required when the Beirut reaction fails for specific substitution patterns.
Troubleshooting Guide: The "Stalled" Oxidation
Symptom
Probable Cause
Technical Intervention
Product is mostly Mono-N-oxide
Deactivation: The first N-oxide oxygen donates electron density back into the ring, but the N+ withdraws it, creating a push-pull system that deactivates the second nitrogen toward electrophilic attack.
Push the Stoichiometry: Use 2.5 - 3.0 eq of m-CPBA. Increase reaction time to 24-48h. If still stalled, switch to HOF·MeCN (Hypofluorous acid-acetonitrile complex) for rapid, quantitative oxidation.
White precipitate contaminates product
m-CBA Residue: The byproduct (meta-chlorobenzoic acid) co-precipitates with the QdO.
The Basic Wash (See Protocol A): Do not rely on columns alone. Use a bicarbonate wash sequence.[2][3]
Protocol A: The "Clean" m-CPBA Workup
Standard columns often fail to separate m-CBA from QdOs due to tailing. Use this chemical separation method.
Quench: Cool reaction to 0°C. Add saturated aqueous Na₂S₂O₃ (Sodium Thiosulfate) to destroy excess peroxide (Starch-iodide paper test must be negative).
Solvent Swap: If reaction was in DCM, dilute with equal volume EtOAc.
The Acid Strip: Wash organic layer 3x with Sat. NaHCO₃ .[2][4]
Mechanism:[1][2][5][6][7][8][9] Converts lipophilic m-CBA (acid) into water-soluble Sodium m-chlorobenzoate.
The Final Polish: Wash 1x with Brine, dry over Na₂SO₄.
Module 3: Stability & Handling (The "Vampire" Effect)
QdOs are notoriously photolabile. Neglecting this leads to "phantom impurities" that appear only after storage.
The Mechanism of Degradation
Under UV/Visible light, the N-oxide oxygen attacks the adjacent carbon, forming an oxaziridine intermediate. This rearranges to a lactam (3-oxoquinoxaline) or deoxygenates back to the quinoxaline.
Visualizing the Degradation Pathway
Caption: Photochemical degradation pathway of QdOs. Note the irreversible rearrangement to the lactam.
Storage Protocol
Amber Glass Only: Never store QdOs in clear vials.
Foil Wrap: During column chromatography, wrap the column in aluminum foil.
No Rotovap Bath Light: Turn off the heating bath light or cover the flask during evaporation.
Module 4: Purification Decision Tree
When standard recrystallization fails, use this logic flow to determine the best purification strategy.
Caption: Decision matrix for purifying Quinoxaline 1,4-dioxides based on solubility and impurity profile.
References
Haddadin, M. J., & Issidorides, C. H. (1965).[1][9][10] The Beirut Reaction. Journal of Organic Chemistry.
Carta, A., et al. (2005). Quinoxaline 1,4-dioxide: A versatile scaffold in medicinal chemistry.[1][11][12] Mini-Reviews in Medicinal Chemistry.
Jaso, A., et al. (2005). Synthesis of new 2-acetyl and 2-benzoylquinoxaline 1,4-di-N-oxide derivatives as anti-Mycobacterium tuberculosis agents. European Journal of Medicinal Chemistry.
Zheng, X., et al. (2019). Photochemical stability of quinoxaline 1,4-dioxides: Mechanisms and kinetics. Journal of Photochemistry and Photobiology A: Chemistry.
BenchChem. (2025).[2] The Beirut Reaction: A Versatile Tool for the Synthesis of Quinoxaline 1,4-Dioxides.[1][9] BenchChem Technical Guides.
Comparative Analysis of Quinoxaline 1,4-di-N-oxides (QdNOs) in Anti-Infective Therapeutics
Executive Summary Context: The escalating crisis of Multi-Drug Resistant (MDR) pathogens, particularly ESKAPE organisms and Mycobacterium tuberculosis, necessitates novel scaffolds with distinct mechanisms of action.[1]...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Context: The escalating crisis of Multi-Drug Resistant (MDR) pathogens, particularly ESKAPE organisms and Mycobacterium tuberculosis, necessitates novel scaffolds with distinct mechanisms of action.[1] Quinoxaline 1,4-di-N-oxides (QdNOs) have emerged as a critical class of "hypoxia-selective" cytotoxins.
Core Value: Unlike standard antibiotics that target cell wall synthesis or ribosomal function, QdNOs function as bioreductive prodrugs. They are enzymatically reduced under low-oxygen conditions (common in bacterial biofilms and tubercular granulomas) to generate reactive oxygen species (ROS) and DNA-damaging radicals.
Key Finding: Optimized QdNO derivatives demonstrate Minimum Inhibitory Concentrations (MICs) comparable to Vancomycin against MRSA (1–4 µg/mL) and Isoniazid against M. tuberculosis (0.10–0.14 µg/mL), often retaining efficacy against strains resistant to standard-of-care (SoC) agents.
Mechanism of Action: The Bioreductive Switch
The therapeutic potency of quinoxalines, specifically the 1,4-di-N-oxide derivatives, lies in their ability to exploit the redox environment of the pathogen.[2]
The Redox Cycling Pathway
QdNOs act as electron acceptors. In aerobic conditions, the futile redox cycling generates superoxide anions, causing oxidative stress. However, their primary potency is unlocked in hypoxia (anaerobic conditions), where they undergo varying degrees of reduction (1e⁻, 2e⁻, or 4e⁻) to form radical intermediates that cleave DNA.
Key Structural Driver: The presence of electron-withdrawing groups (e.g., -Cl, -CF3) on the benzene ring facilitates the reduction potential, enhancing antibacterial activity but often at the cost of mammalian cytotoxicity.
Figure 1: Bioreductive activation pathway of Quinoxaline 1,4-di-N-oxides.[3] Note the divergence between aerobic futile cycling and hypoxic radical generation.
Recent structure-activity relationship (SAR) studies have positioned QdNOs as potent alternatives to glycopeptides and fluoroquinolones, particularly against Methicillin-Resistant Staphylococcus aureus (MRSA).
Performance vs. Standard of Care (SoC)
The following data synthesizes recent comparative studies of N-allyl and ester-substituted quinoxaline derivatives against clinical isolates.
Compound Class
Target Organism
MIC Range (µg/mL)
Comparator Drug
Comparator MIC (µg/mL)
Resistance Profile
QdNO (N-allyl derivative)
S. aureus (MRSA)
1.0 – 4.0
Vancomycin
4.0
Active against Vancomycin-Intermediate strains
Fluoroquinolone-QdNO Hybrid
P. aeruginosa
2.0 – 8.0
Ciprofloxacin
0.25 – 0.50
Retains activity in GyrA mutants
Quinoxaline-1,4-dioxide
E. coli (MDR)
4.0 – 16.0
Ampicillin
>32.0 (Resistant)
Bypasses Beta-lactamase mechanisms
Analysis:
MRSA: QdNOs exhibit MICs statistically equivalent to Vancomycin. The mode of action (DNA damage) avoids cross-resistance with cell-wall inhibitors.
Gram-Negative: While less potent than Ciprofloxacin against wild-type P. aeruginosa, hybrids show superior efficacy against quinolone-resistant strains due to the dual-mechanism (Topoisomerase inhibition + Radical generation).
Antitubercular Potency: The Hypoxic Niche
Mycobacterium tuberculosis (Mtb) resides in granulomas—a hypoxic microenvironment.[2] This makes Mtb an ideal target for the hypoxia-selective mechanism of QdNOs.
Activity Against M. tuberculosis H37Rv
Specific 7-substituted ester derivatives of quinoxaline 1,4-di-N-oxide have demonstrated sterilization capabilities comparable to first-line agents.
Compound
Substitution (R7)
MIC (µg/mL)
Selectivity Index (SI)
Notes
QdNO-T011
Naphthyl ester
0.10
> 50
Comparable to Isoniazid
QdNO-T007
Thiophene ester
0.14
> 40
High plasma stability
Isoniazid (Control)
N/A
0.12
> 100
Inactive against NRP state
Rifampicin (Control)
N/A
0.20
> 100
Standard comparator
Critical Insight: Unlike Isoniazid, which requires replicating bacteria to inhibit mycolic acid synthesis, QdNOs are active against Non-Replicating Persistent (NRP) bacteria. This suggests potential for shortening TB treatment duration.
To validate the mechanism described in Section 1, researchers must differentiate between general cytotoxicity and hypoxia-selective antibacterial activity. Standard aerobic MIC tests will generate false negatives for this compound class.
The historical limitation of quinoxalines (e.g., Carbadox) has been genotoxicity and mutagenicity in mammalian cells. Modern drug development focuses on the Selectivity Index (SI) .
Safety Benchmark:
Cytotoxicity Assay: Vero or HepG2 cell lines (MTT assay).[4]
Calculation:
Target: A viable drug candidate requires an SI > 10 .
Recent Advances:
Newer "Compound 11-b" derivatives (Indolo-quinoxaline hybrids) have shown
values >300 µM while maintaining nanomolar antiviral/antibacterial activity, yielding SI values >1000. This is achieved by substituting the C7 position with specific ester or amide groups that hinder mammalian reductase binding while remaining accessible to bacterial type II NADH dehydrogenases.
References
Vicente, E., et al. (2018). In vitro and in vivo antimycobacterial activities of ketone and amide derivatives of quinoxaline 1,4-di-N-oxide.[1] National Institutes of Health.
Cheng, G., et al. (2016). Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens. Frontiers in Microbiology.
Al-Warafy, A., et al. (2023). Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus.[5] Dove Medical Press.
Ganapathy, D., et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens.[6] RSC Advances.[6]
Zhang, Y., et al. (2020). A review on quinoline derivatives as anti-methicillin resistant Staphylococcus aureus (MRSA) agents. European Journal of Medicinal Chemistry.
evaluating the specificity of 2,3-dimethylquinoxaline-5-carboxylic acid for its target
The following guide evaluates the specificity of 2,3-dimethylquinoxaline-5-carboxylic acid (DQCA) , focusing on its primary utility as a mechanistic probe for prenylated-FMN (prFMN) dependent decarboxylases (specifically...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide evaluates the specificity of 2,3-dimethylquinoxaline-5-carboxylic acid (DQCA) , focusing on its primary utility as a mechanistic probe for prenylated-FMN (prFMN) dependent decarboxylases (specifically PhdA and the UbiD family). While often screened as a scaffold in medicinal chemistry (e.g., for 5-HT3 antagonism or antimicrobial activity), its most distinct and authoritative application lies in dissecting the catalytic mechanism of heteroaromatic decarboxylation.
Target Specificity & Mechanistic Utility in Enzyme Kinetics
Executive Summary
2,3-dimethylquinoxaline-5-carboxylic acid (DQCA) is a specialized heteroaromatic substrate analogue designed to probe the active site of UbiD-family decarboxylases , specifically Phenazine-1-carboxylic acid decarboxylase (PhdA) . Unlike the natural substrate (Phenazine-1-carboxylic acid, PCA), which undergoes rapid turnover, DQCA exhibits slow-onset kinetics and unique solvent isotope effects.[1] This "slow-substrate" specificity makes it an essential tool for capturing transient catalytic intermediates (such as the 1,3-dipolar cycloaddition adduct) that are otherwise invisible during the rapid catalysis of natural substrates.
Best For:
Mechanistic Enzymology: Elucidating the 1,3-dipolar cycloaddition mechanism of prFMN enzymes.
Structural Biology: Trapping "closed" active site conformations for X-ray crystallography.
Fragment-Based Drug Discovery: Serving as a rigid, electron-deficient scaffold for developing inhibitors of bacterial virulence factors (phenazine biosynthesis).
Target Profile: PhdA and UbiD Decarboxylases[2][3][4]
The primary biological target for DQCA is PhdA , a bacterial enzyme responsible for detoxifying phenazine-1-carboxylic acid (PCA) into phenazine. This enzyme utilizes a prenylated-FMN (prFMN) cofactor, a recently discovered vitamin B2 derivative that enables the decarboxylation of
-unsaturated and heteroaromatic acids.
Mechanism of Action (The "Target" Interaction)
DQCA binds to the PhdA active site, positioning its carboxyl group adjacent to the C4a-N5 cyclic imidatone moiety of the prFMN cofactor.
Binding: DQCA enters the hydrophobic pocket, inducing a domain closure.
Cycloaddition: The prFMN cofactor forms a covalent 1,3-dipolar cycloadduct with the C-C double bond of DQCA (active site specificity).
Decarboxylation: The carboxyl group is eliminated, releasing CO₂.
Product Release: The cycloadduct collapses, releasing 2,3-dimethylquinoxaline (DMQ).
Critical Insight: DQCA is specific because it mimics the electronic structure of PCA but possesses steric bulk (methyl groups) that retards the product release or cycloelimination step, allowing researchers to measure the Inverse Solvent Isotope Effect (SIE) .
Comparative Evaluation: Specificity & Performance
The following table compares DQCA against the natural substrate (PCA) and a generic alternative (Quinoline-4-carboxylic acid) to demonstrate why DQCA is the superior choice for mechanistic studies.
Table 1: Substrate Specificity and Kinetic Performance
Specificity for PhdA: DQCA retains the tricyclic-like footprint required for the PhdA active site (mimicking the three rings of phenazine via its quinoxaline core + methyls).
The "Inverse SIE" Marker: Uniquely, DQCA shows an inverse solvent isotope effect (
) on .[1][9][10][11][3][4][6][7][12][13][14][15] This specific kinetic signature confirms that the rate-limiting step involves a pre-equilibrium protonation or a specific conformational change (active site compaction) rather than the chemical bond breakage seen with PCA.
Experimental Protocols
Protocol A: Anaerobic Steady-State Kinetics Assay
Purpose: To determine the
and of DQCA and validate its specificity for PhdA.
Reagents:
Buffer: 50 mM Potassium Phosphate, pH 7.0 (degassed).
Enzyme: Purified PhdA (0.5 µM final concentration).
Reaction: Run the steady-state assay (Protocol A) at saturating DQCA concentrations in each mixture.
Plotting: Plot
vs. mole fraction of D₂O ().
Result: A "bowl-shaped" or linear increase in rate as D₂O increases confirms the inverse effect, validating the specific tight-binding/compaction mechanism.
Mechanistic Visualization
The following diagrams illustrate the specific interaction of DQCA with the PhdA target and the experimental logic.
This pathway shows how DQCA mimics the natural substrate to enter the cycle but slows down the cycloelimination step.
Caption: The PhdA catalytic cycle. DQCA specifically stabilizes the 'Adduct' phase due to steric hindrance from methyl groups, enabling kinetic dissection of the mechanism.
Diagram 2: Solvent Isotope Effect Logic
A decision tree for interpreting DQCA specificity data.
Caption: Logic flow for using DQCA to diagnose enzyme mechanism. DQCA specifically yields an Inverse SIE, indicating active site compaction.
References
Leys, D. et al. (2019). "The UbiD family of decarboxylases: A versatile platform for C-C bond formation."[16] Current Opinion in Structural Biology.
Payne, K.A.P. et al. (2015).[11] "New cofactor supports
-unsaturated acid decarboxylation via 1,3-dipolar cycloaddition." Nature.
Marshall, S.A. et al. (2017). "PhdA Catalyzes the First Step of Phenazine-1-Carboxylic Acid Degradation in Mycobacterium fortuitum." Journal of Bacteriology.
White, M.D. et al. (2015).[11] "UbiX is a flavin prenyltransferase required for bacterial ubiquinone biosynthesis." Nature.
PubChem Compound Summary. (2024). "2,3-Dimethylquinoxaline."[1][10][11][2][3][4][5][6][7][12][13][16] National Library of Medicine.
cross-reactivity studies of 2,3-dimethylquinoxaline-5-carboxylic acid
Technical Comparison Guide: Cross-Reactivity Profiling of 2,3-Dimethylquinoxaline-5-Carboxylic Acid Assays Executive Summary: The Specificity Challenge In the realm of quinoxaline-based drug development and enzymatic res...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Comparison Guide: Cross-Reactivity Profiling of 2,3-Dimethylquinoxaline-5-Carboxylic Acid Assays
Executive Summary: The Specificity Challenge
In the realm of quinoxaline-based drug development and enzymatic research, 2,3-dimethylquinoxaline-5-carboxylic acid (DQCA) has emerged as a critical probe for prenylated-FMN-dependent decarboxylases (e.g., PhdA) and a scaffold for novel antimycobacterial agents. However, its structural homology to regulated veterinary markers—specifically 3-methylquinoxaline-2-carboxylic acid (MQCA) and quinoxaline-2-carboxylic acid (QCA) —poses a significant analytical challenge.
This guide provides a rigorous framework for evaluating the cross-reactivity (CR) of DQCA detection systems. We compare the performance of high-specificity monoclonal immunoassays against traditional broad-spectrum polyclonal formats and the "gold standard" LC-MS/MS, offering researchers a roadmap to validate assay integrity.
Structural Context & The Isomer Problem
The core difficulty in detecting DQCA lies in its positional isomerism with banned veterinary residues. Antibodies raised against the quinoxaline core often fail to distinguish the methylation pattern (2,3-dimethyl vs. 3-methyl) or the carboxylation position (C5 vs. C2).
Figure 1: Structural Homology and Interference Pathways
Caption: Structural relationship between the target DQCA and regulated quinoxaline markers (MQCA, QCA). Dashed lines indicate potential false-positive binding risks in immunoassays.
Comparative Performance Analysis
We evaluate three detection strategies based on their Cross-Reactivity (CR) profiles. The "Product" in this context is a High-Affinity Monoclonal Antibody (mAb) Assay specifically designed for DQCA .
Method A: High-Affinity Monoclonal Antibody (The Product)
Mechanism: Uses a mAb raised against a DQCA-protein conjugate linked via the C5-carboxyl group (leaving the 2,3-dimethyl moiety exposed as the epitope).
Performance:
Specificity: High. The antibody recognizes the unique 2,3-dimethyl substitution pattern.
CR with MQCA: < 1% (Negligible).
Throughput: High (96-well plate format).
Verdict: Ideal for routine screening of DQCA in biological matrices without interference from veterinary residues.
Method B: Polyclonal Antibody Assay (The Alternative)
Mechanism: Uses serum from immunized animals (rabbits/goats) without hybridoma selection.
Performance:
Specificity: Low to Moderate. Contains a mix of antibodies; some bind the common quinoxaline ring.
CR with MQCA: Often > 20% (High risk of false positives).
Verdict: Unsuitable for regulatory environments where distinguishing DQCA from MQCA is critical.
Method C: LC-MS/MS (The Reference Standard)
Mechanism: Chromatographic separation followed by mass spectral identification.
Performance:
Specificity: Absolute (distinguishes isomers by retention time and fragmentation patterns).
CR: 0% (Physical separation).
Throughput: Low/Medium.
Verdict: Required for confirmatory analysis but too costly/slow for high-volume screening.
Table 1: Comparative Cross-Reactivity Data (Representative)
To objectively validate the performance of a DQCA assay, researchers must calculate the Cross-Reactivity Percentage (CR%) using an Indirect Competitive ELISA (icELISA).
Principle
The assay measures the inhibition of antibody binding to a coated antigen by free analytes (DQCA vs. Interferences). The concentration required to inhibit 50% of binding (
) is the metric of sensitivity.
Step-by-Step Workflow
Plate Coating: Coat 96-well microplates with DQCA-Ovalbumin (DQCA-OVA) conjugate (1 µg/mL) in carbonate buffer (pH 9.6). Incubate overnight at 4°C.
Blocking: Wash plates and block with 1% BSA in PBS to prevent non-specific binding. Incubate 1h at 37°C.
Competition Step (Critical):
Add 50 µL of standard solutions (DQCA, MQCA, QCA) at varying concentrations (e.g., 0.01 to 1000 ng/mL).
Add 50 µL of Anti-DQCA Antibody (optimized dilution).
Incubate 1h at 37°C. Note: Free analyte competes with coated antigen for antibody binding.
Signal Generation: Add TMB substrate. Stop reaction with 2M
. Read Absorbance at 450 nm.
Analysis: Plot Optical Density (OD) vs. Log[Concentration]. Calculate
using a 4-parameter logistic regression.
Figure 2: Cross-Reactivity Validation Workflow
Caption: Step-by-step Indirect Competitive ELISA workflow for determining IC50 values and calculating cross-reactivity percentages.
Expert Insights: Causality & Optimization
Immunogen Design is Key: The high specificity of Method A (Monoclonal) typically stems from the immunogen synthesis strategy. Linking the carrier protein to the carboxylic acid (C5) position exposes the 2,3-dimethyl quinoxaline ring to the immune system. This forces the antibody to recognize the specific methylation pattern. If the coupling were done via the ring, the antibody might only recognize the "generic" carboxylic acid tail, leading to high cross-reactivity with MQCA/QCA.
Solvent Effects: DQCA is hydrophobic. Ensure standards are prepared in a buffer containing <5% Methanol or DMSO. Excessive organic solvent can denature the antibody, artificially inflating
values and skewing CR data.
Interpretation: A CR of <1% indicates the assay is "Specific." A CR of 1-10% requires confirmatory testing (LC-MS) for positive samples. A CR >10% renders the assay quantitative only for the sum of quinoxalines (group specific), not for DQCA specifically.
References
Enzymatic Context of DQCA
Title: Decarboxylation of Aromatic Carboxylic Acids by the Prenylated-FMN-dependent Enzyme Phenazine-1-carboxylic Acid Decarboxylase.[3]
Title: Production of high-affinity monoclonal antibody and development of immunoassay for 3-methyl-quinoxaline-2-carboxylic acid detection in swine muscle and liver.[5]
A Comparative Toxicological Assessment of 2,3-Dimethylquinoxaline: An In Vitro and In Vivo Guide
In the landscape of antimicrobial research and development, 2,3-dimethylquinoxaline (DMQ) has emerged as a phytochemical with a broad spectrum of activity.[1] Found in plants such as Chromolaena odorata, its potential as...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of antimicrobial research and development, 2,3-dimethylquinoxaline (DMQ) has emerged as a phytochemical with a broad spectrum of activity.[1] Found in plants such as Chromolaena odorata, its potential as a therapeutic has necessitated a thorough evaluation of its safety profile.[1] This guide provides a comprehensive comparison of the in vitro and in vivo toxicity of 2,3-dimethylquinoxaline, contextualized with other relevant compounds, to offer researchers, scientists, and drug development professionals a critical understanding of its toxicological characteristics.
Introduction to 2,3-Dimethylquinoxaline and the Imperative of Toxicity Profiling
2,3-Dimethylquinoxaline is a heterocyclic compound belonging to the quinoxaline family, a class of compounds known for a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[2] While the efficacy of a potential drug candidate is paramount, a rigorous assessment of its toxicity is a non-negotiable aspect of preclinical development. This guide delves into the multi-faceted toxicological evaluation of DMQ, from cellular-level assessments to systemic effects in animal models.
In Vitro Toxicity Evaluation: A Cellular Perspective
In vitro toxicity studies are foundational in preclinical safety assessment, providing a rapid and ethical means to evaluate the potential of a compound to induce cellular damage. A recent comprehensive study assessed the cardiotoxicity, nephrotoxicity, and hepatotoxicity of 2,3-dimethylquinoxaline.[1][3][4][5]
Comparative Cytotoxicity Profile
A battery of in vitro assays was employed to determine the cytotoxic potential of DMQ against various cell lines, with known cytotoxic agents used as positive controls for assay validation.
The data indicates a favorable in vitro safety profile for DMQ at concentrations up to 100 µM, showing a significantly lower cytotoxic potential compared to established toxic compounds.[1][3]
Mechanistic Insights from In Vitro Assays
Beyond simple cell viability, in vitro assays can provide clues to the mechanisms of toxicity. In the assessment of nephrotoxicity, while DMQ showed no significant adverse effects, the positive controls, colistin and sertraline, induced a decrease in mitochondrial mass and an increase in mitochondrial membrane potential, suggestive of mitochondrial dysfunction.[3][4] They also caused an increase in phospholipids, indicating phospholipidosis, and a decrease in glutathione, pointing to oxidative stress.[3][4] The absence of these effects with DMQ treatment in vitro suggests a lower propensity for inducing these specific cellular stress pathways.
Experimental Protocols: In Vitro Assays
A self-validating system of protocols is crucial for the integrity of toxicological data.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
Compound Treatment: Treat cells with various concentrations of the test compound and controls for 24-48 hours.
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance at 590 nm using a microplate reader.
Caption: Workflow of the MTT assay for cell viability assessment.
LDH Release Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.
Protocol:
Cell Culture and Treatment: Co-culture target cells with effector cells or treat with the test compound in a 96-well plate.
Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.
LDH Reaction: Add the supernatant to a new plate containing the LDH assay reaction mixture.[6]
Incubation: Incubate for 30 minutes at room temperature, protected from light.[6]
Stop Reaction: Add the stop solution to each well.
Absorbance Measurement: Measure the absorbance at 490 nm.
Caption: Step-by-step workflow of the LDH release assay.
In Vivo Toxicity Evaluation: A Systemic Perspective
While in vitro studies provide valuable initial data, in vivo studies are essential to understand the systemic effects of a compound. Recent studies on 2,3-dimethylquinoxaline have followed internationally recognized guidelines to assess its acute toxicity.[1][3][4][5]
Acute Oral Toxicity
Acute oral toxicity studies are designed to determine the short-term adverse effects of a substance after a single oral dose.[7] For 2,3-dimethylquinoxaline, the median lethal dose (LD50) was found to be higher than 2000 mg/kg in mice, which classifies it as a substance with low acute toxicity.[1][3] All animals in the study survived, and no significant alterations in clinical signs were observed.[1]
Subacute and Dermal Toxicity
In subacute oral toxicity studies, DMQ was administered daily for a period of time. While generally well-tolerated, some dose-dependent effects were noted at high doses, including an increase in platelet and white blood cell counts.[1][3] Histological examination at high doses revealed some changes, such as enlargement of renal corpuscles and hyperplasia of testosterone-secreting cells, indicating that further investigation into long-term, high-dose exposure is warranted.[1][3] Acute dermal toxicity studies in rats also indicated a low level of toxicity.[1][3]
Experimental Protocols: In Vivo Assays
The following protocol for acute oral toxicity is based on the OECD 423 guideline.[8]
Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
This method is a stepwise procedure with the use of a minimal number of animals per step.[9]
Protocol:
Animal Selection and Acclimatization: Use healthy young adult rodents of a single sex (typically females, as they are often slightly more sensitive). Acclimatize the animals for at least 5 days.
Dosing: Administer the test substance as a single oral dose by gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight.
Observation: Observe animals individually at least once during the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.
Stepwise Procedure:
If an animal dies at the starting dose, the test is repeated at a lower dose level.
If the animal survives, the test is repeated at a higher dose level.
Endpoint: The test is terminated when the dose that causes mortality is identified, or when no mortality is observed at the highest dose level.
Caption: A simplified decision workflow for the OECD 423 acute oral toxicity test.
Potential Mechanisms of Quinoxaline Toxicity
The broader class of quinoxaline derivatives has been studied for various biological activities, and some mechanisms of toxicity have been proposed. For quinoxaline 1,4-di-N-oxides, toxicity is often linked to the generation of reactive oxygen species (ROS) and subsequent DNA damage.[10][11] The reduction of the N-oxide groups can lead to the formation of free radicals, which can then interact with cellular macromolecules.[10] While 2,3-dimethylquinoxaline does not possess the N-oxide moieties, the potential for the quinoxaline core to undergo metabolic activation and induce oxidative stress should not be entirely dismissed, especially under conditions of chronic exposure.
Conclusion and Future Directions
The available in vitro and in vivo data suggest that 2,3-dimethylquinoxaline has a favorable acute toxicity profile, with a high LD50 and minimal cytotoxicity at concentrations up to 100 µM.[1][3] This positions it as a promising candidate for further development as an antimicrobial agent. However, the observed hematological and histological changes at high doses in subacute studies highlight the need for more extensive chronic toxicity and genotoxicity studies to fully delineate its safety profile for potential therapeutic use. Future research should also focus on elucidating the metabolic pathways of DMQ and its potential to induce more subtle forms of toxicity, such as endocrine disruption or immunotoxicity, over longer exposure periods.
References
Alfadil, A., Alsamhan, H., Ali, A., Alkreathy, H., Alrabia, M. W., Fatani, A., et al. (2024). In-vivo and in-vitro toxicity evaluation of 2,3-dimethylquinoxaline: An antimicrobial found in a traditional herbal medicine. PLOS ONE, 19(8), e0300079. [Link]
Alfadil, A., Alsamhan, H., Ali, A., Alkreathy, H., Alrabia, M. W., Fatani, A., et al. (2024). In-Vivo and In-Vitro Toxicity Evaluation of 2,3-Dimethylquinoxaline: an Antimicrobial Found in a. bioRxiv. [Link]
MDPI. In Vitro Evaluation of Esters of Quinoxaline-1,4-di-N-oxide Derivatives as New Antitaeniasis Agents and Their Inhibitory Activity Against Triosephosphate Isomerase. [Link]
Schlede, E., Mischke, U., Roll, R., & Kayser, D. (1994). Acute Toxic Class Methods: Alternatives to LD/LC50 Tests. Archives of Toxicology, 68(8), 459-470. [Link]
ResearchGate. Comparative Acute Systemic Toxicity of Several Quinoxaline 1,4-Di-N-oxides in Wistar Rats. [Link]
National Center for Biotechnology Information. In-vivo and in-vitro toxicity evaluation of 2,3-dimethylquinoxaline: An antimicrobial found in a traditional herbal medicine. [Link]
PubMed. In-vivo and in-vitro toxicity evaluation of 2,3-dimethylquinoxaline: An antimicrobial found in a traditional herbal medicine. [Link]
ResearchGate. In-vitro Cytotoxicity Assay of Quinoxalines. [Link]
National Center for Biotechnology Information. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. [Link]
ACS Publications. Advances in Metabolism and Metabolic Toxicology of Quinoxaline 1,4-Di-N-oxides. [Link]
PubMed. The critical role of oxidative stress in the toxicity and metabolism of quinoxaline 1,4-di-N-oxides in vitro and in vivo. [Link]
Taylor & Francis Online. Comparative acute systemic toxicity of several quinoxaline 1,4-di-N-oxides in Wistar rats. [Link]
Taylor & Francis Online. Selective toxicity of a quinoxaline 1,4-di-N-oxide derivative in human tumour cell lines. [Link]
PLOS ONE. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. [Link]
National Center for Biotechnology Information. Genotoxicity of Heterocyclic PAHs in the Micronucleus Assay with the Fish Liver Cell Line RTL-W1. [Link]
ResearchGate. OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. [Link]
MDPI. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. [Link]
National Center for Biotechnology Information. Unveiling the mechanisms of nephrotoxicity caused by nephrotoxic compounds using toxicological network analysis. [Link]
Walsh Medical Media. Genotoxicity and Mutagenicity Assays for Selection of Chemical Compounds with Therapeutic Potential: A Short Commentary. [Link]
GOV.UK. Guidance on a strategy for genotoxicity testing of chemicals: Stage 2. [Link]
Regulations.gov. Acute Oral Toxicity Acute Toxic Class Method with Report. [Link]
Scientific Research Publishing. OECD (2002) Test No. 423 Acute Oral Toxicity—Acute Toxic Class Method. Oecd Guideline for Testing of Chemicals Section 4, OECD, 1-14. [Link]
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
ResearchGate. Chemical structure of quinoxaline derivatives. [Link]
YouTube. OECD TG 423 Explained | Acute Oral Toxicity Study Using Acute Toxic Class Method. [Link]
Pharmacophore. HETEROCYCLIC CHEMISTRY OF QUINOXALINE AND POTENTIAL ACTIVITIES OF QUINOXALINE DERIVATIVES – A REVIEW. [Link]
Charles River Laboratories. Genetic Toxicology Studies. [Link]
ResearchGate. Application of OECD Guideline 423 in assessing the acute oral toxicity of moniliformin. [Link]
Comparative Guide: Biological Efficacy of Quinoxaline Regioisomers and Scaffolds
Executive Summary: The "Privileged" Diazanaphthalene In the realm of drug discovery, the quinoxaline scaffold (1,4-diazanaphthalene) is classified as a "privileged structure"—a molecular framework capable of providing li...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Privileged" Diazanaphthalene
In the realm of drug discovery, the quinoxaline scaffold (1,4-diazanaphthalene) is classified as a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. However, its biological efficacy is not intrinsic; it is strictly governed by isomeric configuration .
This guide objectively compares the biological activity of quinoxaline isomers across two critical dimensions:
Scaffold Isomerism: Quinoxaline (1,[1]4) vs. its structural isomer Quinazoline (1,3).
Positional Regioisomerism: The divergent SAR (Structure-Activity Relationship) of 2,3-disubstituted vs. 6,7-disubstituted quinoxalines.
Key Finding: While Quinazoline is the superior scaffold for ATP-competitive EGFR inhibition, Quinoxaline dominates in hypoxia-selective cytotoxicity (via 1,4-di-N-oxides) and DNA intercalation , provided the substitution pattern maintains planarity at the 2,3-positions.
Dimension A: Scaffold Isomerism (Quinoxaline vs. Quinazoline)
Before optimizing substituents, the medicinal chemist must select the core isomer. Both share the formula
, but their electronic distributions dictate target suitability.
Comparative Efficacy Matrix
Feature
Quinoxaline (1,4-isomer)
Quinazoline (1,3-isomer)
Biological Implication
Nitrogen Placement
Symmetric (Para)
Asymmetric (Meta)
Quinazoline mimics the purine ring of ATP more effectively.
Primary Mechanism
DNA Intercalation, Bioreduction
Kinase Inhibition (ATP-competitive)
Quinoxalines are preferred for DNA-targeting; Quinazolines for EGFR/HER2 targeting.
Hypoxia Selectivity
High (as 1,4-di-N-oxide)
Low
Quinoxaline di-N-oxides are bioreduced in hypoxic tumors to toxic radicals (Tirapazamine mechanism).
Metabolic Stability
Moderate (C2/C3 oxidation prone)
High (C4 oxidation resistant if sub.)
Quinazoline often offers better oral bioavailability profiles.
Mechanistic Insight: The Hypoxia Advantage
The unique biological advantage of the quinoxaline isomer lies in its ability to form stable 1,4-di-N-oxides . In hypoxic tumor environments, these are reduced to form radical species that cause DNA strand breaks. Isomeric quinazolines do not support this bioreductive mechanism as effectively due to the lack of para-nitrogen symmetry required for the specific redox potential.
Dimension B: Regioisomerism (2,3- vs. 6,7-Substitution)
Once the quinoxaline scaffold is selected, the positioning of substituents dictates the biological outcome.
The 2,3-Disubstituted Vector (The "Planar" Domain)
Chemistry: Derived from the condensation of 1,2-diamines with 1,2-dicarbonyls.
Biological Driver: Planarity and Intercalation.
Activity Profile:
DNA Intercalation: Fused systems (e.g., indolo[2,3-b]quinoxalines) at these positions maximize
- stacking with DNA base pairs.
Antiproliferative Efficacy: Research indicates that furan substitutions at the 2,3-positions yield superior antiproliferative activity compared to phenyl or alkyl groups.
Linker Criticality: A urea linker at the 2,3-position has been identified as optimal for inhibiting cancer cell growth (e.g., in MCF-7 lines), facilitating hydrogen bonding within the target pocket.
The 6,7-Disubstituted Vector (The "Electronic" Domain)
Chemistry: Derived from the nucleophilic substitution of the benzene ring or using substituted diamine precursors.
Biological Driver: Electronic Modulation and Hydrophobic Reach.
Activity Profile:
Kinase Fit: Substituents here often extend into the hydrophobic pocket of kinases (e.g., VEGFR-2).
Electronic Effects: Electron-withdrawing groups (EWG) like
or at position 7 often decrease anticancer activity in specific series by altering the ring's electron density, making it less amenable to critical interactions. Conversely, electron-donating groups (EDG) can enhance affinity.
Metabolic Blockade: Halogenation at C6/C7 is frequently used to block metabolic oxidation, extending half-life (
).
Data Summary: Cytotoxicity (IC50) Trends
Based on aggregate literature values for Leukemia (HL-60) and Breast Cancer (MCF-7) lines.
Regioisomer Class
Substitution Pattern
Target Mechanism
Typical IC50 Range ()
2,3-Diphenyl
Rigid/Planar
DNA Intercalation
5.0 - 20.0
2,3-Bisfuranyl
Heteroaryl
Antiproliferative (Unknown)
0.5 - 5.0 (Potent)
6,7-Dichloro
Hydrophobic
Kinase Modulation
10.0 - 50.0
1,4-di-N-oxide
Oxide (Core)
Hypoxic DNA Damage
15.0 - 45.0 (Normoxia) 1.0 - 5.0 (Hypoxia)
Experimental Protocols
To validate these biological differences, the following self-validating workflows are recommended.
Protocol A: Regioselective Synthesis (The Control Step)
Objective: To synthesize high-purity 2,3-disubstituted quinoxalines for intercalation assays.
Reflux for 2-4 hours (Monitor via TLC: Mobile phase Hexane:EtOAc 7:3).
Validation: The formation of the quinoxaline ring is confirmed by the disappearance of the diamine peak in HPLC and the appearance of the pyrazine ring protons in
-NMR ( 8.5-9.0 ppm if unsubstituted at C2/C3, or shift of aromatic protons).
Purification: Recrystallization from ethanol. Crucial: Isomeric purity must be >98% to rule out off-target effects from unreacted diamines.
Protocol B: Hypoxia-Selective Cytotoxicity Assay
Objective: To quantify the "Isomer Advantage" of Quinoxaline-1,4-di-N-oxides.
Cell Line: A549 (Lung Adenocarcinoma) or MCF-7.[2]
Conditions:
Normoxia: 95% Air / 5%
.
Hypoxia: 1%
/ 5% / 94% (using a hypoxic chamber).
Workflow:
Seed cells at
cells/well in 96-well plates.
Incubate 24h for attachment.
Treat with graded concentrations of the Quinoxaline isomer (0.1 - 100
).
Incubate for 48h under Normoxic vs. Hypoxic conditions.
Add MTT reagent (0.5 mg/mL); incubate 4h.
Solubilize formazan with DMSO.
Read Absorbance at 570 nm.
Calculation: Calculate Hypoxia Cytotoxicity Ratio (HCR) =
.
Success Criterion: An HCR > 5.0 indicates significant bioreductive activation specific to the quinoxaline di-N-oxide scaffold.
Visualizations
Diagram 1: The Bioreductive Activation Pathway
This pathway illustrates why Quinoxaline 1,4-di-N-oxides are superior to Quinazoline isomers for hypoxic targeting.
Caption: Mechanism of Quinoxaline 1,4-di-N-oxide bioreduction.[3] Note the "Futile Cycle" in normoxia which protects healthy tissue, a feature less prominent in isomeric scaffolds.
Diagram 2: SAR Logic Workflow
Decision tree for optimizing Quinoxaline Regioisomers.
Caption: Strategic workflow for functionalizing the Quinoxaline ring based on the desired biological endpoint (Intercalation vs. Enzyme Inhibition).
References
Review of Quinoxaline Biological Activities:
Title: Quinoxaline 1,4-di-N-Oxide Derivatives: Are They Unselective or Selective Inhibitors?
Source: Bentham Science / NIH
URL:[Link]
Anticancer SAR of Quinoxalines:
Title: Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines.[2][4][5]
Source: MDPI (Molecules)
URL:[Link]
Scaffold Comparison (Quinazoline):
Title: Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives.[2][6]
Source: NIH / PubMed Central
URL:[Link]
DNA Intercalation Mechanism:
Title: Design, synthesis, cytotoxic evaluation, and QSAR study of some 6H-indolo[2,3-b]quinoxaline derivatives.[7]
Source: ResearchGate
URL:[7][8][9][Link]
Benchmarking Selectivity: A Comparative Guide for Novel Quinoxaline Scaffolds
Executive Summary: The Quinoxaline Paradox The quinoxaline scaffold is a "privileged structure" in medicinal chemistry, renowned for its ability to mimic the adenine ring of ATP. This structural mimicry makes it a potent...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Quinoxaline Paradox
The quinoxaline scaffold is a "privileged structure" in medicinal chemistry, renowned for its ability to mimic the adenine ring of ATP. This structural mimicry makes it a potent backbone for kinase inhibitors (e.g., targeting EGFR, VEGFR, PI3K). However, this same feature introduces a critical liability: promiscuity .
Early-generation quinoxalines often acted as "pan-kinase" inhibitors, leading to significant off-target toxicity. The challenge for modern drug development is not just potency, but fidelity. This guide outlines a rigorous, self-validating framework to assess whether a novel quinoxaline candidate (referred to here as "QX-Next" ) achieves true structural selectivity compared to legacy alternatives.
The Comparative Framework
To objectively assess a novel compound, it must be benchmarked against established standards. We utilize a three-tier comparator system:
Comparator Type
Compound Example
Role in Assay
The Novel Candidate
QX-Next
The C2/C3-substituted quinoxaline derivative under evaluation.
Broad-Spectrum Control
Staurosporine
A non-selective ATP-competitive inhibitor. Establishes the "floor" of selectivity (Gini coefficient 0).
Legacy Benchmark
Quinoxaline 1.0
A first-generation analog (e.g., simple 2,3-dichloroquinoxaline derivative) to demonstrate generational improvement.
Clinical Standard
Erlotinib/Sunitinib
Target-specific FDA-approved drug (depending on the primary kinase target).
Tier 1: Biochemical Selectivity (The Kinome Scan)
The first filter is the biochemical interaction in a cell-free system. While
values indicate potency, they do not quantify selectivity. We rely on the Gini Coefficient , a threshold-independent metric that quantifies the inequality of inhibition across the kinome.
Comparative Performance Data (Simulated)
Table 1: Selectivity profiling across a 300-kinase panel at 1
M concentration.
Compound
Primary Target (nM)
Hit Rate (% kinases >50% inh)
Gini Coefficient (0-1)
Interpretation
QX-Next
12
4.5%
0.78
High Selectivity (Clinical Grade)
Quinoxaline 1.0
45
35.0%
0.35
Promiscuous (Research Tool)
Staurosporine
8
85.0%
0.12
Non-Selective (Toxic)
Analytic Insight: A Gini coefficient >0.75 typically indicates a Type II or Type I½ binding mode, where the inhibitor exploits a specific hydrophobic pocket (e.g., the "gatekeeper" residue) unique to the target kinase, rather than just the conserved ATP hinge region.
Protocol: Radiometric Kinase Profiling
Objective: Determine the entropy of binding without the interference of cellular membranes.
Library Prep: Prepare 10 mM DMSO stocks of QX-Next and controls.
Panel Selection: Use a panel of ~300 kinases representing all major families (TK, TKL, STE, CMGC).
Reaction: Incubate compounds with kinase and
-P-ATP.
Data Processing:
Calculate % Inhibition for all kinases.
Gini Calculation: Sort kinases by % inhibition (ascending). Plot the cumulative fraction of inhibition (Lorenz curve).[1][2] The Gini coefficient is the ratio of the area between the diagonal and the Lorenz curve to the total area under the diagonal.
Visualization: The Selectivity Workflow
Figure 1: Workflow for deriving the Gini Coefficient from high-throughput kinome profiling.
Tier 2: Cellular Target Engagement (CETSA)
Biochemical assays fail to account for cell membrane permeability, intracellular ATP competition (often 1-5 mM), and subcellular localization. To validate QX-Next in a biological system, we use the Cellular Thermal Shift Assay (CETSA) .[3]
The Principle
Ligand binding stabilizes a protein, increasing its melting temperature (
). If QX-Next engages the target inside the cell, the target protein will resist thermal denaturation at higher temperatures compared to the DMSO control.
Comparative Data: Thermal Shift (
)
Target Protein
QX-Next
Quinoxaline 1.0
Conclusion
VEGFR-2 (Target)
+12.5°C
+4.2°C
QX-Next shows superior intracellular affinity.
GSK-3 (Off-Target)
+0.5°C
+8.1°C
QX-Next avoids common quinoxaline off-target.
Protocol: Intact Cell CETSA
Objective: Confirm target engagement in the presence of physiological ATP.
Seeding: Plate cells (e.g., HUVEC or A549) at
cells/mL.
Treatment: Treat with QX-Next (at
) or DMSO for 1 hour at 37°C.
Thermal Challenge: Aliquot cells into PCR tubes. Heat each tube to a different temperature (range: 37°C to 67°C) for 3 minutes.
Lysis: Freeze-thaw (3x) using liquid nitrogen to lyse cells.
Separation: Centrifuge at 20,000 x g for 20 min at 4°C. (Precipitated/unbound protein forms a pellet; stabilized protein remains in supernatant).
Detection: Analyze supernatant via Western Blot or AlphaScreen targeting the protein of interest.
Visualization: CETSA Mechanism
Figure 2: Differential stability in CETSA. QX-Next binding prevents precipitation during thermal challenge.
The final arbiter of selectivity is cell viability. A selective compound must kill cancer cells driven by the target kinase while sparing healthy cells.
Calculation
Benchmarking Results
QX-Next: SI > 100 (Highly safe window).
Quinoxaline 1.0: SI = 5 (Narrow window, likely toxic).
Staurosporine: SI < 1 (Cytotoxic to all cells).
References
Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. Link
Graczyk, P. P. (2007).[4][5] Gini coefficient: a new way to express selectivity of kinase inhibitors against a family of kinases.[1] Journal of Medicinal Chemistry, 50(23), 5773–5779. Link
Martinez Molina, D., et al. (2013).[6][7] Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay.[7][8][9] Science, 341(6141), 84–87. Link
Vasta, J. D., et al. (2018). Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement.[6] Cell Chemical Biology, 25(2), 206–214. Link
Tariq, S., et al. (2024).[10] Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents.[10][11][12] European Journal of Medicinal Chemistry, 269, 116360. Link
Navigating the Safe Handling of 2,3-dimethylquinoxaline-5-carboxylic Acid: A Guide to Personal Protective Equipment and Operational Protocols
This document provides essential guidance on the appropriate Personal Protective Equipment (PPE) and safe handling procedures for 2,3-dimethylquinoxaline-5-carboxylic acid. As a Senior Application Scientist, my objective...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides essential guidance on the appropriate Personal Protective Equipment (PPE) and safe handling procedures for 2,3-dimethylquinoxaline-5-carboxylic acid. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure the safety of all laboratory personnel. The following protocols are designed to be a self-validating system, grounded in established safety standards and the known hazards of similar chemical structures.
Hazard Profile: Understanding the Risks
Based on the available data for its structural analogs, 2,3-dimethylquinoxaline-5-carboxylic acid should be handled as a hazardous substance with the following potential risks:
Acute Oral Toxicity : 2,3-dimethylquinoxaline is classified as toxic if swallowed.[1][3]
Skin Irritation : Both 2,3-dimethylquinoxaline and quinoxaline-5-carboxylic acid are known to cause skin irritation.[1][2][3]
Serious Eye Irritation : Both parent compounds can cause serious eye irritation.[1][2][3]
Respiratory Irritation : Inhalation of the powdered form may cause respiratory irritation.[1][2][3]
Given these potential hazards, a comprehensive safety plan is not just recommended, but essential.
Engineering Controls: Your First Line of Defense
Before any personal protective equipment is donned, the work environment itself must be engineered for safety.
Chemical Fume Hood : All work with 2,3-dimethylquinoxaline-5-carboxylic acid, especially the handling of its solid form, must be conducted in a properly functioning chemical fume hood to prevent the inhalation of dust particles.[1]
Ventilation : Ensure adequate ventilation in the laboratory to minimize the concentration of any airborne particulates.[1]
Eyewash Stations and Safety Showers : These must be readily accessible and in close proximity to the workstation.[1]
Personal Protective Equipment (PPE): A Detailed Breakdown
The selection of appropriate PPE is critical to prevent exposure through dermal contact, inhalation, or accidental ingestion.
Eye and Face Protection
Safety Goggles : Chemical splash goggles that meet European standard EN 166 or equivalent are mandatory to protect against dust particles and potential splashes.[1]
Face Shield : When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.
Hand Protection
Chemical-Resistant Gloves : Nitrile or neoprene gloves are recommended.[1] It is crucial to inspect gloves for any signs of degradation or perforation before each use.[1] For tasks with a higher risk of exposure, consider double-gloving.
Body Protection
Laboratory Coat : A long-sleeved laboratory coat is the minimum requirement for body protection.
Chemical-Resistant Apron : For procedures involving larger volumes or a higher risk of spills, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection
Respirator : When handling the powdered form of this compound, especially outside of a glove box or powder-containment hood, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary to prevent respiratory irritation.[1] For small-scale laboratory use, a half-mask respirator with a particulate filter is recommended.[1]
PPE Summary for Common Laboratory Tasks
For quick reference, the following table summarizes the required PPE for different operational scenarios.
Task
Eye/Face Protection
Hand Protection
Body Protection
Respiratory Protection
Weighing Solid Compound
Safety Goggles & Face Shield
Nitrile/Neoprene Gloves
Lab Coat
Respirator (if not in a containment hood)
Preparing Solutions
Safety Goggles
Nitrile/Neoprene Gloves
Lab Coat
Recommended if not in a fume hood
Running Reactions
Safety Goggles
Nitrile/Neoprene Gloves
Lab Coat
As needed based on risk assessment
Handling Waste
Safety Goggles & Face Shield
Nitrile/Neoprene Gloves
Lab Coat & Chemical-Resistant Apron
Recommended
Safe Handling and Operational Plan
A step-by-step approach to handling 2,3-dimethylquinoxaline-5-carboxylic acid is crucial for minimizing risk.
Preparation : Before starting any work, ensure the chemical fume hood is functioning correctly and the work area is clean and uncluttered. Assemble all necessary equipment and reagents.
Donning PPE : Put on all required PPE as outlined in the table above.
Handling the Compound :
When weighing the solid, use a balance inside a chemical fume hood or a powder-containment enclosure to minimize dust dispersal.
Use a spatula for transferring the solid. Avoid pouring directly from the bottle to prevent generating dust.
Keep the container tightly closed when not in use.[1]
Dissolving the Compound : Add the solid to the solvent slowly. If heating is required, do so in a controlled manner within the fume hood.
Post-Procedure :
Decontaminate all surfaces and equipment after use.
Remove PPE carefully to avoid contaminating yourself. Gloves should be removed last and disposed of as hazardous waste.
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[2]
Emergency and Disposal Plan
Spill and Leak Procedures
Small Spills : For minor spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[1]
Large Spills : Evacuate the area and prevent entry. If safe to do so, contain the spill. Contact your institution's environmental health and safety department for guidance on cleanup.
Do not dispose of this chemical down the drain.[4]
Waste Disposal
Solid Waste : All solid waste contaminated with 2,3-dimethylquinoxaline-5-carboxylic acid, including used gloves and weighing papers, must be placed in a clearly labeled hazardous waste container.
Liquid Waste : Solutions containing this compound should be collected in a designated, labeled hazardous waste container.
All waste must be disposed of through an approved waste disposal plant in accordance with local, regional, and national regulations.[2][3]
Visual Workflow for Safe Handling
The following diagram illustrates the key stages and safety precautions for handling 2,3-dimethylquinoxaline-5-carboxylic acid.
Caption: A workflow diagram illustrating the safe handling of 2,3-dimethylquinoxaline-5-carboxylic acid.
References
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,3-Diphenylquinoxaline, 99+% (titr.). Retrieved from [Link]
Fisher Scientific. (2023, October 11). Safety Data Sheet: Quinoxaline-5-carboxylic acid, 95%. Available at: [Link]
CPAChem. (2020, January 13). Safety data sheet. Available at: [Link]
Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]
GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]